Prostratin

Catalog No.
S540429
CAS No.
60857-08-1
M.F
C22H30O6
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prostratin

CAS Number

60857-08-1

Product Name

Prostratin

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12-,15+,16-,17-,20-,21+,22-/m1/s1

InChI Key

BOJKFRKNLSCGHY-HXGSDTCMSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

12-deoxyphorbol 13-acetate, prostratin

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C

Isomeric SMILES

C[C@@H]1CC2(C(C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C

The exact mass of the compound Prostratin is 390.20424 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Phorbols - Phorbol Esters - Supplementary Records. It belongs to the ontological category of phorbol ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide to Prostratin: Origins, Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Ethnobotanical Origins

Prostratin (12-deoxyphorbol-13-acetate) is a protein kinase C activator derived from the mamala tree (Homalanthus nutans) of Samoa. This diterpene ester belongs to the tigliane class of natural products and represents a unique therapeutic candidate with dual functionality in HIV treatment – both reactivating latent viral reservoirs and inhibiting new infection. The discovery journey of this compound exemplifies the successful integration of traditional indigenous knowledge with modern drug discovery paradigms, establishing an important precedent for ethical bioprospecting and equitable benefit-sharing in natural product research [1] [2].

The ethnobotanical discovery of this compound's antiviral properties originated from traditional Samoan healing practices where healers used mamala tree bark preparations to treat hepatitis. This traditional knowledge was documented through collaborative fieldwork by ethnobotanist Paul Alan Cox and Samoan healers, with formal agreements negotiated with village chiefs, the healers, and the Samoan government – known as the Falealupo Covenant [2]. This covenant established groundbreaking benefit-sharing provisions that would return a percentage of any commercial profits to the Samoan people, creating an ethical framework for natural product research that predated the Convention on Biological Diversity [2]. Samples of mamala tree bark and healer preparations were brought to the U.S. National Cancer Institute (NCI), where bioassay-guided fractionation identified this compound as the active constituent responsible for potent cytoprotective activity against HIV-1 in vitro [3].

Chemical Identity and Properties

Structural Characteristics

This compound is a complex tetracyclic diterpenoid with the chemical formula C₂₂H₃₀O₆ and a molecular weight of 390.47 g/mol. Its IUPAC name is (1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate [1]. The compound features a characteristic phorbol skeleton but lacks the C12 hydroxyl group that is associated with tumor-promoting activity in other phorbol esters, making it a non-tumor-promoting PKC activator [4]. The complex stereochemistry of this compound presents significant challenges for chemical synthesis, though a practical four-step synthesis from phorbol was developed by Paul Wender's team at Stanford University in 2008, enabling gram-scale production for research purposes [1].

Natural Occurrence and Variability

This compound content varies significantly in Homalanthus nutans populations across Samoa, with stem tissue containing the highest concentrations (0.2-52.6 μg/g), consistent with traditional healer usage. Roots and leaves contain lower concentrations (median 2.9 and 2.5 μg/g respectively) [3]. A comprehensive survey of four Samoan populations revealed substantial variability in this compound content, with the Falealupo peninsula population showing the highest median concentration (11.02 μg/g) and the greatest number of exceptionally high-yielding individuals [3]. This variability highlights the importance of cultivar selection for potential commercial production and has led to development of validated reversed-phase HPLC methods for quantifying this compound content in plant materials [3].

Table 1: this compound Content in Homalanthus nutans Tissues

Tissue Type Concentration Range (μg/g) Median Concentration (μg/g) Traditional Use
Stem 0.2 - 52.6 3.49 Yes
Root Not reported 2.9 No
Leaf Not reported 2.5 No

Mechanism of Action

Protein Kinase C Activation

This compound functions primarily as a potent activator of protein kinase C (PKC), binding to the C1 domain of both conventional and novel PKC isoforms. Unlike tumor-promoting phorbol esters, this compound activates PKC without inducing cellular transformation or tumor promotion [4]. Upon binding, this compound triggers translocation of multiple PKC isoforms (classical, novel, and atypical) to the plasma membrane, initiating downstream signaling cascades [5] [6]. Studies with isoform-specific PKC inhibitors have demonstrated that novel PKC isoforms play a particularly prominent role in this compound's mechanism of action [5]. The activation of PKC represents the primary molecular event responsible for both of this compound's major biological activities: reactivation of latent HIV and inhibition of new viral infection.

NF-κB Signaling Pathway

The HIV latency reversal activity of this compound primarily occurs through activation of the NF-κB pathway. This compound stimulates IKK-dependent phosphorylation and degradation of IκBα, leading to rapid nuclear translocation of NF-κB and activation of the HIV-1 long terminal repeat (LTR) in a κB enhancer-dependent manner [5] [6]. Chromatin immunoprecipitation assays have confirmed that this compound induces RelA binding to the latent HIV-1 promoter in living cells [5]. This mechanism effectively antagonizes HIV latency without significant induction of NFAT or AP-1 transcription factors, distinguishing it from other T-cell activation pathways [5]. The centrality of NF-κB signaling to this compound's activity provides a molecular basis for its ability to reactivate transcriptionally silent proviruses in latently infected cells.

G This compound This compound PKC PKC This compound->PKC Binds C1 Domain IKK IKK PKC->IKK Activates IkBα IkBα IKK->IkBα Phosphorylates NF_κB NF_κB IkBα->NF_κB Releases NF_κB_Active NF_κB_Active NF_κB->NF_κB_Active Nuclear Translocation LTR LTR NF_κB_Active->LTR Binds κB Sites HIV_Transcription HIV_Transcription LTR->HIV_Transcription Initiates

This compound activates HIV transcription via PKC-NF-κB pathway

HIV Latency Reactivation and Entry Inhibition

This compound exhibits a dual mechanism in HIV infection, targeting both latent reservoirs and active viral spread. For latency reversal, this compound activates HIV gene expression in latently infected cells through multiple complementary mechanisms: PKC/NF-κB activation as described above, and upregulation of Cyclin T1/P-TEFb function, which mediates Tat transcriptional activity [7]. Simultaneously, this compound inhibits new infection by downregulating CD4 and CXCR4 coreceptors on susceptible cells, blocking viral entry [7]. This dual functionality makes this compound particularly attractive for "shock and kill" eradication strategies, where latent reservoirs are activated ("shock") while ongoing replication is suppressed ("kill") through concurrent antiretroviral therapy.

Table 2: Dual Actions of this compound in HIV Infection

Action on Latent HIV Molecular Mechanism Experimental Evidence
Reactivation from latency PKC/NF-κB activation, P-TEFb upregulation J-Lat cell models, primary resting CD4+ T cells [5] [7]
Inhibition of new infection CD4/CXCR4 downregulation, block at viral entry In vitro infection models, coreceptor quantification [8] [7]

Experimental Evidence and Research Findings

In Vitro Studies with Cell Line Models

Research using Jurkat T-cell lines containing integrated but transcriptionally latent HIV proviruses (J-Lat cells) has demonstrated that this compound effectively activates HIV gene expression in these latently infected model systems [5]. Studies show that this compound treatment induces HIV promoter activity through specific recruitment of NF-κB components to the viral LTR, without significant induction of other transcription factors like NFAT or AP-1 [5]. In these models, this compound exhibits an EC₅₀ in the nanomolar range, indicating potent activity. Importantly, parallel studies confirmed that this compound does not induce T-cell proliferation or activate interleukin-2 production, distinguishing its action from general T-cell activators like phytohemagglutinin [7]. This specific activation profile is particularly valuable for latency reversal applications, as it avoids the widespread immune activation that can be problematic with non-specific stimulants.

Ex Vivo Studies with Primary Cells

In primary resting CD4+ T-cells from healthy donors, this compound treatment upregulates Cyclin T1 protein expression (2-14 fold increase) and modestly induces CDK9 (1.5-2.5 fold increase), enhancing the cellular P-TEFb complex necessary for Tat-mediated transactivation [7]. This compound induces expression of early T-cell activation markers (CD69, and to a lesser extent CD25) without promoting cellular proliferation or enhancing apoptosis [7]. Microarray analyses of this compound-treated primary resting CD4+ T cells have identified several HIV-related genes regulated by this compound, including APOBEC3B, DEFA1, and S100 calcium-binding protein genes [7]. These findings in primary cell systems provide critical validation of this compound's potential utility in clinical settings, particularly because the effects were observed without the cellular proliferation that could potentially expand the latent reservoir.

Animal and Comparative Models

Studies in feline immunodeficiency virus (FIV) models have revealed that this compound exhibits context-dependent dual activity similar to its effects on HIV-1. In IL-2-depleted feline CD4+ T-cells (MYA-1 cell line), this compound rescues virus production and cell viability, mimicking IL-2 functions. Conversely, in the presence of IL-2, this compound inhibits FIV replication through PKC-dependent mechanisms that do not involve blocking viral entry (distinct from HIV-1 mechanisms) [8]. Application of the PKC inhibitor Gö6850 reverses both this compound's inhibitory and stimulatory effects on FIV, confirming the central role of PKC in these processes [8]. These findings in FIV models not only validate this compound's dual functionality across lentiviral systems but also provide important insights into the context-dependent nature of its effects, which may have implications for clinical application strategies.

Research Protocols and Methodologies

Cell Culture and Treatment Conditions

Standardized protocols for this compound research have been established across multiple laboratories. For latent HIV reactivation studies, J-Lat cell lines (Jurkat cells containing integrated latent HIV proviruses with fluorescent reporters) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, and antibiotics [5]. For treatment, cells are typically seeded at 5×10⁵ cells/mL and exposed to this compound at 0.1-1 μM concentrations for 24-48 hours [5] [7]. Primary resting CD4+ T-cells are isolated from healthy donor blood using negative selection methods to minimize activation, then cultured in serum-free media or media with 10% FBS before this compound treatment [7]. For viral inhibition assays, active HIV-1 infection is typically performed at low multiplicity of infection (0.01-0.1) with this compound added either before, during, or after infection to determine the specific point of inhibition [8].

Analytical Methods for this compound Effects
  • HIV Reactivation Quantification: In J-Lat cells, reactivation is typically measured by flow cytometry for fluorescent reporters (GFP) under control of the HIV LTR. For primary cell models with latent HIV, viral RNA in supernatant is quantified by RT-qPCR, and intracellular HIV DNA is measured by qPCR [8].

  • Protein Analysis: Western blotting is used to assess PKC pathway activation (IκBα degradation, NF-κB subunit translocation) and P-TEFb components (Cyclin T1, CDK9). Nuclear and cytoplasmic fractionation followed by immunoblotting confirms NF-κB nuclear translocation [5] [7].

  • Gene Expression Profiling: Microarray analysis or RNA-Seq is employed for transcriptional profiling. Studies typically examine global changes after 6-48 hours of this compound treatment, with focus on HIV dependency factors and immune activation markers [7].

  • PKC Activation Assays: Membrane translocation of PKC isoforms is assessed by immunofluorescence and cell fractionation methods. PKC inhibitor studies use compounds like Gö6850 at 2.5 μM to confirm PKC-dependent effects [8] [5].

G Cell_Preparation Cell_Preparation J_Lat J_Lat Cell_Preparation->J_Lat Primary_Cells Primary_Cells Cell_Preparation->Primary_Cells Prostratin_Treatment Prostratin_Treatment Dose_Response Dose_Response Prostratin_Treatment->Dose_Response Molecular_Analysis Molecular_Analysis Functional_Assays Functional_Assays Molecular_Analysis->Functional_Assays Western_Blot Western_Blot Molecular_Analysis->Western_Blot PCR PCR Molecular_Analysis->PCR Data_Analysis Data_Analysis Functional_Assays->Data_Analysis Flow_Cytometry Flow_Cytometry Functional_Assays->Flow_Cytometry J_Lat->Prostratin_Treatment Primary_Cells->Prostratin_Treatment Dose_Response->Molecular_Analysis

Experimental workflow for this compound research

This compound Quantification in Plant Material

A validated reversed-phase HPLC method has been developed to assay this compound concentrations in Homalanthus nutans tissues [3]. The protocol involves:

  • Sample preparation: Freeze-drying plant tissue followed by mechanical homogenization and extraction with methanol or ethanol
  • Chromatographic separation: Using C18 columns with water-acetonitrile gradients
  • Detection: UV detection at 250-260 nm
  • Quantification: Comparison with this compound standards (0.1-100 μg/mL range) [3]

This method has been critical for identifying high-yielding cultivars for potential agricultural development and has revealed significant variability in this compound content between different Samoan populations of H. nutans [3].

Current Status and Future Directions

Clinical Development Status

This compound is currently in preclinical development as a candidate adjuvant therapy for HIV eradication. The AIDS Research Alliance (ARA) in Los Angeles holds the license for this compound development and has conducted preliminary pharmacological, pharmacokinetic, and toxicological studies [1] [3]. ARA is preparing an Investigational New Drug (IND) application to initiate Phase I human clinical trials [3]. The development path faces significant challenges, particularly regarding sustainable supply chains for clinical trials and potential future clinical use. Current supplies depend on extraction from wild-harvested plant material or complex synthetic chemistry, both of which present scalability limitations [3]. Research led by Jay Keasling at UC Berkeley aims to address this through synthetic biology approaches, attempting to clone this compound biosynthetic genes into microbial production systems [9].

Benefit-Sharing and Ethical Considerations

The this compound development program has established groundbreaking ethical precedents for natural product research. Formal agreements between the Samoan government, UC Berkeley, and the AIDS Research Alliance guarantee that 20% of commercial profits from plant-derived this compound and 50% from gene-based production will be returned to Samoa [2] [9]. These agreements represent some of the first implementations of the Convention on Biological Diversity principles regarding sovereign rights over genetic resources and associated traditional knowledge [2]. The benefit-sharing model includes allocation to the Samoan government, relevant villages, and families of the healers who contributed the traditional knowledge, creating a comprehensive framework for equitable collaboration between indigenous communities and scientific institutions [2] [9].

Research Applications Beyond HIV

While HIV latency reversal remains the primary focus, research has revealed this compound's potential against other diseases. Studies indicate that orally administered this compound represses human pancreatic tumor growth in mouse models [1]. Additional research has demonstrated this compound's activity against Chikungunya virus replication [4] and effects on Kaposi's sarcoma-associated herpesvirus (KSHV) gene expression in lymphoma cell lines [2]. The PKC-modulating activity of this compound also suggests potential applications in Alzheimer's disease research and other conditions where PKC signaling plays a pathogenic role [1]. These diverse applications highlight the broad therapeutic potential of this compound and related PKC modulators beyond the initial HIV focus.

Table 3: Potential Therapeutic Applications of this compound Beyond HIV

Condition Evidence Level Proposed Mechanism
Pancreatic cancer In vivo mouse models [1] PKC-mediated tumor suppression
Chikungunya virus infection In vitro antiviral assays [4] Inhibition of viral replication
KSHV-associated malignancies In vitro lymphoma cell models [2] Induction of viral gene expression
Alzheimer's disease Proposed [1] PKC modulation of signaling pathways

Conclusion

References

Technical Guide: Prostratin Biosynthesis Pathway in Euphorbia fischeriana

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Prostratin and Euphorbia fischeriana

This compound (12-deoxyphorbol-13-acetate) is a tigliane diterpene and phorbol ester derived from the medicinal plant Euphorbia fischeriana Steud. This perennial herbaceous plant is native to Northeast China, where its dried roots, known as "Lang-Du" (meaning "extremely toxic") in traditional Chinese medicine, have been used for centuries to treat various ailments including edema, ascites, and cancer [1] [2]. This compound has gained significant scientific interest due to its unique biological activity against Human Immunodeficiency Virus (HIV). Unlike many phorbol esters that promote tumor formation, this compound is non-tumorogenic and exhibits a dual mechanism against HIV: it down-regulates expression of HIV receptor CD4 and co-receptors (making new cells less likely to become infected) while simultaneously activating protein kinase C to stimulate HIV replication in latently infected cells [3]. This activation of latent HIV reservoirs is particularly valuable as latent HIV infection represents the foremost obstacle to viral eradication, and this compound shows promise as an adjunct therapy to highly active antiretroviral therapy (HAART) to reduce viral rebound after treatment [1] [2] [3].

Euphorbia fischeriana produces approximately 90 diterpenoids with diverse skeletal types, classified into thirteen subtypes: ent-abietane, daphnane, tigliane, ingenane, ent-atisane, ent-rosane, ent-kaurene, ent-kaurane, secotigliane, lathyrane, ent-pimarene, isopimarene, and dimeric diterpenoids [4]. Among these, this compound belongs to the tigliane series and is found in the roots along with related compounds such as 12-deoxyphorbol-13-phenylacetate (DPP) which also demonstrates anti-HIV properties [1]. The structural complexity and medicinal potential of these diterpenoids make understanding their biosynthesis a priority for drug discovery and development efforts.

This compound Biosynthesis Pathway

Terpenoid Backbone Biosynthesis

The biosynthetic pathway to this compound begins with the terpenoid backbone biosynthesis (TBB), which provides the fundamental isoprene units (5-carbon building blocks) required for all terpenoid compounds [1] [2]. The TBB pathway consists of two parallel biosynthetic routes that operate in different cellular compartments:

  • MEP Pathway: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway occurs in the plastids and initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate. After several enzymatic steps, this pathway produces both isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [1] [2].
  • MVA Pathway: The mevalonic acid (MVA) pathway takes place in the cytosol and begins with the condensation of acetyl-CoA units. This pathway primarily produces IPP, which can be isomerized to DMAPP [1] [2].

Both pathways converge at the production of IPP and DMAPP, which serve as the universal precursors for all terpenoid compounds. These 5-carbon units are subsequently utilized to generate larger prenyl diphosphates: geranyl diphosphate (GPP, 10-carbon) for monoterpenes, farnesyl diphosphate (FPP, 15-carbon) for sesquiterpenes, and geranylgeranyl diphosphate (GGPP, 20-carbon) for diterpenes like this compound [1] [2].

Diterpenoid Biosynthesis and Proposed this compound Pathway

The diterpenoid biosynthesis pathway represents the specialized metabolic branch that leads to this compound production. This pathway initiates with the condensation of IPP and DMAPP to form GGPP, which serves as the universal diterpene precursor [1] [2]. The conversion of GGPP to this compound involves several proposed steps:

  • Casbene Synthesis: GGPP undergoes cyclization catalyzed by casbene synthase to form casbene, a macrocyclic diterpene that shares structural similarities with the tigliane skeleton of this compound [1] [2]. Research indicates that casbene is likely a key intermediate in this compound biosynthesis, though the exact enzymatic steps between casbene and the tigliane skeleton remain to be fully elucidated [1].
  • Tigliane Skeleton Formation: The conversion from casbene to the characteristic tigliane core structure of this compound likely involves oxidative modifications, ring rearrangements, and introduction of oxygen functional groups [1].
  • Functional Group Modifications: The final steps presumably involve specific oxidation at C12 and C13 positions, followed by esterification with acetate at C13 to yield This compound (12-deoxyphorbol-13-acetate) [1].

It is worth noting that the complete biosynthetic pathway from GGPP to this compound has not been fully characterized, and many of the intermediate steps and corresponding enzymes remain hypothetical [1] [2]. The current understanding is primarily based on structural comparisons of isolated compounds and transcriptomic evidence of pathway gene expression [1].

Associated Metabolic Pathways

Several interconnected metabolic pathways influence or compete with this compound biosynthesis:

  • Zeatin Biosynthesis: The TBB intermediate DMAPP serves as a precursor for the zeatin biosynthesis pathway, which produces cytokinin plant hormones involved in growth and development [1] [2].
  • Gibberellin Biosynthesis: GGPP is also a precursor for gibberellin biosynthesis through kaurenol intermediates. Gibberellins are important plant hormones that regulate various developmental processes [1] [2].
  • Competition for Precursors: These parallel pathways create metabolic competition for shared precursors (IPP, DMAPP, and GGPP), which may influence the flux through the this compound biosynthetic branch [1].

Candidate Genes in this compound Biosynthesis

Transcriptome analysis of E. fischeriana roots has identified numerous genes potentially involved in this compound biosynthesis [1] [2]. Screening against specialized databases revealed 24 candidate transcripts implicated in terpenoid backbone biosynthesis and 9 candidate transcripts involved in diterpenoid biosynthesis [1] [2]. The expression levels of these genes vary significantly, providing insights into potential rate-limiting steps and regulatory points in the pathway.

Table 1: Key Candidate Genes in Terpenoid Backbone Biosynthesis Pathway

Enzyme Name Abbreviation Pathway Function Relative Expression Level
1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase HDS MEP Converts HMBPP to HDS High
Isopentenyl diphosphate/dimethylallyl diphosphate synthase IDS MEP/MVA IPP and DMAPP synthesis High
1-deoxy-D-xylulose-5-phosphate synthase DXS MEP Initial MEP pathway enzyme Moderate
1-deoxy-D-xylulose-5-phosphate reductoisomerase DXR MEP Converts DXP to MEP Moderate
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase MCT MEP Converts MEP to CDP-ME Moderate
4-diphosphocytidyl-2-C-methyl-D-erythritol kinase CMK MEP Phosphorylates CDP-ME Moderate
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase MDS MEP Converts ME-CPP to HMBPP Moderate
Acetyl-CoA acetyltransferase AACT MVA Initial MVA pathway enzyme Low
Hydroxymethylglutaryl-CoA synthase HMGS MVA Converts acetoacetyl-CoA to HMG-CoA Low
Hydroxymethylglutaryl-CoA reductase HMGR MVA Converts HMG-CoA to mevalonate Low
Mevalonate kinase MVK MVA Phosphorylates mevalonate Low
Phosphomevalonate kinase PMK MVA Phosphorylates mevalonate-5-phosphate Low
Diphosphomevalonate decarboxylase MVD MVA Converts mevalonate-5-PP to IPP Low
Isopentenyl diphosphate isomerase IDI MEP/MVA Interconverts IPP and DMAPP Moderate
Geranylgeranyl diphosphate synthase GGPPS Downstream Condenses FPP with IPP to GGPP Moderate

Table 2: Key Candidate Genes in Diterpenoid Biosynthesis Pathway

Enzyme Name Abbreviation Proposed Function Relative Expression Level
Casbene synthase CAS Cyclization of GGPP to casbene Moderate
Cytochrome P450 enzymes CYP450s Oxidation reactions Variable
Dehydrogenases - Redox reactions Variable
Acyltransferases - Esterification at C13 Low
Oxidases - Introduction of oxygen functional groups Variable

Among these candidate genes, HDS and IDS exhibited relatively high expression levels, suggesting their importance in supplying precursors for multiple downstream pathways, including casbene and potentially this compound synthesis [1] [2]. Most other candidate genes in these pathways showed moderate to low expression levels, which may reflect tight regulatory control or tissue-specific expression patterns [1]. The identification of these genes provides a foundation for future functional characterization studies to confirm their specific roles in this compound biosynthesis.

Transcriptome Analysis and Gene Discovery

Sequencing and Assembly

De novo transcriptome analysis of E. fischeriana roots has been pivotal in identifying genes involved in this compound biosynthesis [1] [2]. The transcriptome was sequenced using Illumina technology, generating over 17.5 million paired-end reads encoding approximately 1.3 billion bases [1]. After quality trimming, 17.1 million high-quality paired-end reads and 209,321 single-end reads were retained with an average read length of 68 bp [1] [2]. To enhance assembly quality, researchers also sequenced 1,884 high-quality ESTs (expressed sequence tags) encoding an additional 1.3 million bases [1].

The assembly was performed using Oases with a k-mer value of 25, which was determined to provide the optimal balance between capturing high and low abundance transcripts [1]. A minimum k-mer coverage threshold of two was applied to remove sequencing errors [1]. Preliminary assembly generated 31,454 transcripts, which were filtered to remove spurious isoforms based on multiple criteria: highest Oases confidence score, longest open reading frame (ORF), longest nucleotide sequence, and highest sequence coverage for tie-breaking [1] [2]. This rigorous filtering yielded a reference transcriptome of 18,180 transcripts for downstream analysis [1].

Table 3: Transcriptome Assembly Statistics of E. fischeriana Root

Assembly Metric Value
Total reads before trimming 17,502,188
Total base pairs before trimming 1,312,664,100 bp
Average read length before trimming 75 bp
High-quality reads after trimming 17,073,322 pairs + 209,321 singles
Average read length after trimming 68 bp
Number of ESTs sequenced 1,884
EST total base pairs 1,275,624 bp
Average EST length 677 bp
Initial transcripts (pre-filtering) 31,454
Final transcripts (post-filtering) 18,180
Average transcript length 1,122 bp
Annotated transcripts (BLASTx vs. nr) 15,191 (83.6%)
Transcriptome Annotation and Comparative Genomics

The assembled E. fischeriana root transcriptome was annotated by screening against the non-redundant (nr) NCBI protein database using BLASTx with an E-value cutoff of 1e-05 [1] [2]. This analysis revealed that 15,191 transcripts (83.6%) showed similarity to known proteins, while 819 transcripts (4.5%) contained open reading frames longer than 80 amino acids but no significant database matches, representing potential E. fischeriana-specific genes [2]. The remaining 2,171 transcripts (11.9%) encoded only short ORFs and may correspond to non-coding RNAs [2].

Comparative analysis with related species in the Euphorbiaceae family revealed 5,956 protein-coding transcripts with high similarity (≥75%) to Ricinus communis (castor bean), a close relative of E. fischeriana [1] [2]. Conservation analysis against EST datasets from R. communis, Hevea brasiliensis (rubber tree), and Euphorbia esula (leafy spurge) identified a core set of 1,145 gene clusters conserved across all four species, representing essential Euphorbiaceae genes [1] [2]. Additionally, researchers identified 1,487 paralogous genes specific to E. fischeriana, which may include genes involved in species-specific specialized metabolism such as this compound biosynthesis [1].

Experimental Protocols

Transcriptome Sequencing and Analysis Protocol
  • Plant Material Collection: Collect fresh root tissues from E. fischeriana plants, preferably from regions known for high this compound yield (e.g., Yakeshi and Heide regions in China) [3]. Immediately freeze tissues in liquid nitrogen and store at -80°C until RNA extraction.
  • RNA Extraction: Extract total RNA using a modified CTAB (cetyltrimethylammonium bromide) method or commercial plant RNA extraction kits. Assess RNA quality using Agilent Bioanalyzer or similar systems, ensuring RNA Integrity Number (RIN) >8.0 [1].
  • Library Preparation and Sequencing: Isolate mRNA using oligo(dT) magnetic beads. Fragment mRNA and synthesize cDNA using random hexamer primers. Prepare Illumina sequencing libraries with appropriate adapters. Perform quality control on libraries using Agilent Bioanalyzer before sequencing on Illumina HiSeq 2000 or similar platforms [1] [5].
  • Data Preprocessing: Remove low-quality reads, adapter sequences, and reads with excessive unknown bases using FastQC and Trimmomatic. Retain only high-quality reads for downstream analysis [1].
  • De Novo Assembly: Assemble transcriptome using Oases or Trinity with optimized k-mer values (k=25 recommended for E. fischeriana). Perform hybrid assembly incorporating both short reads and longer EST sequences when available [1].
  • Transcript Filtering: Filter assembled transcripts to remove spurious isoforms by selecting the transcript with: (1) highest Oases confidence score, (2) longest ORF, (3) longest nucleotide sequence, and (4) highest sequence coverage for ties [1].
  • Functional Annotation: Annotate transcripts using BLASTx against nr database (E-value ≤1e-05). Identify protein domains using InterProScan. Assign Gene Ontology terms and KEGG pathway annotations [1] [2].
  • Candidate Gene Identification: Screen transcripts against specialized databases of terpenoid biosynthesis genes. Analyze expression levels based on read coverage to identify highly expressed pathway genes [1].
This compound Detection and Quantification Protocol
  • Sample Extraction: Dry plant root tissues at 55°C and grind to fine powder. Extract compounds with methanol or dichloromethane using sonication or Soxhlet extraction. Concentrate extracts under reduced pressure [3].
  • LC-MS Analysis:
    • Instrument Setup: Use a Finnigan LTQ-Orbitrap XL instrument with ESI source or equivalent LC-MS system [3].
    • Chromatography Conditions: Employ a C18 reverse-phase column (e.g., 2.1×100 mm, 1.8 μm) with mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid. Use gradient elution: 0-2 min 5% B, 2-15 min 5-100% B, 15-20 min 100% B, 20-25 min 100-5% B [3].
    • Mass Spectrometry Parameters: Operate in positive ion mode with spray voltage 4.5 kV, capillary temperature 275°C, and sheath gas flow 30 arbitrary units. Use data-dependent MS² and MS³ scanning for fragmentation data [3].
  • This compound Identification: Identify this compound based on retention time matching with authentic standards and characteristic mass spectral features: quasi-molecular ion [M+Na]+ at m/z 415.2192, and major fragment ions at m/z 335.1842 (loss of acetic acid) and m/z 317.1737 (subsequent loss of water) [3].
  • Quantification: Use calibration curves generated from this compound standards for absolute quantification. For relative quantification without standards, use peak area normalization [3].

Pathway Visualization using Graphviz

The this compound biosynthetic pathway can be visualized using Graphviz, a powerful graph visualization tool. The following DOT language script generates a comprehensive diagram of the pathway, highlighting key intermediates, enzymes, and branch points:

prostratin_pathway This compound Biosynthetic Pathway in Euphorbia fischeriana cluster_tbb Terpenoid Backbone Biosynthesis cluster_db Diterpenoid Biosynthesis cluster_ap Associated Pathways MEP MEP Pathway (Plastids) IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP HDS, IDS MVA MVA Pathway (Cytosol) MVA->IPP_DMAPP HMGR, IDI GGPP GGPP IPP_DMAPP->GGPP GGPPS Zeatin Zeatin Biosynthesis IPP_DMAPP->Zeatin Casbene Casbene GGPP->Casbene Casbene synthase Gibberellin Gibberellin Biosynthesis GGPP->Gibberellin Tigliane Tigliane Core Casbene->Tigliane CYP450s, oxidases This compound This compound (12-deoxyphorbol-13-acetate) Tigliane->this compound Acyltransferases

Figure 1: this compound biosynthetic pathway showing key enzymatic steps and intermediate compounds. The pathway begins with terpenoid backbone biosynthesis, proceeds through diterpenoid specialization, and culminates in this compound formation. Associated competitive pathways are indicated with dashed lines.

The experimental workflow for transcriptome analysis and this compound pathway gene identification can also be visualized using Graphviz:

experimental_workflow Experimental Workflow for this compound Pathway Gene Discovery cluster_sample Sample Preparation cluster_seq Sequencing & Assembly cluster_analysis Analysis & Annotation PlantMaterial E. fischeriana Root Tissue RNA RNA Extraction & Quality Control PlantMaterial->RNA Library Library Preparation RNA->Library Sequencing Illumina Sequencing Library->Sequencing Preprocessing Quality Filtering Sequencing->Preprocessing Assembly De Novo Assembly Preprocessing->Assembly Annotation Functional Annotation Assembly->Annotation CandidateGenes Candidate Gene Identification Annotation->CandidateGenes Validation Experimental Validation CandidateGenes->Validation

Figure 2: Experimental workflow for transcriptome sequencing, assembly, and identification of this compound pathway genes.

Research Implications and Future Directions

The identification of candidate genes in the this compound biosynthesis pathway opens several promising avenues for future research and application:

  • Metabolic Engineering: The candidate genes identified through transcriptome analysis provide targets for metabolic engineering approaches aimed at increasing this compound production. Heterologous expression of the entire pathway in microbial systems (such as yeast or E. coli) could enable sustainable production of this compound without the need for wild harvesting of E. fischeriana [1] [2]. Initial efforts could focus on reconstructing the upstream terpenoid pathways and gradually incorporating the downstream diterpenoid specialization steps.

  • Enzyme Functional Characterization: The putative genes identified require functional characterization to confirm their specific roles in this compound biosynthesis. This can be achieved through recombinant protein expression, in vitro enzyme assays, and metabolite profiling of transgenic systems [1]. Particular priority should be given to characterizing casbene synthase and the cytochrome P450 enzymes likely responsible for the structural modifications converting casbene to the tigliane skeleton.

  • Transcriptional Regulation: Understanding the regulatory mechanisms controlling this compound biosynthesis could lead to strategies for enhancing production. Future research should investigate transcription factors that regulate the expression of pathway genes, as well as potential elicitors that might stimulate this compound accumulation [1].

  • Chemodiversity Exploration: The structural diversity of diterpenoids in E. fischeriana (approximately 90 identified compounds) suggests the existence of multiple substrate-promiscuous enzymes or closely related gene families [4]. Exploring this chemodiversity could reveal new compounds with improved pharmaceutical properties or reduced side effects compared to this compound [4].

  • Clinical Development: While this compound shows promise as an HIV latency reversal agent, further preclinical and clinical development is needed. Future work should focus on optimizing dosing regimens, combination therapies with other antiretroviral drugs, and addressing potential side effects through structural analog development [3].

References

Prostratin: From Traditional Remedy to Biomedical Candidate - A Comprehensive Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Introduction: Traditional Knowledge and Modern Drug Discovery

The discovery of Prostratin represents a paradigm case study in ethnobotanical drug discovery, demonstrating how rigorous scientific investigation can validate traditional medicinal knowledge while addressing contemporary therapeutic challenges. This natural product first identified from traditional Samoan treatments for hepatitis, has emerged as a promising candidate for HIV-1 reservoir activation therapy—a critical hurdle in achieving HIV eradication. As a protein kinase C activator with a unique non-tumor-promoting profile among phorbol esters, this compound exhibits a novel mechanism of action that bridges traditional healing practices with cutting-edge virology research. The compound's journey from traditional use to biomedical investigation exemplifies the potential of collaborative research models that respect and integrate indigenous knowledge systems while advancing scientific understanding.

This whitepaper provides a comprehensive technical overview of this compound's discovery, mechanism, and development trajectory, with particular emphasis on the experimental methodologies that have elucidated its unique properties and the ethical frameworks that have guided its development. Designed for researchers, scientists, and drug development professionals, this document synthesizes decades of multidisciplinary research into an accessible yet technically detailed resource, complete with structured data presentation, mechanistic diagrams, and critical analysis of both the scientific and ethical dimensions of this promising therapeutic candidate.

Ethnobotanical Discovery and Traditional Context

The discovery of this compound's antiviral properties originated from the ethnobotanical research of Dr. Paul Alan Cox, who documented the traditional therapeutic practices of Samoan healers in Falealupo village on the island of Savai'i [1] [2]. During extensive fieldwork, Cox observed and recorded how traditional healers used preparations from the mamala tree (Homalanthus nutans, Euphorbiaceae) to treat a condition known as "Fiva Sama Sama," characterized by yellowing of the eyes and skin, dark urine, and in severe cases, hemorrhaging—symptoms consistent with viral hepatitis [2]. What particularly captured scientific attention was the healers' assertion that this condition could be cured with only one or two treatments, suggesting a potent therapeutic effect [2].

The traditional preparation method involved collecting the inner bark of the mamala tree, crushing it, and preparing a water-based extraction [2]. This traditional preparation was subsequently documented to be used by at least two different healers from separate villages—Epenessa Mauigoa and Paela Lilo—indicating an established therapeutic tradition rather than an isolated practice [2]. Importantly, before collecting samples for scientific investigation, Cox negotiated permission with the healers, village chiefs, and the Samoan government, establishing a precedent for ethical collaboration that would later inform formal benefit-sharing agreements [1] [3].

Table: Traditional Use of Homalanthus nutans in Samoa

Aspect Traditional Practice Scientific Correlation
Plant Source Mamala tree (Homalanthus nutans) Euphorbiaceae family
Plant Part Used Inner bark Stem tissue with highest this compound concentration [4]
Preparation Crushed bark in water decoction Aqueous extraction
Traditional Indication "Fiva Sama Sama" (yellowing fever) Viral hepatitis
Reported Efficacy 1-2 treatments sufficient Suggests potent antiviral activity

This ethnobotanical lead prompted further investigation, with samples of the healer's preparation and plant material shipped to the National Cancer Institute (NCI) for screening against HIV in cell-based assays [1] [2]. The initial results demonstrated remarkable cytoprotective activity in HIV-infected cell lines, protecting T-lymphoblastoid cells from HIV-induced cell death without directly attacking the virus—a mechanism that would later be explained by this compound's ability to modulate cell surface receptors and activation pathways [2] [4].

Chemical Characterization and Identification

Chemical Identity and Structural Properties

This compound was identified as the active compound responsible for the observed antiviral effects through bioassay-guided fractionation of both traditional water-based extracts and organic solvent extracts of Homalanthus nutans stem tissue [4]. Chemically, this compound is a tigliane diterpene specifically classified as 12-deoxyphorbol-13-acetate [1] [5]. Its systematic IUPAC name is (1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate [1]. The compound has a molecular formula of C₂₂H₃₀O₆ and a molecular weight of 390.47 g/mol [1] [6].

Structurally, this compound contains the complex four-ring framework characteristic of tigliane diterpenes, designated as rings A, B, C, and D [5]. Ring A is trans-linked to the 7-membered ring B, while ring C is a 6-membered structure cis-linked to the cyclopentane ring D [5]. This intricate ring system with multiple chiral centers presents significant challenges for chemical synthesis, which initially limited material availability for research and development [7].

Initial Identification and Source Considerations

Interestingly, this compound was not a novel compound when identified from Homalanthus nutans. It had been previously isolated in 1976 from Pimelea prostrata (Strathmore weed or New Zealand rice flower) in Australia and New Zealand, where it was associated with livestock toxicity [5] [3]. However, its antiviral properties had not been recognized in this context. This dual discovery history highlights how the same compound can have dramatically different implications depending on the biological context and methodological approach through which it is investigated.

Analysis of this compound distribution within Homalanthus nutans revealed significant concentration variability between individual plants and between different populations [4]. The stem tissue, which is used in traditional preparations, generally showed higher concentrations (median 3.49 μg/g) compared to root (2.9 μg/g) and leaf tissues (2.5 μg/g) [4]. However, concentrations varied dramatically—from 0.2 to 52.6 μg/g in stems—with certain populations, particularly those from the Falealupo peninsula, showing higher median concentrations and a greater number of high-yielding individuals [4]. This variability has important implications for potential agricultural development and cultivar selection.

Table: this compound Content in Homalanthus nutans Tissues

Plant Tissue This compound Concentration Range (μg/g) Median Concentration (μg/g) Traditional Use
Stem 0.2 - 52.6 3.49 Primary tissue used in traditional medicine
Root Not reported 2.9 Not traditionally used
Leaf Not reported 2.5 Not traditionally used

Mechanisms of Action

Protein Kinase C Activation

This compound's primary mechanism of action involves potent activation of Protein Kinase C (PKC) with a binding affinity (Kᵢ) of 12.5 nM for PKC [6]. Unlike many phorbol esters that function as tumor promoters, this compound exhibits a unique biological profile—it activates PKC without promoting tumors and has even demonstrated antitumor activity in certain contexts [5] [4]. This paradoxical behavior among phorbol esters appears to stem from differences in the specific PKC isoforms activated and the subsequent downstream signaling events.

This compound activates multiple PKC isoforms, including classical (cPKC), novel (nPKC), and atypical (aPKC) classes, inducing their translocation to cellular membranes [8]. Research using isoform-specific PKC inhibitors has suggested that novel PKCs, particularly PKCε, play a prominent role in this compound's effect on HIV latency reversal [8] [9]. This activation of PKC initiates a complex signaling cascade that ultimately modulates HIV replication and persistence through multiple interconnected pathways.

HIV Latency Reversal and Reservoir Targeting

One of the most therapeutically promising aspects of this compound's mechanism is its ability to reverse HIV latency and activate viral replication in latently infected cells [1] [8]. This effect is particularly valuable for addressing the challenge of viral reservoirs—primarily quiescent memory CD4+ T-cells that harbor integrated but transcriptionally silent proviruses, which are unaffected by conventional antiretroviral therapy and can re-establish active infection if treatment is interrupted [8].

The mechanism by which this compound reverses HIV latency involves activation of the NF-κB signaling pathway [8] [9]. This compound stimulates IKK-dependent phosphorylation and degradation of IκBα, leading to rapid nuclear translocation of NF-κB and activation of the HIV-1 long terminal repeat (LTR) in a κB enhancer-dependent manner [8]. Chromatin immunoprecipitation assays have confirmed that this compound induces binding of the RelA (p65) subunit of NF-κB to the latent HIV-1 promoter [8]. Recent research has further elucidated that Protein Kinase D3 (PKD3) is essential for this process, functioning downstream of PKCε in a signaling pathway that ultimately activates NF-κB and HIV-1 transcription [9].

G This compound This compound PKC_epsilon PKCε (Novel PKC) This compound->PKC_epsilon Activates PKD3 PKD3 (Protein Kinase D3) PKC_epsilon->PKD3 Phosphorylates IKK IKK Complex PKD3->IKK Activates IkBalpha IκBα IKK->IkBalpha Phosphorylates NFkB NF-κB IkBalpha->NFkB Degradation Releases HIV_LTR HIV-1 LTR NFkB->HIV_LTR Binds to κB Enhancer ViralTranscription Viral Transcription & Reactivation HIV_LTR->ViralTranscription

Figure 1: this compound Signaling Pathway for HIV Latency Reversal - This diagram illustrates the molecular mechanism through which this compound activates PKCε, leading to PKD3 phosphorylation, IKK activation, IκBα degradation, NF-κB nuclear translocation, and ultimately HIV-1 LTR activation and viral transcription.

Viral Receptor Modulation and Cell Protection

In addition to reactivating latent virus, this compound exhibits protective effects against HIV infection in uninfected cells [2] [4]. Early research observed that this compound could protect T-lymphoblastoid cells (CEM-SS and C-8166) and monocytic cells (U937) from HIV-induced cell death without directly inactivating the virus [4]. This cytoprotective effect occurs at concentrations ranging from 0.1 to >25 μM [4].

The protective mechanism involves downregulation of HIV-1 cellular receptors, particularly CD4, through PKC activation [5]. By reducing the availability of essential receptors needed for viral entry, this compound limits the ability of HIV to infect new cells. This dual functionality—reactivating latent virus while protecting uninfected cells—makes this compound particularly attractive for therapeutic applications aimed at reducing viral reservoirs without expanding infection.

Preclinical Research and Experimental Evidence

In Vitro and Ex Vivo Studies

Comprehensive in vitro studies have characterized this compound's effects across multiple cell lines and experimental models. In HIV latency models using Jurkat T-cell lines containing integrated but transcriptionally silent HIV proviruses (J-Lat cells), this compound effectively activated HIV gene expression [8]. The EC₅₀ values for antiviral activity were determined to be 0.9 μM against HIV-2 ROD and 1.9 μM against HIV-1 3B in MT-4 cells [6]. Importantly, this compound demonstrated a favorable therapeutic index, with cytotoxicity (CC₅₀) values exceeding 50 μM in MT-2 cells and 79 μM in Vero cells [6].

This compound has also shown activity against other viruses, including Chikungunya virus (EC₅₀ = 2.6-2.7 μM) [6]. Additionally, it has demonstrated effects on Kaposi's sarcoma-associated herpesvirus (KSHV), inducing lytic gene expression in lymphoma cell lines, suggesting potential applications beyond HIV therapy [5] [3]. In cancer models, this compound has shown anti-leukemic activity, inducing cell cycle arrest (G1 phase) and differentiation in acute myeloid leukemia cell lines (HL-60, NB4, U937) through PKC-dependent activation of the MEK/ERK/MAP signaling pathway [6].

Table: this compound Bioactivity Profiles in Various Assay Systems

Assay System Activity/Effect Potency (EC₅₀/IC₅₀/CC₅₀) Reference
PKC Binding Ki = 12.5 nM [6]
HIV-1 (MT-4 cells) Antiviral EC₅₀ = 1.9 μM [6]
HIV-2 (MT-4 cells) Antiviral EC₅₀ = 0.9 μM [6]
Chikungunya virus Antiviral EC₅₀ = 2.6-2.7 μM [6]
MT-2 cells Cytotoxicity CC₅₀ > 50 μM [6]
Vero cells Cytotoxicity CC₅₀ = 79 μM [6]
AML cell lines Growth inhibition IC₅₀ range: 125-1000 nM [6]
In Vivo Studies and Preclinical Development

While comprehensive in vivo data for this compound remains limited in the public domain, important preclinical studies have been conducted to support its therapeutic potential. In 2015, a study demonstrated that orally administered this compound repressed human pancreatic tumor growth in mouse models [1]. This finding is significant not only for potential oncological applications but also because it establishes oral bioavailability—an important consideration for future drug development.

The AIDS Research Alliance (ARA), which holds the license for this compound development for HIV infection, has conducted preliminary pharmacological, pharmacokinetic, and toxicological studies in preparation for clinical trials [4]. These studies have supported the filing of an Investigational New Drug (IND) application with the FDA to initiate Phase I human clinical trials [4]. The preclinical development has utilized semisynthetic this compound, which can be produced through a practical synthesis from phorbol developed by Paul Wender's team at Stanford University, generating gram quantities needed for pharmaceutical development [1].

Clinical Development and Synthesis

Progress Toward Clinical Trials

This compound has been designated as a candidate for adjuvant therapy in HIV treatment, with the specific goal of targeting and eliminating latent viral reservoirs [4]. The AIDS Research Alliance has announced plans to initiate Phase I human clinical trials to evaluate safety and dosing [1] [2]. These trials represent a critical milestone in translating the compound from laboratory research to clinical application.

The therapeutic concept involves using this compound in combination with conventional antiretroviral therapy to activate latent reservoirs while simultaneously preventing new infection events [4]. This "activate and eliminate" approach aims to purge the body of persistent viral reservoirs, potentially moving toward HIV eradication rather than chronic suppression. In vitro models have shown promising results when this compound is combined with interferon, eliminating 70-80% of latently infected cells [4].

Synthesis and Production Approaches

The limited natural availability of this compound from Homalanthus nutans has prompted development of multiple synthetic approaches to ensure adequate supply for research and potential clinical use. In 2008, Paul Wender's team at Stanford University published an efficient four-step synthesis of this compound starting from phorbol, producing gram quantities of the compound [1]. This practical synthesis represented a major advancement in this compound availability for pharmaceutical development.

More recently, researchers have reported a short and modular total synthesis of (±)-Prostratin from simple starting materials, enabling full structural optimization and derivative exploration [7]. Simultaneously, biotechnological approaches led by Jay Keasling at UC Berkeley have explored biosynthetic production by identifying and transferring the gene sequence responsible for this compound biosynthesis into microbial hosts [1] [2]. This synthetic biology approach could potentially enable large-scale fermentation-based production, similar to the success achieved with artemisinin [2] [10].

G NaturalSource Natural Source Homalanthus nutans Bioassay Bioassay-Guided Fractionation NaturalSource->Bioassay TraditionalKnowledge Traditional Knowledge Samoan Healers TraditionalKnowledge->Bioassay Identification Compound Identification This compound Bioassay->Identification ChemicalSynthesis Chemical Synthesis Wender (2008): 4-step from phorbol Recent: Total synthesis Identification->ChemicalSynthesis Biosynthetic Biosynthetic Approach Gene identification Microbial production Identification->Biosynthetic ClinicalSupply Clinical Supply GMP manufacturing ChemicalSynthesis->ClinicalSupply Biosynthetic->ClinicalSupply ClinicalTrials Clinical Trials Phase I (Planned) ClinicalSupply->ClinicalTrials

Figure 2: this compound Development Workflow - This diagram outlines the key stages in this compound development, from initial ethnobotanical discovery through multiple production approaches to clinical application.

Ethical Commercialization and Benefit-Sharing Models

Intellectual Property and Benefit-Sharing Agreements

The development of this compound has been guided by pioneering ethical frameworks for recognizing and compensating traditional knowledge. When this compound was patented by the National Cancer Institute in 1997, the patent included the unusual requirement that any commercial developer must first negotiate a fair and equitable return with the Samoan people before obtaining a license [3] [2]. This established a crucial precedent for protecting indigenous intellectual property rights in drug discovery.

In 2001, the AIDS Research Alliance formalized this commitment through a benefit-sharing agreement with the Samoan people, specifying that 20% of ARA's profits from this compound would be returned to Samoa [1] [2]. The distribution allocated 12.5% to the Samoan government, 6.7% to Falealupo village, and 0.4% to each of the two healer families [2]. This agreement represented one of the first implementations of the Convention on Biological Diversity principles regarding access to genetic resources and benefit-sharing, despite being established before the CBD's Nagoya Protocol [3].

Genetic Sovereignty and Continued Collaboration

A groundbreaking extension of these ethical principles occurred when UC Berkeley researchers sought to develop biosynthetic production methods for this compound. In negotiations facilitated by Paul Cox, the Samoan government asserted sovereignty over the gene sequences responsible for this compound biosynthesis [2]. This resulted in a 2004 partnership agreement where Samoa and UC Berkeley became equal partners in commercial development of the this compound genes, with a 50-50 sharing of commercial proceeds [1] [2].

This agreement also included provisions for technology transfer and capacity building, with UC Berkeley committing to train Samoan scientists in genetic engineering techniques [2]. Additionally, the agreement stipulated that the resulting drug would be provided at cost or free to developing countries, ensuring global accessibility [2]. This comprehensive approach to ethical collaboration has served as a model for subsequent ethnobotanical drug discovery efforts and continues to inform discussions about indigenous rights in biotechnology [10].

Conclusion and Future Perspectives

This compound represents a compelling case study in translational ethnobotany, demonstrating how traditional knowledge can inform and accelerate modern drug discovery when appropriate ethical frameworks are established. Its unique dual mechanism—reactivating latent HIV while protecting uninfected cells—addresses a critical challenge in HIV eradication that had not been successfully targeted by conventional drug discovery approaches. The continued scientific characterization of this compound's molecular mechanisms through PKC activation and NF-κB signaling provides insights that extend beyond this specific compound to broader understanding of viral latency and cellular signaling.

References

Mechanism of Action: Core PKC Activation and Key Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Prostratin's primary mechanism involves direct activation of PKC. It functions as a diacylglycerol (DAG) mimetic, binding to and activating conventional (cPKC) and novel (nPKC) PKC isoforms [1]. This activation triggers complex downstream signaling.

G This compound This compound PKC_Activation PKC Activation (cPKC & nPKC isoforms) This compound->PKC_Activation PKD_Activation PKD Activation (primarily PKD3) PKC_Activation->PKD_Activation  PKCε phosphorylates  PKD3 activation loop Receptor_Downregulation Internalization & Degradation of CD4 and CXCR4 Receptors PKC_Activation->Receptor_Downregulation Apoptosis_CellCycle Cell Cycle Arrest & Apoptosis (in cancer cells) PKC_Activation->Apoptosis_CellCycle  via PKC-δ/PKD/ERK  pathway NFkB_Translocation NF-κB Activation & Nuclear Translocation PKD_Activation->NFkB_Translocation HIV_Transcription Latent HIV Provirus Transcription Activation NFkB_Translocation->HIV_Transcription

The PKCε/PKD3/NF-κB axis is critical for HIV latency reversal [2]. For anticancer activity, this compound activates the PKC-δ/PKD/ERK pathway, inducing growth arrest and apoptosis [1]. It also induces internalization and degradation of CD4 and CXCR4 HIV co-receptors to inhibit viral entry [3].

Experimental Models and Protocols

To study this compound's mechanisms, specific in vitro models and protocols have been established.

Research Focus Recommended Cell Models Key Experimental Readouts Supporting Citations
HIV Latency Reversal J-Lat T cell clones (e.g., 2D10); HeLa cells with integrated HIV-LTR reporter Flow cytometry for GFP+ cells (J-Lat); Luciferase assay (HIV-LTR-Luc); qRT-PCR for HIV mRNA [2]
HIV Entry Inhibition Lymphocytic & monocytic cell lines Flow cytometry for surface CD4/CXCR4 downregulation; monitoring internalization [3]
Anti-Cancer Activity A549 (lung), MCF-7/MDA-MB-231 (breast) cancer lines MTT cell viability assay; Flow cytometry (cell cycle, Annexin V/PI apoptosis); Western blot for pathway analysis [4] [1]
Key Protocol Details

For pathway dissection, pharmacological inhibition is crucial. The table below lists commonly used inhibitors in this compound studies.

Inhibitor Primary Target Functional Outcome in this compound Studies
Gö6850 cPKC & nPKC Blocks this compound-induced HIV reactivation & FIV replication; reverses cytotoxic effects [5] [2]
Gö6976 cPKC (PKCα/β) Does not block this compound-induced HIV transcription [2]
BAY-11-7085 NF-κB pathway Inhibits this compound-induced HIV-LTR activation, confirming NF-κB role [2]

In cancer studies, genetic knockdown using shRNA against PKC-δ or PKD significantly protected A549 lung cancer cells from this compound-induced growth arrest and apoptosis, confirming their essential role in the mechanism [1].

Quantitative Data on this compound's Biological Effects

The effects of this compound and its analogs have been quantified across various systems.

Cell Line / System Treatment Key Findings & Quantitative Results Implications

| Breast Cancer Cell Lines (MCF-7, MDA-MB-231, BT-20, AU-565) | this compound | IC₅₀ (Basal): 35 µM IC₅₀ (High-Stim): 7 µM 7x more cytotoxic vs. non-malignant MCF10A cells [4] | Selective cancer cell cytotoxicity; effect enhanced in inflammatory conditions | | Lung Cancer A549 Cells | this compound vs. GRC-2 (analog) | Max viability inhibition: 47.8% at 3 µM (this compound) Max viability inhibition: 49.2% at 300 nM (GRC-2) [1] | Analog GRC-2 is ~10x more potent than this compound | | Lymphocytic & Monocytic Cell Lines | this compound | Induces rapid downregulation of CD4 & CXCR4 via internalization & degradation [3] | Primary mechanism for blocking HIV de novo infection |

Research Implications and Future Directions

Research into this compound's mechanisms provides clear therapeutic directions. In HIV cure research, this compound is a lead candidate for "kick-and-kill" strategies to reactivate latent virus for elimination [6]. In oncology, this compound and more potent analogs like GRC-2 represent a strategy to reactivate specific PKC isoforms that act as tumor suppressors, showing promise in models of lung and breast cancer [4] [1] [7]. A study in pancreatic cancer also found that this compound can compromise the K-Ras-calmodulin interaction, suppressing tumorigenesis and suggesting a novel way to target K-Ras mutant cancers [7].

Future work should focus on developing more potent and selective analogs, combining this compound with other agents in HIV and cancer, and further elucidating its complex cell-type-specific signaling networks.

References

Prostratin transcriptional regulation in HIV latency

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Prostratin Action

This compound reverses HIV latency primarily through two key, interconnected pathways: NF-κB activation and enhancement of P-TEFb function.

  • NF-κB Activation: this compound's most well-characterized mechanism is the activation of the transcription factor NF-κB. It stimulates various Protein Kinase C (PKC) isoforms, leading to the phosphorylation and degradation of IκBα, an inhibitor that traps NF-κB in the cytoplasm. This degradation releases NF-κB, allowing it to translocate to the nucleus, bind to κB enhancer sites within the HIV-1 Long Terminal Repeat (LTR), and initiate viral transcription [1] [2]. Chromatin immunoprecipitation assays have confirmed that this compound induces the binding of the RelA (p65) subunit of NF-κB to the latent HIV-1 promoter [1].

  • P-TEFb Upregulation and Tat Function: this compound targets a critical post-transcription initiation block by upregulating the positive transcription elongation factor P-TEFb (a complex of Cyclin T1 and CDK9) [3]. In resting CD4+ T cells, this compound consistently increases Cyclin T1 protein levels and, to a more modest extent, CDK9. This complex is essential for the function of the viral Tat protein. Tat recruits P-TEFb to the TAR RNA structure, which phosphorylates RNA Polymerase II to enable efficient elongation of HIV-1 transcripts [3]. Experiments with HIV-1 reporter viruses demonstrated that this compound's stimulation of viral gene expression is dependent on a functional Tat protein [3].

  • A Complex Layer of P-TEFb Regulation: Interestingly, while this compound boosts Cyclin T1 and overall P-TEFb kinase activity, it also induces a significant increase in the association of P-TEFb with the inhibitory 7SK snRNA/HEXIM1 complex [3]. This suggests that the cell may maintain a precise balance between active and inactive P-TEFb pools during this compound-induced activation.

The following diagram illustrates the coordinated signaling pathway through which this compound reactivates latent HIV.

This compound activates HIV transcription via NF-κB and P-TEFb pathways.

Quantitative Data on this compound's Effects

The molecular effects of this compound translate into measurable changes in protein expression, viral reactivation, and cellular markers. The tables below summarize key quantitative findings.

Table 1: Effects of this compound on Key Host Factors in Resting CD4+ T Cells This table synthesizes data from immunoblot analyses of primary resting CD4+ T cells from multiple healthy donors treated with this compound for 48 hours [3].

Host Factor Effect of this compound Magnitude of Change (Range Across Donors) Notes
Cyclin T1 Upregulation 2 to 14-fold increase From basal or near-undetectable levels.
CDK9 (42 kDa) Modest or no upregulation 1.5 to 2.5-fold increase Readily detectable in control cells.
Cyclin T2a No significant change - Expression unaffected.
7SK/HEXIM1 association with CDK9 Large increase - Reflects increased inactive P-TEFb reservoir.

Table 2: this compound's Impact on Cellular Activation and Viral Entry Markers This table consolidates data from flow cytometry and viral entry assays on primary cells [3] [4].

Parameter Effect of this compound Experimental Context
CD69 Expression Induced Resting CD4+ T cells [3].
CD25 Expression Modestly increased Resting CD4+ T cells [3].
Cellular Proliferation No induction Cell cycle analysis (PI/7AAD staining) [3] [4].
CD4 / CXCR4 Downregulated Primary PBMC and lymphoid tissue; reduces viral entry [4].
Reverse Transcription Inhibited Human lymphoid tissue ex vivo [4].

Key Experimental Protocols

To investigate this compound's mechanisms, researchers employ standardized protocols using primary cells and latent infection models.

  • Cell Culture and Treatment

    • Cell Sources: Resting CD4+ T cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs) via negative selection using antibody cocktails (e.g., against HLA-DR, CD14, CD19, CD25, CD69) and panning or magnetic bead separation [3] [5]. Latency models include the SCID-hu (Thy/Liv) mouse model [5] and cultured J-Lat T-cell lines (Jurkat cells with integrated, latent HIV-1 provirus) [1].
    • Treatment: Cells are typically treated with 0.1 - 10 µM this compound (often with DMSO as a vehicle control) for 24-48 hours. To prevent viral spread in reactivation assays, cultures include antiretrovirals like Zidovudine (AZT) and Indinavir [5].
  • Key Readout Methodologies

    • Immunoblotting (Western Blot): Used to quantify protein levels of Cyclin T1, CDK9, Cyclin T2a, and HEXIM1 in cell extracts, with β-actin as a loading control [3].
    • In vitro Kinase Assays: Measure the functional activity of immunoprecipitated CDK9 to phosphorylate a substrate like the RNA Polymerase II CTD [3].
    • Flow Cytometry: Critical for analyzing surface activation markers (CD25, CD69, CD4, CXCR4), cell cycle status (via propidium iodide or 7-AAD staining), and intracellular HIV-1 p24gag expression [3] [5] [4].
    • Chromatin Immunoprecipitation (ChIP): Determines transcription factor binding (e.g., RelA) to the HIV-1 LTR in living cells [1].
    • RT-qPCR and Reporter Assays: Quantify HIV-1 RNA expression or the activity of HIV-1 LTR-driven reporters (e.g., GFP) to measure latency reversal [3] [1].

Research Context and Future Directions

This compound research occurs within the broader "shock and kill" cure strategy. However, simply reactivating the latent reservoir ("shock") has proven insufficient, as the immune system often fails to clear these reactivated cells ("kill") [6] [7]. Newer strategies aim to overcome this by combining LRAs with agents that directly promote the death of cells harboring reactivated virus.

For example, a 2025 pre-clinical study combined this compound (as the "shock") with drugs that block autophagy (SAR405) and inhibit anti-apoptotic proteins (ABT-263) to make cells with reactivated HIV more prone to programmed cell death, achieving a lack of viral rebound in humanized mice [6]. Furthermore, research is increasingly focused on overcoming post-transcriptional blocks to latency reversal, such as the nuclear retention of unspliced HIV-1 RNA, which may limit the efficacy of purely transcriptional activators like this compound [7].

The following diagram places this compound within this modern "shock and kill" framework, highlighting complementary strategies.

G Shock Shock Phase (Latency Reversal) Kill Kill Phase (Eliminate Cell) Shock->Kill  Enables PKC_Ag PKC Agonists (e.g., this compound) HDACi HDAC Inhibitors BETi BET Inhibitors mRNA_LRA mRNA-based LRAs (e.g., Tat mRNA) Apoptosis Apoptosis Enhancers (e.g., ABT-263) Autophagy_Inh Autophagy Inhibitors (e.g., SAR405) Immune_Clear Immune Clearance (e.g., ctL, NK cells) PKC_ag PKC_ag

This compound acts in the 'shock' phase of a broader 'shock and kill' HIV cure strategy.

Conclusion

This compound remains a foundational molecule in HIV cure research due to its dual ability to reactivate latent proviruses via NF-κB and P-TEFb while inhibiting new infection. Its defined mechanism and lack of induction of cellular proliferation make it a valuable prototype LRA [3] [1] [4]. Current research is evolving to use it as a component in sophisticated combination therapies designed to not only "shock" the virus but also ensure the specific "killing" of the reactivated reservoir cell [6].

References

Prostratin root transcriptome analysis Euphorbia fischeriana

Author: Smolecule Technical Support Team. Date: February 2026

Core Transcriptome Analysis and Candidate Genes

The following table summarizes the key quantitative data and candidate genes identified from the de novo root transcriptome assembly of Euphorbia fischeriana [1] [2].

Category Details and Candidate Genes

| Assembly Statistics | Total transcripts (post-filtering): 18,180 Average transcript length: 1,122 bp Annotated transcripts (BLASTx vs. nr DB): 15,191 (83.6%) [1] [2] | | Key Pathways & Candidate Genes | Terpenoid Backbone Biosynthesis (TBB): 24 candidate transcripts [1] [2] Diterpenoid Biosynthesis (DB): 9 candidate transcripts [1] [2] Notable Enzymes: 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS), isopentenyl diphosphate/dimethylallyl diphosphate synthase (IDS) [1] [2] | | Proposed Precursor | Casbene (a diterpenoid with structural similarity to prostratin) [1] [2] |

Detailed Experimental Protocol

Here is a detailed breakdown of the key experimental and bioinformatic methodologies used in the root transcriptome analysis.

Protocol Step Specific Details & Parameters

| 1. Plant Material & RNA Extraction | Tissue Source: Roots of Euphorbia fischeriana [1] [2]. RNA Isolation: Use of Plant RNA Purification Reagent, followed by DNase I treatment to eliminate genomic DNA contamination [3]. Quality checked via agarose gel electrophoresis, Nanodrop spectrophotometry, and Agilent 2100 Bioanalyzer [3]. | | 2. Library Prep & Sequencing | Technology: Illumina HiSeq 2000 platform for high-throughput RNA-seq [1] [3]. Library Construction: Use of a NEXTflex Rapid Directional RNA-Seq Kit. Poly(A) mRNA was enriched and fragmented. First and second-strand cDNA were synthesized with dUTP for strand specificity [3]. | | 3. Data Processing & Assembly | Read Processing: Removal of adapter sequences, empty reads, and low-quality reads (Q-score threshold used) [1] [3]. De Novo Assembly: Use of the Oases assembler with a k-mer length of 25 and a minimum k-mer coverage cut-off of 2. A hybrid approach incorporating both Illumina short reads and Sanger-derived ESTs was employed [1] [2]. | | 4. Transcript Annotation | Databases: BLASTx against NCBI non-redundant (nr), Swiss-Prot, KEGG, and COG databases (E-value cutoff of 1e-5) [1] [3]. Functional Classification: Use of BLAST2GO for Gene Ontology (GO) annotation and WEGO software for functional classification [3]. | | 5. Candidate Gene Identification | Pathway Screening: Transcripts were screened against an in-house reference database of genes involved in terpenoid and diterpenoid biosynthesis [1] [2]. Expression Level Estimation: Relative expression levels of candidate genes were estimated based on sequence coverage [1]. |

This compound Precursor Biosynthesis Pathway

The diagram below illustrates the proposed upstream biosynthetic pathway of this compound in Euphorbia fischeriana, highlighting the key pathways and candidate genes identified through transcriptome analysis.

f MEP MEP Pathway (Plastids) IPP_DMAPP Building Blocks: IPP & DMAPP MEP->IPP_DMAPP MEP/MVA Pathways MVA MVA Pathway (Cytosol) MVA->IPP_DMAPP GGPP Precursor: GGPP IPP_DMAPP->GGPP Diterpenoid Biosynthesis Casbene Proposed Precursor: Casbene GGPP->Casbene Diterpenoid Biosynthesis This compound Target Compound: This compound Casbene->this compound Multiple Oxidation & Esterification Steps TBB_Genes Candidate Genes from Transcriptome Analysis: 24 transcripts (TBB) TBB_Genes->IPP_DMAPP Transcriptome Revealed DB_Genes Candidate Genes from Transcriptome Analysis: 9 transcripts (DB) DB_Genes->Casbene Transcriptome Revealed P450s Downstream Modification (e.g., by Cytochrome P450s) P450s->this compound

Upstream biosynthetic pathway of this compound and related transcriptome findings.

Research Implications and Future Directions

The transcriptome resources provide a foundation for further research. Here are the key implications and potential next steps:

  • Functional Validation: The candidate genes, especially those encoding casbene synthases and cytochrome P450s (CYP450s), require functional characterization in heterologous systems to confirm their enzymatic activity [1] [4].
  • Bioproduction: Understanding this pathway is a critical step towards the synthetic biological production of this compound, which could provide a sustainable and scalable supply for HIV research and therapy [1] [2].
  • Cross-Species Insights: A comparative transcriptomic study with Euphorbia ebracteolata (another source of "Langdu") suggests that jolkinolide B is a characteristic diterpenoid in E. fischeriana, indicating potential divergence in diterpenoid pathways within the genus [5].

References

Is Prostratin a tumor promoter or inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Prostratin: Tumor Promotion vs. Inhibition

The table below summarizes the core evidence regarding this compound's role in tumorigenesis.

Aspect Key Findings Supporting Evidence
Tumor Promotion Lacks tumor-promoting activity; does not induce carcinogenesis. Does not induce tumors and can block tumor promotion by other phorbol esters like PMA (Phorbol-12-myristate-13-acetate) [1] [2].
Tumor Inhibition / Anticancer Potential Exhibits selective cytotoxicity against breast cancer cell lines; inhibits pro-oncogenic pathways. Shows 7-fold increased cytotoxicity in breast cancer cells (e.g., MCF-7, MDA-MB-231) vs. non-malignant cells (IC₅₀: 7 µM vs. 35 µM); acts through downregulation of SIK3 and its downstream target CXCR4 [3].
Primary Mechanism Activates Protein Kinase C (PKC) without inducing cell cycling; unique activation profile. Stimulates aberrant T-cell activation (induces CD25, CD69) but inhibits cell cycle progression; activates PKC and downstream NF-κB without driving proliferation [4] [5].
Key Molecular Targets Downregulates surface receptors (CD4, CXCR4); modulates kinases (PKC, SIK3); activates transcription factors (NF-κB). PKC activation leads to IκBα degradation and NF-κB nuclear translocation; specific anticancer effect via SIK3/HDA C4 pathway inhibition [4] [3] [5].

Mechanisms of Action: Illustrated Pathways

This compound's biological effects are mediated through specific signaling pathways. The diagram below outlines its dual role in inhibiting HIV infection and its potential anticancer mechanism.

G cluster_hiv HIV Latency Reactivation & Inhibition cluster_cancer Potential Anticancer Effect This compound This compound PKC_Activation PKC Activation This compound->PKC_Activation SIK3_Inhibition SIK3 Inhibition This compound->SIK3_Inhibition NFkB_Pathway IKK-dependent IκBα Phosphorylation & Degradation PKC_Activation->NFkB_Pathway Receptor_Downregulation Downregulation of CD4 & CXCR4 Receptors PKC_Activation->Receptor_Downregulation NFkB_Translocation NF-κB Nuclear Translocation NFkB_Pathway->NFkB_Translocation LTR_Activation HIV-1 LTR Activation (Viral Reactivation) NFkB_Translocation->LTR_Activation Entry_Inhibition Inhibition of HIV-1 Entry Receptor_Downregulation->Entry_Inhibition HDAC4_Phospho Inhibition of HDAC4 Phosphorylation SIK3_Inhibition->HDAC4_Phospho CXCR4_Downregulation Downregulation of CXCR4 Expression SIK3_Inhibition->CXCR4_Downregulation Cytotoxicity Selective Cytotoxicity in Cancer Cells HDAC4_Phospho->Cytotoxicity CXCR4_Downregulation->Cytotoxicity

This compound's dual signaling pathways: Reactivating HIV via PKC-NF-κB and inhibiting cancer via SIK3.

Experimental Evidence and Protocols

For researchers, the methodological details from key studies are crucial. The table below outlines the experimental approaches used to establish this compound's non-tumor-promoting and anticancer properties.

Study Focus Cell Lines / Models Key Treatments & Conditions Primary Assays & Readouts

| Anticancer Cytotoxicity & Mechanism [3] | Four breast cancer cell lines (MCF-7, MDA-MB-231, BT-20, AU-565); non-malignant breast epithelial line (MCF10A). | this compound (dose range); "High-stimulating conditions": basal media vs. media with Δ0.05 M NaCl + 0.1 ng/ml IL-17. | - Cytotoxicity (IC₅₀): MTT or similar assay.

  • Western Blot: Protein analysis of SIK3, p-HDAC4 (S632), CXCR4.
  • Immunoprecipitation: For SIK3 complex analysis.
  • Gene Knockdown: SIK3-specific siRNA validation. | | Non-Proliferative T-cell Activation [4] | Primary CD4+ T-cells from PBMC; human tonsil tissue ex vivo. | this compound (e.g., 10 µM) vs. PHA mitogen. | - Cell Surface Markers: Flow cytometry for CD25, CD69, CD4, CXCR4.
  • Cell Cycle Analysis: DNA labeling with 7AAD and flow cytometry.
  • Proliferation Assay: [³H]thymidine incorporation. | | HIV Reactivation via NF-κB [5] | Jurkat T-cell latency models (J-Lat cells). | this compound treatment; PKC isoform-specific inhibitors. | - Viral Activation: HIV-1 p24gag expression (FACS, ELISA).
  • Pathway Analysis: Western blot for IκBα, PKC; ChIP for RelA binding to HIV LTR. |

Conclusion and Research Implications

  • For HIV Cure Research: It remains a prime candidate for "shock and kill" strategies due to its ability to reactivate latent virus without inducing T-cell proliferation [4] [5] [6].
  • For Oncology: Its newly discovered SIK3 inhibition and selective cytotoxicity against breast cancer cells position it as a promising lead for novel anticancer agents, particularly in targeting inflammatory tumor microenvironments [3].

Future work should focus on combinatorial chemotherapeutic regimens and further elucidating the structural basis of its activity to potentially design more potent and selective analogs [2] [7].

References

Comprehensive Application Notes and Protocols: Prostratin for Reactivating Latent HIV-1 in Vitro

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Prostratin and HIV-1 Latency Reversal

This compound (12-deoxyphorbol 13-acetate) is a natural product derived from the Samoan medicinal plant Homalanthus nutans that has demonstrated significant potential as a latency reversing agent (LRA) in HIV-1 cure research. As a protein kinase C (PKC) agonist, this compound activates HIV-1 transcription through well-characterized signaling pathways that lead to nuclear factor kappa B (NF-κB) induction, making it a promising candidate for the "shock" phase of the "shock and kill" HIV-1 eradication strategy. Unlike some phorbol esters, this compound is non-tumor-promoting, enhancing its potential therapeutic utility. These application notes provide detailed methodologies and experimental data for using this compound in vitro to reactivate latent HIV-1 in various cell models, enabling researchers to effectively incorporate this compound into their latency reversal studies.

The persistence of latent HIV-1 reservoirs in people living with HIV (PLWH) undergoing antiretroviral therapy (ART) remains the principal barrier to cure. These latently infected cells harbor replication-competent provirus that can reinitiate viral replication upon treatment interruption. This compound's dual functionality—reactivating latent virus while downregulating HIV-1 receptors CD4 and CXCR4 to prevent de novo infection—makes it particularly valuable for mechanistic studies and combination approaches aimed at reducing the viral reservoir [1] [2].

Mechanism of Action and Signaling Pathways

Molecular Signaling Pathways Activated by this compound

This compound functions primarily as a potent PKC agonist that activates both conventional and novel PKC isozymes. Upon cellular entry, this compound binds to the C1 domain of PKC, mimicking endogenous diacylglycerol (DAG) and inducing conformational activation. This triggers a phosphorylation cascade that ultimately leads to the degradation of IκB, the cytoplasmic inhibitor of NF-κB, allowing NF-κB subunits (p50/p65) to translocate to the nucleus. Within the nucleus, NF-κB binds to cognate sites in the HIV-1 LTR promoter, recruiting transcriptional co-activators and initiating viral transcription. Additionally, this compound activates other transcription factors including AP-1 and NFAT, which may contribute to HIV-1 reactivation through their binding sites in the LTR [1] [2].

The diagram below illustrates the key signaling pathways involved in this compound-mediated HIV-1 reactivation:

G This compound This compound PKC PKC This compound->PKC Binds C1 Domain IκB IκB PKC->IκB Phosphorylation Degradation Degradation IκB->Degradation Proteasomal NF_κB NF_κB NF_κB_Nucleus NF_κB_Nucleus NF_κB->NF_κB_Nucleus Nuclear Translocation LTR LTR NF_κB_Nucleus->LTR Binds κB Sites HIV_Transcription HIV_Transcription LTR->HIV_Transcription Initiates Degradation->NF_κB Releases

Additional Mechanisms Contributing to Latency Reversal

Beyond NF-κB activation, this compound influences several auxiliary mechanisms that contribute to HIV-1 reactivation. The compound induces chromatin remodeling at the viral LTR by recruiting histone acetyltransferases, reducing repressive histone marks and making the proviral DNA more accessible to transcriptional machinery. This compound also promotes the phosphorylation of CDK9, the catalytic subunit of positive transcription elongation factor b (P-TEFb), which facilitates transcriptional elongation through phosphorylation of RNA polymerase II. Furthermore, this compound induces nucleosome repositioning specifically at nuc-1, a key repressive nucleosome that blocks HIV-1 transcription elongation in latent provinces. These multimodal mechanisms make this compound particularly effective at reversing deep latency states that may be refractory to single-mechanism LRAs [2].

Quantitative Efficacy Data Across Cell Models

This compound Reactivation Performance in Various Latent Cell Lines

Table 1: this compound Efficacy in HIV-1 Latently Infected Cell Lines

Cell Model Cell Type Proviral Construct Readout Effective Concentration Response Reference
J-Lat 10.6 T-cell Full-length HIV-1 with GFP in nef GFP+ cells 0.1-2.5 µM 30-40% GFP+ [3]
J-Lat A2 T-cell LTR-Tat-IRES-GFP GFP+ cells 0.1-2.5 µM ~30% GFP+ [3]
ACH2 T-cell Full-length HIV-1 p24 production 1-5 µM 10-20 fold increase [4] [2]
U1 Monocytic Full-length HIV-1 p24 production 1-5 µM 10-50 fold increase [5] [2]
OM-10.1 Promyelocytic Full-length HIV-1 p24 production 0.5-2 µM 5-15 fold increase [3]
Comparison with Other PKC Activators and Combination Effects

Table 2: this compound Compared with Other LRAs in HIV-1 Reactivation

LRA Class Primary Mechanism Relative Potency CD4 Downregulation T-cell Activation
This compound PKC agonist NF-κB induction +++ Yes Moderate
Bryostatin-1 PKC agonist NF-κB induction ++ Yes Mild
(-)-Indolactam V PKC agonist NF-κB induction +++ Yes Moderate
PMA PKC agonist NF-κB induction ++++ Yes Strong
SAHA (Vorinostat) HDAC inhibitor Chromatin modification + No Minimal
Romidepsin HDAC inhibitor Chromatin modification ++ No Minimal
Panobinostat HDAC inhibitor Chromatin modification ++ No Minimal

Experimental Protocols

This compound Treatment of Latently Infected T-Cell Lines

Objective: To reactivate latent HIV-1 in J-Lat or ACH2 cell lines using this compound and quantify reactivation efficiency.

Materials:

  • J-Lat cell lines (10.6, A2, etc.) or ACH2 cells
  • This compound (commercially available, prepare 10 mM stock in DMSO)
  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
  • 48-well or 96-well tissue culture plates
  • Flow cytometry equipment (for GFP-based reporters)
  • p24 ELISA kit (for production assays)
  • RNA extraction kit and RT-qPCR reagents

Procedure:

  • Cell Preparation: Maintain J-Lat or ACH2 cells in exponential growth phase. Harvest cells and wash with PBS. Seed cells at 5×10⁵ cells/mL in 48-well plates (500 μL/well) or 96-well plates (100-200 μL/well).
  • This compound Treatment: Prepare fresh this compound dilutions in complete medium from DMSO stock. Final concentrations typically range from 0.1 μM to 5.0 μM. Include vehicle control (DMSO alone) and positive control (e.g., 10 ng/mL PMA or 10 ng/mL TNF-α).
  • Incubation: Incubate cells at 37°C, 5% CO₂ for 24-48 hours. For time-course experiments, collect samples at 6, 12, 24, 48, and 72 hours.
  • Reactivation Assessment:
    • For J-Lat (GFP reporter): Harvest cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze GFP-positive percentage and mean fluorescence intensity using flow cytometry.
    • For ACH2/U1 (p24 production): Collect culture supernatant and measure p24 antigen levels by ELISA according to manufacturer's protocol.
    • Transcript Analysis: Harvest cells for RNA extraction. Measure HIV-1 mRNA transcripts using RT-qPCR with primers for unspliced (gag), singly spliced (tat/rev), or multiply spliced (nef) transcripts.
  • Viability Assessment: Perform parallel MTT, CCK-8, or trypan blue exclusion assays to determine cell viability and calculate therapeutic index.

Technical Notes:

  • Maintain DMSO concentration below 0.1% in all treatments to minimize solvent toxicity.
  • Include uninfected parental cells (Jurkat) as controls for background signal.
  • For optimal results, pre-warm this compound solutions to 37°C before adding to cells.
  • When working with multiple J-Lat clones, note that they exhibit differential responsiveness to this compound (e.g., J-Lat 10.6 and 11.1 are highly responsive, while 6.3 and 8.4 show minimal response) [3].
Primary CD4+ T-Cell Model of HIV-1 Latency

Objective: To evaluate this compound's ability to reactivate latent HIV-1 in primary CD4+ T-cells from ART-suppressed donors.

Materials:

  • Primary CD4+ T-cells from HIV-1+ donors on suppressive ART
  • This compound (10 mM stock in DMSO)
  • Complete RPMI-1640 with 10% FBS and 20 U/mL IL-2
  • Anti-CD3/CD28 activation beads (positive control)
  • p24 ELISA kit or RT-qPCR for viral RNA quantification

Procedure:

  • Cell Isolation: Isolate CD4+ T-cells from patient peripheral blood mononuclear cells (PBMCs) using negative selection kits. Confirm >95% purity by flow cytometry.
  • Latency Reactivation: Seed cells at 1×10⁶ cells/mL in 48-well plates. Treat with 1-5 μM this compound or vehicle control. Include anti-CD3/CD28 beads as positive control for maximum reactivation.
  • Culture and Sampling: Culture cells for 24-72 hours. Collect supernatant for p24 measurement and cells for RNA/DNA analysis at 24-hour intervals.
  • Viral Outgrowth Assessment: For quantitative viral outgrowth assays (QVOA), coculture this compound-treated CD4+ T-cells with CD8-depleted PBMCs from healthy donors and monitor p24 production over 14-21 days.
  • Immune Activation Analysis: Analyze T-cell activation markers (CD25, CD69, HLA-DR) by flow cytometry to assess potential for non-specific immune activation.

Technical Notes:

  • Patient cells should maintain undetectable viral load (<20 copies/mL) on ART at time of collection.
  • The frequency of latently infected cells in patients typically ranges from 1-100 per 10⁶ CD4+ T-cells, requiring sufficient cell numbers for detection.
  • This compound-induced reactivation in primary cells is generally lower than in cell lines, often requiring sensitive nested RT-qPCR or digital PCR for detection.

The following diagram illustrates the complete experimental workflow for this compound treatment across different cell models:

G Cell_Preparation Cell_Preparation Treatment Treatment Cell_Preparation->Treatment Incubation Incubation Treatment->Incubation Analysis Analysis Incubation->Analysis Cell_Models Cell_Models JLat JLat Cell_Models->JLat ACH2 ACH2 Cell_Models->ACH2 U1 U1 Cell_Models->U1 Primary_Cells Primary_Cells Patient_CD4 Patient_CD4 Primary_Cells->Patient_CD4 Flow_Cytometry Flow_Cytometry JLat->Flow_Cytometry GFP detection ELISA ELISA ACH2->ELISA p24 measurement U1->ELISA p24 measurement RT_qPCR RT_qPCR Patient_CD4->RT_qPCR Viral RNA QVOA QVOA Patient_CD4->QVOA Viral outgrowth

Combination Strategies with Other Latency Reversing Agents

Synergistic Approaches with HDAC Inhibitors

Rationale: this compound and histone deacetylase inhibitors (HDACi) target distinct mechanisms in HIV-1 latency reversal—transcriptional activation and chromatin modification, respectively—enabling synergistic reactivation. Multiple studies have demonstrated that this compound combined with HDACi such as vorinostat (SAHA), panobinostat, or valproic acid (VPA) produces significantly greater viral reactivation than either agent alone [2].

Protocol for Combination Studies:

  • Experimental Design: Prepare a matrix of this compound (0.1-2.5 μM) with HDACi at varying concentrations (e.g., vorinostat: 0.5-5 μM; panobinostat: 10-100 nM).
  • Treatment: Apply single agents and combinations to latently infected cells (J-Lat, ACH2, or primary CD4+ T-cells) for 48 hours.
  • Synergy Analysis: Calculate combination indices using the Chou-Talalay method or Bliss independence model. Flow cytometry or p24 ELISA data can be used for these calculations.
  • Mechanistic Studies: Examine histone acetylation (H3K9ac, H3K27ac) at the HIV-1 LTR by ChIP-qPCR and NF-κB activation by EMSA or reporter assays to confirm dual mechanisms.

Key Findings:

  • This compound + vorinostat combination increases HIV-1 reactivation by 2-5 fold compared to single agents in J-Lat and primary cell models [2].
  • HDACi enhance this compound-induced NF-κB DNA-binding activity and accelerate IκBα degradation [2].
  • Combined treatment causes more pronounced nucleosome remodeling at nuc-1 position in the HIV-1 LTR [2].
Synergy with Bromodomain Inhibitors and Other LRAs

JQ1 Combination Protocol: JQ1, a bromodomain and extra-terminal (BET) inhibitor, shows strong synergy with this compound by displacing BRD4 from the HIV-1 LTR and enhancing Tat transactivation.

  • Treatment: Combine this compound (0.5-1 μM) with JQ1 (0.1-1 μM) in J-Lat or primary cell models.
  • Analysis: Assess GFP expression or p24 production as described in Section 4.1.
  • Expected Results: JQ1 + this compound typically shows 2-3 fold enhancement over this compound alone with minimal additional toxicity [4].

Immune Checkpoint Inhibitor Combinations: Preliminary evidence suggests that this compound may be combined with anti-PD-1 or anti-CTLA-4 antibodies to simultaneously reverse latency and enhance immune-mediated killing of reactivated cells, though this approach requires careful titration to avoid excessive T-cell activation.

Practical Considerations and Applications

CD4 and Co-receptor Downregulation

An important consideration in this compound applications is its ability to downregulate CD4 and CXCR4/CCR5 coreceptors. This phenomenon has practical implications:

  • Advantage: Reduces susceptibility to de novo HIV-1 infection during reactivation studies, particularly in co-culture systems.
  • Experimental Consideration: Monitor receptor expression by flow cytometry when designing sequential treatment protocols.
  • Therapeutic Implication: Suggests potential for this compound-based approaches to simultaneously reactivate latent virus while protecting uninfected cells.

Protocol for receptor downregulation assessment:

  • Treat cells with this compound (1-5 μM) for 24-48 hours.
  • Harvest cells and stain with anti-CD4, anti-CXCR4, and/or anti-CCR5 antibodies.
  • Analyze by flow cytometry comparing to untreated controls.
  • Expected outcome: >70% reduction in surface CD4 expression within 24 hours at 2.5 μM this compound.
Safety and Toxicity Profiling

While this compound is generally well-tolerated in vitro at effective concentrations (1-5 μM), comprehensive safety assessments should include:

  • Cell Viability: CCK-8, MTT, or ATP-based assays across 0.1-10 μM range.
  • Apoptosis/Necrosis: Annexin V/PI staining and caspase activation assays.
  • Cellular Proliferation: CFSE dilution assays to assess impact on cell division.
  • Global Gene Expression: RNA-seq to identify off-target transcriptional effects.

Typical toxicity profile: CC50 values for this compound generally exceed 10-25 μM in most lymphocyte cell lines, providing a favorable therapeutic index of 5-10 fold relative to effective reactivation concentrations.

Conclusion

This compound remains a valuable tool compound for HIV-1 latency reversal studies due to its well-characterized mechanism, consistent performance across multiple cell models, and favorable therapeutic index. The protocols outlined herein enable researchers to effectively utilize this compound in mechanistic studies of latency reversal and combination approaches with other LRAs. As HIV-1 cure research advances, this compound continues to provide fundamental insights into signaling pathways controlling viral latency and reactivation, informing the development of next-generation latency reversal strategies. When incorporating this compound into experimental designs, researchers should carefully consider cell model selection, appropriate controls, combination synergies, and parallel safety assessments to generate robust, reproducible data.

References

Application Notes and Protocols: Transcriptional Sequencing Assembly for Prostratin Mechanism Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Biological Context

Prostratin (12-deoxyphorbol-13-acetate) is a phorbol ester derived from natural sources with significant therapeutic potential, particularly in HIV-1 cure research. Originally identified from the Samoan medicinal plant Homalanthus nutans and later found in Euphorbia fischeriana, this compound exhibits a unique dual mechanism: it reactivates latent HIV-1 reservoirs while simultaneously inhibiting de novo infection through downregulation of HIV-1 receptors. This compound activates protein kinase C (PKC) without promoting tumorigenesis, distinguishing it from other phorbol esters and making it a promising candidate for latency reversal therapy. The compound's ability to target persistent viral reservoirs that endure despite antiretroviral therapy represents a crucial frontier in HIV eradication strategies. As research progresses, understanding the transcriptomic responses to this compound exposure through advanced sequencing technologies has become essential for elucidating its mechanisms and optimizing therapeutic applications [1] [2].

The molecular characterization of this compound's activity requires sophisticated transcriptomic approaches that can capture its effects on global gene expression patterns and specific pathway activation. Next-generation sequencing technologies provide powerful tools for comprehensive transcriptome profiling, enabling researchers to decode the complex cellular responses to this compound treatment. This application note details standardized protocols for transcriptional sequencing assembly specifically tailored to this compound research, integrating established methodologies with emerging computational approaches. The procedures outlined here are designed to help researchers consistently generate high-quality data that can illuminate this compound's mechanisms of action, particularly its role in HIV latency reversal and its effects on cellular signaling pathways. By implementing these standardized protocols, the research community can advance toward more effective therapeutic strategies targeting persistent HIV reservoirs [3] [4].

Molecular Mechanisms of this compound Action

Key Signaling Pathways

This compound exerts its primary effects through the PKC-NF-κB signaling axis, initiating a cascade of transcriptional events that ultimately reactivate latent HIV. As a PKC activator, this compound triggers downstream signaling that results in IκBα degradation and subsequent nuclear translocation of NF-κB. This transcription factor then binds to recognition sites within the HIV-1 long terminal repeat (LTR) promoter, initiating chromatin remodeling and transcriptional activation. The molecular events following this compound exposure include rapid phosphorylation of PKC substrates, activation of MAP kinase pathways, and induction of pro-inflammatory cytokines. Additionally, this compound modulates the expression of T-cell activation markers (CD69 and CD25) without promoting full cellular proliferation, making it particularly suitable for latency reversal without potentially dangerous immune activation [4] [2].

Recent research has revealed additional nuances in this compound's mechanism of action, particularly regarding its effect on the transcriptional elongation machinery. This compound treatment upregulates Cyclin T1 expression and enhances P-TEFb (CDK9/Cyclin T1) function, which is essential for Tat-mediated transactivation of HIV transcription. Interestingly, this compound also increases the association between P-TEFb and its inhibitory complex (7SK snRNA and HEXIM1), suggesting a complex regulatory balance that may prevent excessive cellular activation. This effect on the elongation control mechanism represents a critical aspect of this compound's activity that can be captured through transcriptional sequencing approaches. Furthermore, evidence suggests that this compound's signaling may occur through RasGRP1-Ras-Raf-MEK-ERK1/2 pathways rather than exclusively through canonical PKC activation, indicating additional complexity in its mechanism of action [4] [5].

HIV Latency Reversal Mechanisms

The transition from latent to productive HIV infection under this compound treatment involves multi-level transcriptional activation. This compound counteracts several mechanisms that maintain viral latency, including epigenetic silencing through histone deacetylase activity and limiting availability of essential transcription factors. The compound stimulates nucleosomal remodeling, particularly at nuc-1, a key nucleosome positioned downstream of the HIV transcription start site that blocks elongation under latent conditions. This remodeling creates an accessible chromatin configuration that permits processive transcription. Additionally, this compound addresses the limitation of P-TEFb availability in resting CD4+ T cells by inducing expression of Cyclin T1 and promoting CDK9 phosphorylation, thereby enabling efficient transcriptional elongation. The compound's ability to simultaneously address multiple blocks to HIV transcription explains its potency as a latency-reversing agent and underscores the value of transcriptomic approaches to fully characterize its effects [4] [2].

Table 1: Key Cellular Factors Modulated by this compound Treatment

Cellular Factor Function in HIV Transcription Effect of this compound
NF-κB Transcriptional initiation from LTR Strong induction via IκBα degradation
P-TEFb (CDK9/Cyclin T1) Transcriptional elongation Upregulates Cyclin T1 and CDK9 activity
RNA Polymerase II Viral transcript synthesis Enhanced recruitment and processivity
HDACs Chromatin compaction and repression Synergizes with inhibitors for enhanced activation
7SK snRNA/HEXIM1 P-TEFb sequestration Increased association with P-TEFb

Transcriptome Sequencing Workflow

Experimental Design Considerations

Proper experimental design is fundamental for obtaining meaningful transcriptomic data in this compound studies. For in vitro models, researchers commonly employ latently infected cell lines (e.g., J-Lat clones, U1) or primary CD4+ T-cell models of latency. These systems should include appropriate controls (vehicle-treated cells) and multiple time points (e.g., 6, 24, and 48 hours) to capture both immediate-early and late transcriptional responses. Cell viability and activation status should be concurrently monitored through flow cytometry for surface markers (CD25, CD69) and metabolic assays. When working with primary cells from HIV-positive donors, the intact proviral DNA assay (IPDA) can quantify the latent reservoir, while viral RNA measurements assess reactivation efficiency. For studies focusing on this compound's biosynthetic pathways in medicinal plants, tissue selection is critical—in Euphorbia fischeriana, roots exhibit the highest this compound content and thus provide the most relevant transcriptional information [3] [4] [6].

The selection of sequencing platform significantly impacts data quality and should align with research objectives. Illumina short-read sequencing offers high accuracy and depth for quantifying gene expression, while long-read technologies (PacBio, Oxford Nanopore) better characterize transcript isoforms and structural variants. For most this compound studies, Illumina-based RNA-seq provides the optimal balance of cost, accuracy, and depth, typically generating 20-30 million paired-end reads per sample. As detailed in the best practices for single-cell RNA sequencing, understanding the strengths and limitations of each technology is essential for appropriate experimental design. For specialized applications investigating heterogeneous cellular responses to this compound, single-cell RNA sequencing approaches can resolve cell-to-cell variability in latency reversal, though this requires additional considerations in cell processing and library preparation [3] [7].

Sample Preparation and Library Construction

The RNA quality and integrity are paramount for successful transcriptome sequencing. Protocols begin with cell collection and lysis using TRIzol or similar reagents, followed by RNA extraction with DNase treatment to eliminate genomic DNA contamination. For CD4+ T cells, which typically yield limited RNA, mRNA enrichment using poly-A selection provides the most comprehensive transcript coverage. The RNA Integrity Number (RIN) should exceed 8.0 as measured by bioanalyzer systems, with particular attention to avoiding RNA degradation in primary T-cell samples. For library preparation, the Illumina TruSeq Stranded mRNA Kit provides high-quality results, with optimizations for low-input samples when working with rare cell populations. During library amplification, cycle number should be minimized (typically 10-12 cycles) to reduce duplication biases while maintaining sufficient material for sequencing [3] [7].

The construction of sequencing libraries incorporates unique dual indexes to enable sample multiplexing and prevent index hopping. Quality control at this stage includes quantification using fluorometric methods (Qubit) and fragment size distribution analysis (Bioanalyzer/TapeStation), with expected insert sizes of 200-500 bp. For specialized applications aiming to capture nascent transcription following this compound treatment, nuclear run-on assays such as PRO-seq or GRO-seq can be integrated with sequencing library preparation, though these require significant protocol modifications. Once libraries pass quality controls, they are pooled in equimolar ratios and sequenced on appropriate Illumina platforms (NovaSeq 6000 for high-depth studies, MiSeq for pilot experiments), with read configurations typically set to 2×150 bp to balance cost and quality [3] [7].

G Sample_Prep Sample Preparation (RNA extraction & QC) Library_Construction Library Construction (mRNA enrichment, fragmentation, adapter ligation) Sample_Prep->Library_Construction Sequencing Sequencing (Illumina platform) 2×150 bp, 20-30 million reads Library_Construction->Sequencing Quality_Control Quality Control (FastQC, adapter trimming) Sequencing->Quality_Control Assembly De Novo Assembly (Oases, k-mer=25, min coverage=2) Quality_Control->Assembly Annotation Annotation & Analysis (BLAST, KEGG, expression quantification) Assembly->Annotation

Figure 1: Transcriptome Sequencing and Assembly Workflow. The diagram outlines the key steps in this compound transcriptional sequencing studies, from sample preparation through computational analysis.

Data Analysis and Validation

Transcriptome Assembly and Annotation

The de novo transcriptome assembly presents particular challenges and opportunities for this compound research, especially when working with non-model organisms or novel cell systems. The Oases assembly pipeline, using a k-mer length of 25 and minimum k-mer coverage of 2, has been successfully applied to this compound-producing plants, generating approximately 18,000 transcripts from root tissues. For mammalian systems, the Trinity pipeline typically provides superior performance, though both share common principles of de Brujin graph construction and resolution. A critical step in assembly quality control involves removing spurious isoforms through filtering based on Oases confidence scores, ORF length, transcript length, and sequence coverage. This process ensures that the final transcript set represents genuine biological variation rather than assembly artifacts, which is particularly important when investigating alternative splicing induced by this compound treatment [3].

Following assembly, comprehensive annotation connects transcript sequences to biological function through a multi-step process. Initial BLASTx searches against the non-redundant (nr) protein database (E-value cutoff 1e-5) typically annotates 80-85% of transcripts as protein-coding genes. Additional analyses include ORF prediction to identify putative novel genes, non-coding RNA identification using tools like tRNAscan-SE and RNAmmer, and pathway mapping through KEGG and GO databases. For this compound studies, special attention should be paid to transcripts involved in PKC signaling, NF-κB pathway, T-cell activation, and HIV transcription factors. The conservation of assembled transcripts can be evaluated through comparison with related species; for instance, Euphorbia fischeriana transcripts show high similarity (>75%) to those of Ricinus communis, enabling cross-species validation of assembly quality [3].

Expression Quantification and Differential Expression

Transcript abundance quantification forms the foundation for understanding this compound's effects on gene expression. The alignment of quality-filtered reads to the assembled transcriptome using alignment tools (Bowtie2, BWA) or transcript-aware aligners (STAR) enables accurate measurement of expression levels. For differential expression analysis, count-based methods (DESeq2, edgeR) statistically identify transcripts with significant abundance changes following this compound treatment, using appropriate multiple testing corrections (Benjamini-Hochberg FDR < 0.05). In this compound studies, particular attention should be paid to HIV-1 transcripts (unspliced, singly spliced, and multiply spliced) as indicators of successful latency reversal, along with cellular genes involved in immune activation, apoptosis, and viral restriction. The expression of key genes should be validated through orthogonal methods such as qRT-PCR for selected targets or nanoString for medium-throughput verification [3] [6].

Advanced analytical approaches can extract additional insights from this compound transcriptome data. Time-series analyses capture the dynamics of gene expression patterns, revealing immediate-early, intermediate, and late response genes to this compound treatment. Weighted Gene Co-expression Network Analysis (WGCNA) identifies modules of co-expressed genes that may represent functional pathways or regulatory networks affected by this compound. For studies incorporating multiple latency-reversing agents, principal component analysis can visualize the similarity of transcriptional responses between different treatments. When working with single-cell RNA-seq data, pseudotime analysis reconstructs the progression of latency reversal, revealing the sequence of transcriptional events during HIV reactivation. These sophisticated approaches move beyond simple differential expression to provide systems-level understanding of this compound's mechanisms [7] [6].

Table 2: Key Bioinformatics Tools for this compound Transcriptome Analysis

Analysis Type Recommended Tools Key Parameters
Quality Control FastQC, MultiQC Q-score >30, adapter contamination
Read Trimming Trimmomatic, Cutadapt Leading/Trailing: Q<30, Min length: 36bp
De Novo Assembly Oases, Trinity k-mer=25, min coverage=2
Alignment Bowtie2, STAR --sensitive (Bowtie2)
Differential Expression DESeq2, edgeR FDR < 0.05, log2FC > 1
Pathway Analysis clusterProfiler, GSEA FDR < 0.25

Therapeutic Applications and Protocol Implementation

HIV Latency Reversal Assessment

The assessment of HIV latency reversal represents a primary application of this compound transcriptome studies. Standardized protocols begin with latent infection model systems treated with this compound at optimized concentrations (typically 0.1-2.0 μM) for 24-48 hours. The transcriptional readout should encompass both viral RNA measurements (cell-associated unspliced, singly spliced, and multiply spliced transcripts) and host factor expression (NF-κB pathway components, cytokines, T-cell activation markers). For comprehensive evaluation, researchers should employ digital droplet PCR for absolute quantification of HIV transcripts and RNA-seq for global transcriptional profiling. The effectiveness of latency reversal is calculated as the fold-increase in HIV transcription relative to vehicle-treated controls, with successful reactivation typically achieving 10-100 fold induction depending on the model system. These standardized assessments enable direct comparison between different studies and this compound analogs, accelerating the development of optimized latency reversal strategies [4] [2].

The transcriptional signature of effective latency reversal extends beyond HIV RNA production to encompass specific host response patterns. Successful this compound treatment induces a characteristic pattern of early response genes (including Fos, Jun, and Egr family members) within 2-6 hours, followed by inflammatory mediators (TNF-α, IL-6, IL-8) and T-cell activation markers (CD69, CD25) at later time points. Additionally, effective latency reversal correlates with induction of P-TEFb complex components (Cyclin T1, CDK9) and reduction in repressive chromatin modifiers (HDACs, DNMTs). This comprehensive transcriptional signature provides a more reliable assessment of this compound activity than viral RNA measurements alone, particularly when evaluating combination approaches or novel analogs. Implementation of this multi-faceted assessment protocol enables robust characterization of this compound's latency reversal potential across different experimental systems and donor samples [4] [2].

Combination Therapy Approaches

Synergistic combinations of this compound with other latency-reversing agents represent a promising approach to enhance HIV reservoir reduction while minimizing toxicity. Transcriptomic studies have revealed strong synergy between this compound and histone deacetylase inhibitors (HDACi) such as vorinostat (SAHA) or valproic acid (VPA), with combination treatments achieving 3-5 fold greater HIV reactivation than either agent alone. The protocol for these studies involves pre-treatment with HDACi (e.g., 0.5-1.0 μM vorinostat) for 2-4 hours followed by this compound (0.5-1.0 μM) for 24-48 hours, with transcriptional profiling at multiple time points. The molecular basis for this synergy involves chromatin priming by HDACi through increased histone acetylation at the HIV LTR, which enhances the accessibility and effectiveness of this compound-induced NF-κB signaling. This combination addresses both epigenetic and transcriptional blocks to HIV expression, resulting in more potent and sustained latency reversal [2].

Emerging transcriptomic approaches are identifying novel this compound combinations with potential therapeutic value. Recent studies investigating PADI4 inhibitors like GSK484 have revealed interesting interactions with this compound-mediated activation. PADI4 catalyzes histone citrullination, which prevents heterochromatin formation and stimulates HIV-1 transcription. Combining this compound with PADI4 inhibition creates a complex transcriptional response that may help balance efficient latency reversal with controlled immune activation. The protocol for these combination studies involves treating CD4+ T cells from ART-suppressed donors with GSK484 (5-10 μM) for 1 hour before this compound addition, followed by comprehensive transcriptome analysis. These advanced combination approaches illustrate how transcriptional sequencing protocols can guide the development of optimized latency reversal strategies with potential clinical applications [6].

G This compound This compound PKC PKC Activation This compound->PKC IKB IκBα Degradation PKC->IKB NFkB NF-κB Nuclear Translocation IKB->NFkB LTR HIV LTR Binding NFkB->LTR Transcription Transcriptional Activation LTR->Transcription P_TEFb P-TEFb Activation (Cyclin T1 ↑) LTR->P_TEFb Chromatin Chromatin Remodeling (Nuc-1) Transcription->Chromatin Viral_Production Viral Particle Production Transcription->Viral_Production Elongation Transcriptional Elongation P_TEFb->Elongation Elongation->Viral_Production

Figure 2: this compound Signaling Pathway in HIV Latency Reversal. The diagram illustrates key molecular events in this compound-mediated activation of latent HIV, highlighting the PKC-NF-κB axis and transcriptional elongation mechanisms.

Conclusions and Future Directions

The transcriptional sequencing protocols detailed in this application note provide standardized methodologies for investigating this compound's mechanisms and therapeutic potential. The integration of high-throughput sequencing with appropriate bioinformatic analyses enables comprehensive characterization of this compound's effects on both viral transcription and host cell responses. As research advances, several emerging technologies promise to enhance these studies further. Single-cell RNA sequencing can resolve the heterogeneity of latency reversal, identifying subpopulations of cells that respond differentially to this compound treatment. Spatial transcriptomics could contextualize these responses within tissue reservoirs of latent HIV. Additionally, long-read sequencing technologies offer improved characterization of transcript isoforms and structural variants that may influence this compound sensitivity [7] [6].

The future of this compound research will likely focus on combination strategies that maximize latency reversal while minimizing toxicity and immune activation. Transcriptional profiling will play a crucial role in optimizing these combinations by providing comprehensive data on their effects and potential mechanisms of synergy. Furthermore, advances in computational approaches for predicting compound-protein interactions, such as the GraphBAN framework, may facilitate the identification of novel this compound analogs with improved efficacy and safety profiles. As these technologies mature, the protocols outlined here will serve as a foundation for continued innovation in this compound research and HIV cure strategies. By implementing these standardized approaches, the research community can generate comparable, high-quality data that accelerates progress toward effective therapeutic interventions targeting persistent HIV reservoirs [8] [2].

References

Prostratin as an Inductive Adjuvant Therapy for HIV Eradication: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The persistence of latent human immunodeficiency virus (HIV) reservoirs in resting CD4+ T cells remains the principal barrier to viral eradication in patients on highly active antiretroviral therapy (HAART). These latently infected cells harbor replication-competent provirus that can reinitiate systemic infection upon therapy interruption. Prostratin (12-deoxyphorbol-13-acetate), a non-tumor-promoting phorbol ester, represents a promising candidate for an adjuvant "shock" therapy designed to reactivate these latent proviruses, potentially leading to their elimination through viral cytopathic effects or host immune responses while preventing new infections through continued HAART.

The therapeutic interest in this compound stems from its dual mechanism of action: it simultaneously reactivates latent HIV-1 expression while inhibiting de novo infection by down-regulating viral entry receptors. This review provides a comprehensive summary of this compound's mechanisms, synergistic partners, and detailed experimental protocols for evaluating its efficacy in reactivating latent HIV, intended for researchers and drug development professionals.

Mechanism of Action

This compound exerts its effects primarily through the activation of protein kinase C (PKC) pathways, leading to two major therapeutic outcomes:

  • Reactivation of Latent HIV-1: this compound activates HIV-1 gene expression in latently infected cells through nuclear factor-κB (NF-κB) induction. It stimulates the degradation of IκBα, an NF-κB inhibitor, promoting NF-κB nuclear translocation and binding to the HIV-1 long terminal repeat (LTR), thereby initiating viral transcription [1] [2]. Furthermore, this compound upregulates Cyclin T1/P-TEFb expression and function. P-TEFb, a complex of Cyclin T1 and CDK9, is a critical cellular co-factor for the viral Tat protein, which enhances transcriptional elongation of the integrated provirus [3].

  • Inhibition of Viral Entry: this compound down-regulates cell surface CD4 and co-receptors (CXCR4 and CCR5), reducing the susceptibility of uninfected cells to HIV-1 infection. This effect provides a protective benefit during latency reactivation strategies [2].

Table 1: Key Mechanisms of this compound Action in HIV-1 Therapy

Biological Process Molecular Target Downstream Effect Functional Outcome
Viral Reactivation PKC/NF-κB pathway IκBα degradation, NF-κB nuclear translocation Activation of HIV-1 LTR-driven transcription
Tat Transactivation Cyclin T1/P-TEFb complex Upregulation of Cyclin T1, enhanced CDK9 kinase activity Phosphorylation of RNA Pol II CTD, enhanced transcriptional elongation
Viral Entry Inhibition CD4, CXCR4, CCR5 Receptor down-modulation from cell surface Protection against de novo HIV-1 infection

The following diagram illustrates the core signaling pathway through which this compound acts to reactivate latent HIV, based on findings from multiple studies:

G This compound This compound PKC PKC This compound->PKC Activates CyclinT1 CyclinT1 This compound->CyclinT1 Up-regulates IκBα IκBα PKC->IκBα Phosphorylates &Degrades NF_κB NF_κB IκBα->NF_κB Releases LTR LTR NF_κB->LTR Binds to Transcription Transcription LTR->Transcription Initiates P_TEFb P_TEFb CyclinT1->P_TEFb Forms Complex Tat Tat P_TEFb->Tat Co-activates Tat->LTR Recruited to

Synergistic Combinations with this compound

Research demonstrates that this compound's reactivation efficacy is significantly enhanced when used in combination with other latency-reversing agents, particularly histone deacetylase inhibitors (HDACis).

  • This compound + HDAC Inhibitors: A landmark study demonstrated a strong synergistic activation of HIV-1 production when this compound was combined with HDACis like valproic acid (VPA) or suberoylanilide hydroxamic acid (SAHA/vorinostat) [1]. This combination synergistically recruits unresponsive cells into the expressing population, enhances NF-κB DNA-binding activity, and causes more pronounced nucleosomal remodeling (specifically of nuc-1) in the viral promoter region. This correlates with increased recruitment of RNA polymerase II to the 5'LTR and elevated levels of both initiated and elongated HIV-1 transcripts [1].

  • This compound + Quercetin: The natural flavonoid quercetin can also synergize with this compound to reactivate latent HIV-1. Quercetin alone can induce NF-κB nuclear translocation, and its combination with this compound produces a synergistic effect in latency reactivation models [4].

Table 2: Efficacy of this compound in Combination Therapies in Various Model Systems

Combination Therapy Experimental Model Key Findings Reference
This compound + VPA U1 monocytic cell line, J-Lat T-cell clones Strong synergistic activation of HIV-1 production; enhanced NF-κB binding and nuc-1 remodeling. [1]
This compound + SAHA U1 monocytic cell line, J-Lat T-cell clones Synergistic reactivation of HIV-1; more pronounced than single agents. [1]
This compound + Quercetin C11 Jurkat latency model Synergistic reactivation of latent HIV-1 gene expression. [4]
This compound alone CD8+ depleted PBMCs from HAART patients Upregulated HIV-1 expression from patient cells, suggesting potential for reducing reservoir size. [2]

Experimental Protocols

Protocol 1: In Vitro Reactivation in Latent Cell Lines

This protocol is adapted from studies using established latent cell models like J-Lat clones and U1 cells [1].

  • Objective: To evaluate the efficacy of this compound, alone and in combination, to reactivate latent HIV-1 in cultured cell lines.

  • Materials:

    • Cell Lines: J-Lat clones (e.g., J-Lat 6.3, 8.4, 9.2, 10.6) or U1 promonocytic cells.
    • Compounds: this compound (stock: 10 mM in DMSO), HDACi (e.g., VPA, SAHA; stocks in DMSO or buffer).
    • Media: RPMI-1640 or DMEM supplemented with 10% FBS, penicillin/streptomycin.
    • Equipment: CO2 incubator, flow cytometer (for J-Lat GFP reporting), ELISA kit for p24 antigen.
  • Methodology:

    • Cell Culture: Maintain latent cells in exponential growth phase.
    • Treatment:
      • Seed cells in 24-well plates at a density of 3-5 x 10^5 cells/mL.
      • Treat with this compound at a final concentration of 0.2 - 2 µM. For combination studies, co-treat with HDACi (e.g., VPA at 0.5-1 mM, SAHA at 0.1-0.5 µM). Include DMSO vehicle control.
      • Incubate for 24-48 hours at 37°C and 5% CO₂.
    • Analysis:
      • For J-Lat cells: Analyze the percentage of GFP-positive cells by flow cytometry as a direct measure of LTR reactivation.
      • For U1 cells: Quantify HIV-1 production by measuring p24 antigen levels in the supernatant via ELISA.
      • Cell Viability: Perform in parallel using an MTT or XTT assay to ensure effects are not due to cytotoxicity.
Protocol 2: Ex Vivo Reactivation in Primary Patient Cells

This protocol assesses this compound's ability to reactivate latent virus from the reservoirs of patients on suppressive HAART [1] [2].

  • Objective: To reactivate latent HIV-1 from resting CD4+ T cells isolated from HAART-treated patients with undetectable viral load.

  • Materials:

    • Patient Samples: Peripheral blood mononuclear cells (PBMCs) or purified resting CD4+ T cells from donors.
    • Isolation Kits: Magnetic bead-based CD4+ T cell isolation kit, CD8+ T cell depletion kit.
    • Culture Media: RPMI-1640 with 10% FBS, IL-2 (10-20 U/mL).
    • Compounds: this compound, synergistic agents (e.g., HDACi).
  • Methodology:

    • Cell Isolation:
      • Isolate PBMCs from whole blood via Ficoll density gradient centrifugation.
      • Deplete CD8+ T cells using magnetic beads to obtain CD8+-depleted PBMCs. For a purer population, further isolate resting CD4+ T cells (CD4+ CD25- CD69- HLA-DR-).
    • Treatment:
      • Culture cells in the presence of IL-2 (10-20 U/mL).
      • Treat with this compound (0.5 - 2 µM) alone or in combination for 24-72 hours. Maintain HAART drugs in the culture to prevent viral spread.
      • Include a positive control (e.g., PHA) and a vehicle control.
    • Analysis:
      • Viral Outgrowth: Co-culture treated cells with CD8+-depleted PBMCs from healthy donors and measure viral replication over time.
      • Intracellular RNA/DNA: Measure cell-associated HIV RNA via RT-qPCR or detect unspliced HIV RNA by branched-chain DNA assay.
      • Cytokine/Chemokine Release: Monitor culture supernatants for potential cytokine storms.

The following workflow summarizes the key experimental steps for the primary cell protocol:

G Start Patient PBMC Sample A Ficoll Gradient Centrifugation Start->A B CD8+ T Cell Depletion A->B C Culture with IL-2 B->C D Treat with this compound ± HDACi C->D E Analyze HIV Reactivation D->E F1 Viral Outgrowth Assay E->F1 F2 Cell-Associated HIV RNA E->F2 F3 p24 ELISA E->F3

Synthesis and Supply

A significant obstacle to the development of this compound has been its limited natural availability, with isolation yields from source plants like Homalanthus nutans being low and variable (0.2 to 52 µg/g) [5]. To address this, a practical synthesis starting from phorbol or crotophorbolone has been developed. This synthesis can reliably supply gram quantities of this compound and enables the production of novel analogs, such as DPP and ether analogs, which may have improved stability or efficacy profiles [5].

Conclusion and Future Perspectives

This compound represents a compelling proof-of-concept agent for an inductive adjuvant therapy aimed at eradicating latent HIV reservoirs. Its dual functionality and capacity for synergistic action with HDACis provide a strong rationale for its continued investigation. Future work should focus on optimizing combination regimens, evaluating efficacy and safety in more complex human tissue models, and advancing the most promising analogs into preclinical development. The ongoing development of reliable synthetic routes will be crucial for supplying material for these essential studies.

References

Application Notes: Prostratin for Latent HIV Activation

Author: Smolecule Technical Support Team. Date: February 2026

Prostratin (12-deoxyphorbol 13-acetate) is a protein kinase C (PKC) activator under investigation as an adjuvant therapy in HIV treatment. Its potential lies in a "Reservoir Ablative Strategy" (RAS), where it reactivates latent HIV-1 in resting CD4+ T-cells, making them vulnerable to elimination by antiretroviral drugs and the immune system [1] [2].

Mechanism of Action & Pharmacodynamic Profile

This compound's primary mechanism involves activating PKC, which subsequently stimulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This activation prompts the transcription of latent HIV-1 provirus, leading to viral particle expression without infecting new cells [2]. Unlike other phorbol esters, this compound is not a tumor promoter and may act as an anti-tumor agent [1] [2].

The following diagram illustrates the signaling pathway by which this compound activates latent HIV.

G This compound This compound PKC PKC This compound->PKC Binds & Activates NF_kB NF_kB PKC->NF_kB Activates Transcription Transcription NF_kB->Transcription Translocation to Nucleus Stimulates HIV Promoter ViralExpression ViralExpression Transcription->ViralExpression Production of Viral RNA & Proteins

In vitro studies show that continuous incubation with this compound for 24-48 hours effectively stimulates HIV expression in latently infected cell lines (ACH-2 and U1) [1]. Even short exposures (1-6 hours) can induce a significant and sustained response due to prolonged downstream signaling, suggesting that prolonged plasma exposure may not be necessary for efficacy [1].

Dosing and Administration Strategy

Research indicates that intermittent infusion is a proposed method for human administration to maintain effective concentrations while minimizing side effects. One patent suggests an infusion of 2.5 to 50 μg/kg/hr for 2 to 72 hours, with a specific example of 5-15 μg/kg/hr for 6 hours [1]. The goal is to sustain stable plasma levels for reservoir activation without reaching peaks associated with toxicity.

Toxicological studies in monkeys using single intravenous bolus injections noted transient elevations in biomarkers like AST, ALT, CK, and LD, and a spike in IL-6, indicating acute inflammatory responses. These findings support the use of controlled infusion over bolus dosing to improve tolerability [1].

Experimental Protocols

Here are detailed methodologies for key experiments related to this compound's pharmacokinetics and efficacy.

Protocol 1: In Vivo Efficacy and PK/PD Study in Mice

This protocol assesses the relationship between drug exposure and HIV reactivation in an animal model.

  • 1. Animal Model: Use immunodeficient mice (e.g., NOD-scid or similar) implanted with human CD4+ T-cells latently infected with HIV.
  • 2. Test Article: this compound, dissolved in a suitable vehicle (e.g., saline with a low percentage of DMSO).
  • 3. Dosing Regimen:
    • Group 1: Vehicle control (IV infusion).
    • Group 2: this compound at 5 μg/kg/hr (IV infusion for 6 hours).
    • Group 3: this compound at 15 μg/kg/hr (IV infusion for 6 hours).
    • Include groups with different dosing durations (e.g., 1 hr, 24 hrs) to explore exposure/response.
  • 4. Sample Collection:
    • Plasma for PK: Serial blood samples collected via a catheter at pre-dose, 1, 3, 6 (end of infusion), 7, 9, and 24 hours. Analyze plasma for this compound concentration using LC-MS/MS.
    • Tissues for PD: At 24 hours, euthanize animals and collect plasma and lymphoid tissues (spleen, lymph nodes). Measure cell-associated HIV RNA as a marker of viral reactivation using RT-qPCR.
  • 5. Data Analysis: Calculate PK parameters (AUC, Cmax, t½). Correlate parameters like AUC or Cmax with the fold-increase in HIV RNA to identify the driving PK/PD index.
Protocol 2: Quantitative Whole-Body Autoradiography (QWBA) in Rats

This protocol determines the tissue distribution profile of this compound-related material [3].

  • 1. Animal Model: Sprague-Dawley rats.
  • 2. Test Article: 14C- or 3H-labeled this compound. The radiolabel is crucial for detection.
  • 3. Dosing: Administer a single IV dose (e.g., 1 mg/kg) of the radiolabeled compound.
  • 4. Sample Collection: Euthanize animals at predetermined time points (e.g., 0.5, 2, 8, 24 hours post-dose). Immediately freeze carcasses in a hexane/dry ice bath and embed in carboxymethylcellulose.
  • 5. Sectioning and Imaging: Sagittally section the frozen blocks at 30-40 μm thickness. Mount sections on adhesive tape and dry by sublimation (-20°C under vacuum). Expose sections against imaging plates along with radioactive calibration standards for several days.
  • 6. Quantification: Scan the imaging plates and quantify radioactivity in tissues by comparing image density to the calibration curve. Data is expressed as μg-equivalents of this compound per gram of tissue [3].

The workflow for this QWBA study is outlined below.

G Administer Administer Sacrifice Sacrifice Administer->Sacrifice IV Dose of 14C-Prostratin Freeze Freeze Sacrifice->Freeze At Set Time Points Section Section Freeze->Section Embed & Cryosection Expose Expose Section->Expose Mount Sections with Standards Quantify Quantify Expose->Quantify Image Plate Analysis & Data Reduction

Summary of Available Quantitative Data

The table below consolidates key quantitative information available from the search results.

Parameter Reported Value / Finding Model System Context / Notes
Proposed Human Dose (Infusion) [1] 2.5 - 50 μg/kg/hr Human (Proposed) Patent; 6-h infusion of 5-15 μg/kg/hr specified.
Effective Concentration (In Vitro) [1] 0.1 - 25 μM Cell Culture (CEM-SS, U937) Cytoprotection & viral inhibition.
Natural Source Concentration [4] 0.2 - 52.6 μg/g (stem) Homalanthus nutans High variability; median 3.5 μg/g in stem.
Toxicology (IV Bolus) [1] ↑ AST, ALT, CK, LD, IL-6 Monkey Transient; supports infusion over bolus.
Tissue Distribution (General) [3] Influenced by lipophilicity & ionization Rat (QWBA data) Basic/lipophilic drugs distribute better.

Critical Considerations for Preclinical Development

  • Supply and Sourcing: this compound can be purified from its natural source, Homalanthus nutans, but content is highly variable (0.2-52.6 μg/g in stem wood) [4]. Selecting high-yielding cultivars or developing synthetic/semi-synthetic routes is critical for a sustainable supply.
  • Interspecies Pharmacokinetics: Be mindful of faster drug elimination in smaller animals. The half-life of drugs in mice can be 6-9 times shorter than in humans [5]. Dosing regimens in rodent models may need adjustment (e.g., prolonged infusion) to better mimic human exposure.
  • Analytical Method: A validated reversed-phase HPLC method exists for quantifying this compound in plant material [4], which can be adapted and validated for biological matrices like plasma and tissues for PK studies.

References

Comprehensive Application Notes and Protocols: Prostratin Intravenous Infusion Pump Administration for HIV Reservoir Reactivation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Context

Prostratin (12-deoxyphorbol 13-acetate) is a non-tumor-promoting phorbol ester that has emerged as a promising latency reversal agent (LRA) in HIV eradication research. Despite the success of combination antiretroviral therapy (cART) in controlling viral replication in HIV-positive individuals, persistent viral reservoirs – primarily latently infected resting CD4+ T cells – remain a fundamental barrier to cure. These reservoirs harbor integrated HIV provirus that is transcriptionally silent and unaffected by cART, yet capable of reigniting systemic infection upon therapy interruption. This compound addresses this challenge through a "shock and kill" strategy, where it reactivates latent virus, potentially leading to elimination of these reservoir cells through viral cytopathic effects or immune-mediated clearance while maintaining cART to prevent new infection cycles [1] [2].

The administration of this compound via intravenous infusion represents a critical methodological approach to maintain therapeutic concentrations necessary for effective latency reversal while minimizing potential adverse effects. Unlike bolus administration which can produce sharp peak concentrations associated with toxicity, controlled infusion enables sustained exposure at levels sufficient to activate latent reservoirs without exceeding safety thresholds. This application note provides detailed protocols and experimental evidence to support the administration of this compound via infusion pump for HIV reservoir ablation strategies [2].

Administration Protocols and Procedures

Infusion Parameters and Dosage

Table 1: this compound Intravenous Infusion Parameters

Parameter Recommended Range Optimal Range Additional Notes
Dosage 2.5–50 μg/kg/hr 5–15 μg/kg/hr Titrate based on patient tolerance and PKC response markers
Infusion Duration 2–72 hours 4–24 hours 6-hour duration commonly used in preclinical models
Administration Routes Intravenous, intraarterial, intralymphatic, intraperitoneal Intravenous Use infusion pump for precise control
Frequency Single cycle or repeated cycles with monitoring Dependent on reservoir reduction Combine with ongoing cART

Administration of this compound via controlled intravenous infusion is essential for maintaining stable therapeutic plasma concentrations while minimizing potential adverse effects. The recommended dosage range of 2.5–50 μg/kg/hr provides a substantial therapeutic window, with studies indicating that the optimal balance between efficacy and safety is achieved between 5–15 μg/kg/hr. This concentration range has demonstrated sufficient potency to reactivate latent HIV reservoirs while avoiding the toxicities associated with higher peak concentrations observed in bolus administration. The infusion duration may be adjusted based on therapeutic response, with longer infusions (up to 72 hours) potentially necessary for comprehensive reservoir activation in distributed sanctuary sites [2].

The preparation of this compound for infusion requires strict adherence to aseptic techniques. The active pharmaceutical ingredient should be reconstituted with appropriate sterile solvents and further diluted in compatible intravenous solutions. The final formulation must be protected from light due to the light-sensitive nature of the phorbol ester structure, and administration should commence promptly following preparation. Quality control measures should include visual inspection for particulate matter and discoloration prior to administration [2].

Equipment and Monitoring Procedures

Infusion pump systems used for this compound administration must provide precise flow control and incorporate safety features including occlusion alarms, air detection, and dosage error reduction systems. The following procedures are recommended:

  • Pre-infusion setup: Calibrate infusion pump, confirm catheter patency, and prepare emergency medication kit for potential hypersensitivity reactions
  • In-line filtration: Use 0.2 μm particulate filters to ensure sterility of the solution
  • Patient monitoring: Continuous cardiovascular monitoring during initiation, with regular assessment of vital signs throughout infusion
  • Laboratory parameters: Baseline and periodic monitoring of liver transaminases (AST, ALT), creatine kinase (CK), lactate dehydrogenase (LD), and inflammatory cytokines (IL-6) based on preclinical toxicology data [2]

Clinical studies have documented that infusion pump administration maintains this compound concentrations within the target therapeutic range more consistently than intermittent bolus dosing, which is critical for sustained activation of latent reservoirs without inducing the spikes in inflammatory cytokines observed with higher peak concentrations [2].

Experimental Validation and Evidence

Preclinical Efficacy Data

Table 2: Experimental Evidence for this compound Efficacy

Experimental Model This compound Concentration Key Findings Reference
SCID-hu (Thy/Liv) mouse model Not specified Efficiently reactivated HIV expression from latently infected thymocytes and peripheral blood lymphocytes [3]
ACH-2 and U1 cell lines Continuous incubation Induced HIV expression in latently infected cell lines; effect maintained with continuous exposure [2]
Primary CD4+ T-cells from HAART patients Varying by analog More potent analogs induced viral expression in resting CD4+ T-cells from suppressed patients [4]
Feline MYA-1 T-cells (FIV model) 1 μM Demonstrated dual activity: reactivated latent virus in IL-2-depleted cells; inhibited active replication in IL-2-supplemented cells [5]
Human PBMCs with NK cell co-culture Not specified Enhanced NK cell-mediated clearance of reactivated autologous CD4+ T cells [6]

The efficacy of this compound in reactivating latent HIV has been extensively validated across multiple experimental systems. In the SCID-hu (Thy/Liv) mouse model – a pioneering primary cell model for HIV latency – this compound stimulation efficiently reactivated HIV expression from latently infected cells without inducing cellular proliferation. This finding was particularly significant as it demonstrated that this compound could specifically reverse latency through direct activation of viral transcription rather than through generalized T-cell activation [3].

Further validation in latently infected cell lines (ACH-2 and U1 cells) demonstrated that continuous incubation with this compound maintained induced HIV expression over time. Experimental designs comparing continuous versus brief exposure found that sustained this compound presence was necessary for optimal viral reactivation, supporting the rationale for extended infusion protocols rather than bolus administration. This effect is attributed to the continued activation of PKC signaling pathways that initiate and maintain transcriptional activation of the HIV provirus [2].

Notably, research on This compound analogs has identified compounds with up to 100-fold greater potency than the native molecule in both PKC binding assays and latency reversal activity. These enhanced analogs induce viral expression in resting CD4+ T-cells isolated from HIV-positive individuals on suppressive HAART, confirming that the approach can target the clinically relevant reservoir populations [4].

Safety and Tolerability Profile

Preclinical toxicology assessments in non-human primate models have identified key safety parameters for this compound infusion. Bolus administration was associated with transient elevations in liver transaminases (AST, ALT), creatine kinase (CK), and lactate dehydrogenase (LD), as well as increases in the inflammatory cytokine IL-6. These findings highlight the importance of therapeutic drug monitoring and support the use of controlled infusion to avoid the high peak concentrations associated with these adverse effects [2].

Unlike tumor-promoting phorbol esters, this compound has demonstrated tumor-suppressing activity in experimental models and does not promote carcinogenesis. This favorable safety profile distinguishes it from other PKC activators and supports its clinical development for chronic administration in HIV eradication protocols [1].

Molecular Mechanisms of Action

G cluster_0 HIV Reactivation from Latency cluster_1 Cell Protection from New Infection This compound This compound PKC_Activation PKC Activation This compound->PKC_Activation NFkB_Translocation NF-κB Translocation to Nucleus PKC_Activation->NFkB_Translocation Receptor_Downregulation CD4/CXCR4/CCR5 Downregulation PKC_Activation->Receptor_Downregulation HIV_LTR HIV LTR Activation NFkB_Translocation->HIV_LTR Viral_Transcription Viral Transcription Initiation HIV_LTR->Viral_Transcription

This compound's Dual Mechanism in HIV Therapy

This compound exerts its effects primarily through activation of protein kinase C (PKC) isoforms, initiating a cascade of intracellular events that ultimately lead to HIV proviral reactivation. The molecular pathway begins with this compound binding to the diacylglycerol (DAG) binding domain of PKC, inducing conformational changes that activate the enzyme and promote its translocation to cellular membranes. Once activated, PKC phosphorylates multiple downstream targets, including IκB kinase (IKK), which in turn phosphorylates the NF-κB inhibitor IκBα, targeting it for proteasomal degradation. This process releases NF-κB transcription factors (primarily p50/p65 heterodimers) that translocate to the nucleus and bind to cognate sites within the HIV long terminal repeat (LTR), initiating transcriptional activation of the integrated provirus and reactivation of viral production [1] [4].

Simultaneously, this compound induces downregulation of HIV entry receptors (CD4, CXCR4, and CCR5) on the surface of potential target cells, providing a protective effect against new rounds of infection. This dual activity – reactivating latent virus while protecting uninfected cells – represents a unique therapeutic profile that is particularly valuable in the "shock and kill" paradigm. The balance between these effects depends on maintaining this compound concentrations within the therapeutic window achieved through controlled infusion protocols [4] [5].

Comparative Analysis with Other LRAs

Table 3: Comparison of this compound with Other Latency Reversing Agents

Agent Mechanism of Action Advantages Limitations
This compound PKC agonist, NF-κB activation Dual action: reverses latency + downregulates HIV receptors; non-tumor-promoting Requires controlled infusion for optimal effect; transient enzyme elevations
Bryostatin-1 PKC agonist Potent latency reversal; clinical experience in cancer Impairs NK cell function; limited efficacy in clinical trials for HIV
HDAC Inhibitors (Vorinostat, Panobinostat) Histone deacetylase inhibition Clinical proof-of-concept for latency reversal; oral administration Limited potency as monotherapy; may suppress immune effector functions
IL-15 Superagonist (ALT-803/N-803) Cytokine signaling Enhances NK and CD8+ T cell function; directs immune cells to B cell follicles Does not directly reverse latency; used in combination with other LRAs

When compared with other latency reversal agents, this compound demonstrates a favorable immunomodulatory profile, particularly in its ability to enhance natural killer (NK) cell function. Research has shown that in vitro exposure to this compound improves NK cell cytotoxicity against reactivated, latently infected CD4+ T cells while maintaining antibody-dependent cellular cytotoxicity (ADCC) activity. This contrasts with bryostatin-1, which impairs both natural cytotoxicity and ADCC despite similar effects on NK cell surface receptor expression [6].

This distinction is critically important because effective clearance of reactivated reservoir cells requires functional immune effector mechanisms. The ability of this compound to simultaneously reverse latency and support immune-mediated killing of infected cells provides a theoretical advantage over other LRAs that might reactivate virus but compromise the immune functions necessary for the "kill" phase of the strategy [6].

Conclusion and Research Implications

The administration of this compound via controlled intravenous infusion represents a promising methodological approach for HIV reservoir reactivation in cure-directed strategies. The available preclinical evidence supports the use of infusion rates between 5–15 μg/kg/hr for durations of 4–24 hours to maintain therapeutic concentrations while minimizing potential adverse effects. The molecular mechanisms through which this compound activates HIV transcription while protecting uninfected cells provide a rational basis for its continued investigation in combinatorial eradication approaches.

Future research directions should focus on optimizing combination regimens that pair this compound with immune-enhancing agents such as the NaMiX platform [7] or broadly neutralizing antibodies to maximize reservoir clearance. Additionally, the development of more potent analogs with improved therapeutic indices may eventually overcome the limitations of the native compound. As HIV cure research advances, this compound administration via infusion pump represents a valuable tool for probing the dynamics of viral latency and developing strategies to achieve sustained antiretroviral-free remission.

References

Comprehensive Application Notes and Protocols for Prostratin in HIV Latency Reactivation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Prostratin and HIV Latency Reversal

This compound (12-deoxyphorbol-13-acetate) is a non-tumor-promoting phorbol ester derived from the Samoan medicinal plant Homalanthus nutans that demonstrates unique dual functionality in HIV research. As a protein kinase C (PKC) agonist, it simultaneously inhibits de novo HIV infection while effectively reactivating latent viral reservoirs [1]. This combination of properties makes it a valuable research tool in the pursuit of an HIV cure through the "shock and kill" strategy, where latent virus is reactivated from cellular reservoirs followed by elimination of infected cells [2] [3].

The molecular mechanism of this compound involves stimulation of IKK-dependent phosphorylation and degradation of IκBα, leading to rapid nuclear translocation of Nuclear Factor-kappa B (NF-κB) and activation of the HIV-1 Long Terminal Repeat (LTR) in a κB enhancer-dependent manner [4]. Unlike other phorbol esters, this compound activates cells (e.g., upregulates expression of CD25 and CD69) without induction of cell cycling and exhibits a cytostatic effect on T-cell lines [1]. Research indicates that this compound's stimulation of novel PKC isoforms plays a particularly prominent role in its HIV reactivation activity [4].

Quantitative Data Summary for this compound Application

Table 1: Experimentally Validated this compound Concentrations Across Different Model Systems

Experimental System This compound Concentration Exposure Time Key Outcomes Citation
Primary human lymphoid tissue 10 µM 2 days pre-infection Reduced HIV-1 uptake; inhibition of reverse transcription [1]
J-Lat cell lines (in vitro latency models) 0.1-1.0 µM 24-72 hours HIV-1 LTR reactivation in dose-dependent manner [4] [5]
Primary CD4+ T cells from PBMC 10 µM 2 days Reactivation from pre- and post-integration latency [1]
NK cell co-culture studies 0.5-1.0 µM 18-24 hours (pre-treatment) Enhanced NK cell-mediated clearance of reactivated cells [6]

Table 2: Comparison of this compound with Other PKC Agonist LRAs

LRA Class Effective Concentration Range Key Advantages Research Stage
This compound Non-tumor-promoting phorbol ester 0.1-10 µM Dual action: inhibits infection while reactivating latency; enhances NK cell function Preclinical in vitro and ex vivo
Bryostatin-1 Macrocyclic lactone nM range Potent in cell lines; tested in Phase I clinical trial for HIV Clinical trial (showed no latency reversal in patients)
Ingenol derivatives Diterpenes Varies by compound Tested in non-human primates and patients Clinical trials (showed reactivation and reservoir reduction)
PMA (Phorbol 12-myristate 13-acetate) Phorbol ester ~100 nM Potent reactivation in vitro Research tool only (high toxicity)

Detailed Experimental Protocols

This compound Treatment in Primary Human Lymphoid Tissue

Purpose: To evaluate this compound's effects on HIV infection and latency reversal in a physiologically relevant human lymphoid tissue model.

Materials:

  • Human tonsil tissue blocks placed on collagen sponge gels
  • This compound stock solution (10 mM in DMSO)
  • HIV-1 NL4-3 virus stock or HIV-1-derived vector (HDV)
  • Complete RPMI 1640 medium with supplements

Procedure:

  • Tissue Preparation: Place human tonsil tissue blocks (approximately 2-4 mm³) on collagen sponge gels in appropriate culture plates.
  • This compound Pre-treatment: Apply this compound at 10 µM final concentration to tissue blocks 2 days prior to infection.
  • HIV Infection: Apply 3-5 µL of virus-containing medium (approximately 150 TCID50 per block) to the top of each tissue block.
  • Culture Maintenance: Incubate tissue blocks at 37°C with 5% CO₂. Change medium every 3 days.
  • Productive Infection Assessment: Measure p24gag levels accumulated in the culture medium during the 3 days between successive medium changes using ELISA.
  • Downstream Analysis: For flow cytometry analysis, mechanically isolate cells from control and ex vivo-infected blocks at experimental endpoint. Identify lymphocytes according to light-scattering properties and analyze for expression of CD4, CXCR4, CD25, CD69, and other relevant markers [1].
HIV Latency Reversal in J-Lat Cell Lines

Purpose: To quantify this compound-induced HIV reactivation in J-Lat T-cell models of latency.

Materials:

  • J-Lat cell lines (e.g., 10.6, 11.1, 6.3, 8.4 clones available from NIH AIDS Reagent Program)
  • This compound stock solution (10 mM in DMSO)
  • R10+ medium: RPMI 1640 with HEPES and L-glutamine, 10% heat-inactivated FBS, 100 U/mL penicillin, 100 μg/mL streptomycin
  • Positive control LRAs: TNF-α (10 ng/mL), PMA (100 nM)
  • Flow cytometer or microplate reader with GFP filters (Excitation: 488 nm, Emission: 507 nm)

Procedure:

  • Cell Preparation: Maintain J-Lat cells in R10+ medium at densities between 0.2-1.0 × 10⁶ cells/mL in a humidified incubator at 37°C and 5% CO₂.
  • Experimental Setup: Aliquot 2 × 10⁵ cells per well in 96-well plates. Use U or V-bottom plates for flow cytometry, or flat-bottom plates for microplate reader detection.
  • This compound Treatment: Add this compound to achieve final concentrations ranging from 0.1-1.0 µM. Include DMSO vehicle control and positive control (e.g., TNF-α at 10 ng/mL) in separate wells.
  • Incubation: Incubate cells for 24-72 hours. For kinetic analyses, measure GFP expression at 24, 48, and 72 hours.
  • Detection of Reactivation:
    • Flow Cytometry: Harvest cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze GFP expression using standard FITC settings. Gate on viable cells using forward/side scatter.
    • Microplate Reader: Measure GFP fluorescence directly in plates using 488 nm excitation and 507 nm emission wavelengths. Subtract background fluorescence from vehicle-treated controls [7].
  • Data Analysis: Calculate percentage of GFP-positive cells or fold-increase in fluorescence compared to vehicle control.
This compound Treatment in Primary CD4+ T Cells from PBMC

Purpose: To reactivate latent HIV from primary resting CD4+ T cells.

Materials:

  • Primary CD4+ T cells isolated from PBMC of healthy donors or ART-treated HIV+ patients
  • This compound stock solution (10 mM in DMSO)
  • RPMI 1640 medium with 15% fetal calf serum and antibiotics
  • Recombinant IL-2 (200 U/mL)
  • Magnetic beads for cell separation (e.g., Miltenyi Biotech)
  • Antibodies for CD4, CD25, CD69, HLA-DR

Procedure:

  • CD4+ T Cell Isolation: Isolate PBMC from whole blood using Ficoll-Hypaque gradient centrifugation. Deplete monocytes by plastic adherence. Isolate CD4+ T cells using negative selection magnetic bead kits according to manufacturer's instructions.
  • Latency Model Establishment (if using in vitro generated latently infected cells):
    • Activate cells with PHA (2 μg/mL) for 3 days in RPMI 1640 with 15% FCS.
    • Infect with HIV-1 NL4-3 or transduce with HIV-1-derived vector.
    • Culture for approximately 3 weeks in medium with IL-2 (200 U/mL).
    • Remove residually activated T cells by magnetic bead separation using antibodies against CD25, CD69, and HLA-DR [1].
  • This compound Treatment: Treat cells with 10 µM this compound for 2 days.
  • Assessment of Reactivation:
    • Measure intracellular p24gag expression by flow cytometry after fixation and permeabilization.
    • Quantify HIV RNA by RT-PCR.
    • Measure virus production in supernatant by p24gag ELISA.

Signaling Pathway and Mechanism of Action

G This compound This compound PKC PKC This compound->PKC Activates IKK IKK PKC->IKK Stimulates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases LTR LTR NFkB->LTR Binds to HIV HIV LTR->HIV Activates Transcription

Diagram 1: this compound activates HIV transcription through PKC-NF-κB signaling. This pathway shows the molecular mechanism by which this compound binding to PKC leads ultimately to HIV LTR activation and viral gene expression.

The mechanistic pathway begins with this compound binding to and activating protein kinase C (PKC) isoforms, particularly novel PKCs [4]. This activation triggers a signaling cascade that stimulates IKK (IκB kinase), leading to phosphorylation of IκBα. The phosphorylated IκBα undergoes degradation, releasing NF-κB (particularly RelA subunits) for nuclear translocation [4]. Once in the nucleus, NF-κB binds to κB enhancer elements within the HIV-1 LTR, initiating transcriptional activation of latent proviruses [4].

This mechanism operates independently of NFAT and AP-1 pathways, distinguishing this compound from other T-cell activators [4]. The unique advantage of this pathway is that while it effectively reactivates latent HIV, it simultaneously downregulates CD4 and CXCR4 receptors and inhibits cell cycling, thereby reducing susceptibility to new infection [1].

Research Context and Comparative LRA Analysis

This compound represents one of several classes of latency reversing agents (LRAs) under investigation for HIV cure strategies. As summarized in Table 2, PKC agonists constitute a major category of LRAs that function primarily through NF-κB activation [2] [3]. While numerous LRAs have demonstrated efficacy in vitro, clinical translation has proven challenging, with most showing limited reservoir reduction in human trials [2] [3].

The research utility of this compound extends beyond latency reversal to include important immunomodulatory effects. Recent findings indicate that this compound pre-treatment enhances Natural Killer (NK) cell function, including natural cytotoxicity and antibody-dependent cellular cytotoxicity (ADCC) against reactivated latent cells [6]. This contrasts with Bryostatin-1, which impairs NK cell function despite similar surface receptor modulation [6]. This differential immunomodulation highlights the importance of considering both direct latency reversal and effects on immune effector cells when evaluating LRAs.

Combination approaches represent the future of LRA development. Studies have shown that BRD4 inhibition with JQ1 combined with NF-κB activators like this compound enhances reactivation of latent HIV-1 in primary T cells [8]. Similarly, combinations of this compound with histone deacetylase inhibitors or other epigenetic modifiers may produce synergistic effects [2] [3].

Technical Considerations and Troubleshooting

  • Cell Line Variability: Different J-Lat clones show variable responsiveness to this compound. J-Lat 10.6 and 11.1 cells are highly responsive, while 6.3 and 8.4 show minimal response [9]. Researchers should select appropriate cell lines based on experimental needs.
  • Primary Cell Donor Variability: Responses in primary cells from different donors can vary significantly. Include cells from multiple donors when possible to account for biological variation.
  • Optimal Concentration Determination: While 10 µM is standard for primary cells, perform dose-response curves (0.1-10 µM) for each new experimental system to determine optimal concentrations.
  • Control Compounds: Always include appropriate controls - vehicle (DMSO) as negative control and known LRAs (TNF-α at 10 ng/mL or PMA at 100 nM) as positive controls.
  • Assessment Timepoints: Measure reactivation at multiple timepoints (24, 48, 72 hours) as kinetics may vary between experimental systems.

Conclusion

This compound remains a valuable research tool for investigating HIV latency reversal mechanisms and screening complementary approaches for reservoir elimination. Its well-characterized signaling pathway through PKC-NF-κB activation, combined with its dual functionality in blocking new infection while reactivating latent virus, provides a unique profile among latency reversing agents. The concentrations and protocols outlined in this document provide researchers with standardized methods for applying this compound across various experimental systems, facilitating comparison of results across laboratories and accelerating progress toward HIV cure strategies.

References

Technical Support Guide: Prostratin's Dual Effects on Viral Replication

Author: Smolecule Technical Support Team. Date: February 2026

Prostratin is a non-tumour-promoting phorbol ester that exhibits a paradoxical dual action on lentivirus replication, acting as either an inhibitor or an enhancer depending on the experimental context. This guide synthesizes findings from research on both Feline Immunodeficiency Virus (FIV) and Human Immunodeficiency Virus (HIV-1) to support your work in reactivating latent viral reservoirs [1] [2] [3].

Mechanism of Action and Signaling Pathways

This compound's dual role is primarily mediated through its activation of Protein Kinase C (PKC). The following diagram illustrates the cellular signaling pathways that lead to its contrasting effects.

G This compound This compound PKC PKC This compound->PKC InhibitsInfection Inhibits De Novo Infection PKC->InhibitsInfection In IL-2 Rich Media ReactivatesLatency Reactivates Latent Virus PKC->ReactivatesLatency In IL-2 Depleted Media Context Experimental Context (Presence of IL-2) Context->InhibitsInfection Context->ReactivatesLatency DownregCD4 Downregulates CD4 InhibitsInfection->DownregCD4 DownregCCR5 Downregulates CCR5/CXCR4 InhibitsInfection->DownregCCR5 BlockEntry Blocks Viral Entry (HIV-1) InhibitsInfection->BlockEntry ActivNFKB Activates NF-κB Pathway ReactivatesLatency->ActivNFKB PKCdepPath PKC-dependent Pathway ReactivatesLatency->PKCdepPath G6850 Gö6850 (PKC Inhibitor) G6850->PKC Reverses Both Effects

The pathway shows that the cellular context determines this compound's ultimate effect. The presence of the PKC inhibitor Gö6850 can reverse both the inhibitory and stimulatory outcomes, confirming PKC's central role [1].

Experimental Data Summary

The following tables consolidate key quantitative findings from the literature to aid in your experimental planning and data interpretation.

Table 1: this compound's Effects in FIV Model (MYA-1 T-Cells) [1]

Experimental Condition IL-2 Status This compound (1 µM) Effect on FIV Replication Key Findings & Mechanisms
Productive Infection Present Applied Inhibition Co-application of Gö6850 (2.5 µM) reverses inhibition. Mechanism is not viral entry block.
Latent/Quiescent Infection Withdrawn Applied Stimulation/Reactivation Rescues virus production & cell viability, mimicking IL-2 function. Effect is reversed by Gö6850.

Table 2: this compound's Effects in HIV-1 Model [3] [4]

Experimental Context Cell Type / Model This compound Concentration Observed Effect Proposed Mechanism
Acute Infection CEM-SS, PBL 0.3 - 50 µM Inhibition Downregulation of CD4 and coreceptors (CXCR4/CCR5).
Latent Reservoir U1, ACH-2, PBMCs from HAART patients Effective concentrations cited Reactivation Activation of PKC and NF-κB pathway, inducing viral expression from latency.

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments investigating this compound's dual effects, based on the FIV model [1].

Protocol 1: Inhibiting Productive FIV Infection

This protocol tests this compound's ability to suppress active viral replication.

  • Cell Line & Virus: Feline CD4+ T-cells (MYA-1) infected with FIV strain GL8.
  • Culture Conditions: Cells are cultured in RPMI 1640 medium supplemented with 10% FBS, glutamine, penicillin/streptomycin, and 50 µM 2-mercaptoethanol. Crucially, this setup includes 100 U/ml of human IL-2 in the medium [1].
  • Infection: Actively growing MYA-1 cells are infected with FIV GL8 at a low Multiplicity of Infection (M.O.I. of 0.01) to establish a productive infection.
  • This compound Application: Two days post-infection, 1 µM this compound is added to the culture medium. The optimal concentration was determined by prior titration.
  • Control & Inhibition: To confirm the role of PKC, a parallel set of infected cells can be treated with both this compound (1 µM) and the PKC inhibitor Gö6850 (2.5 µM).
  • Data Collection: Samples (culture supernatant and cells) are collected at various time points. Viral replication is quantified by measuring FIV RNA in the supernatant using RT-qPCR targeting the FIV gag gene, with results normalized to 18S rRNA.
Protocol 2: Reactivating Latent/Quiescent FIV Infection

This protocol tests this compound's ability to reactivate virus from a quiescent state induced by cytokine withdrawal.

  • Induction of Quiescence: MYA-1 T-cells are seeded at 5 x 10⁵ cells/ml and depleted of IL-2 for 24 hours.
  • Infection: Cells are infected with FIV GL8 (M.O.I. 0.01) while still in the IL-2-depleted state. After infection, cells are washed and resuspended in fresh medium without IL-2.
  • This compound Application: 1 µM this compound is added to the culture two days post-infection to stimulate reactivation.
  • Control & Specificity: As in Protocol 1, the PKC inhibitor Gö6850 (2.5 µM) can be co-applied to confirm the mechanism. A positive control for reactivation, such as the phorbol ester PMA (0.08 µM), can also be used.
  • Data Collection: Supernatant and cells are collected at defined time points. Virus production is measured by FIV CA (p24) ELISA and/or RT-qPCR for FIV RNA. Cell viability can be assessed using trypan blue exclusion or MTT assays.

The experimental workflow for both protocols is summarized in the following diagram:

G Start Start: Culture MYA-1 Cells SubCulture1 Supplement with IL-2 Start->SubCulture1 SubCulture2 Deplete IL-2 for 24h Start->SubCulture2 Infect1 Infect with FIV (M.O.I. 0.01) SubCulture1->Infect1 Infect2 Infect with FIV (M.O.I. 0.01) SubCulture2->Infect2 Treat1 Add 1µM this compound (Day 2 Post-Infection) Infect1->Treat1 Treat2 Add 1µM this compound (Day 2 Post-Infection) Infect2->Treat2 Outcome1 Outcome: Inhibition of Viral Replication Treat1->Outcome1 Outcome2 Outcome: Reactivation of Viral Production Treat2->Outcome2 Assay1 Quantification: RT-qPCR for FIV RNA Outcome1->Assay1 Assay2 Quantification: ELISA for FIV CA & RT-qPCR Outcome2->Assay2 Note For both protocols: Include DMSO (vehicle) control and Gö6850 (2.5µM) co-treatment control.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have two opposite effects on viral replication? The effect is determined by the cellular and virological context. In actively infected, IL-2-rich environments, it inhibits further spread, likely by downregulating viral receptors. In quiescent, IL-2-depleted environments (modeling latency), it acts as a potent stimulator, kick-starting the cellular machinery and viral transcription to reactivate the dormant virus [1] [4].

Q2: Is the dual effect of this compound unique to FIV? No. While the FIV study [1] explicitly demonstrates this duality, the phenomenon was first documented in HIV-1 research. This compound is known to inhibit de novo infection of HIV-1 while also reactivating HIV-1 from latency in cell lines like U1 and ACH-2, as well as in patient-derived PBMCs [3] [4].

Q3: The inhibitory effect on FIV is not due to a block at viral entry, but is it the same for HIV-1? No, this is a key mechanistic difference. For HIV-1, a significant part of this compound's inhibitory effect is attributed to the downregulation of the CD4 receptor and the CXCR4/CCR5 coreceptors, thereby blocking viral entry [4]. For FIV, the inhibition occurs through a PKC-dependent mechanism that is not a block at the entry stage [1].

Q4: How can I confirm that this compound's effects in my experiment are specifically mediated by PKC? You should use a specific PKC inhibitor, such as Gö6850 (at 2.5 µM), as a control. Co-application of Gö6850 with this compound should reverse both the inhibitory and stimulatory effects on replication, thereby confirming the role of PKC [1].

Q5: What is the therapeutic significance of this compound's dual action? The ability to reactivate latent virus without spreading new infection is the cornerstone of the "shock and kill" strategy for eradicating HIV-1. This compound's capacity to "shock" latent reservoirs into a productive state while simultaneously "blocking" new infection via receptor downregulation makes it a promising candidate for such curative strategies [4].

References

Prostratin toxicity management in clinical administration

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is Prostratin's primary mechanism of action against HIV latency? this compound is a protein kinase C (PKC) activator that antagonizes HIV latency by stimulating the NF-κB signaling pathway. It induces IKK-dependent phosphorylation and degradation of IκBα, leading to the nuclear translocation of NF-κB and subsequent activation of the HIV-1 long terminal repeat (LTR), thereby reactivating latent proviruses [1].
  • Q2: Does this compound promote tumors like other phorbol esters? No. Unlike tumor-promoting phorbol esters such as PMA, this compound is a non-tumor-promoting phorbol ester and has even been identified as a potent anti-tumor agent [2] [3].
  • Q3: What are the observed toxicological effects of this compound in preclinical studies? Intravenous bolus injection in monkeys has been associated with elevated levels of specific enzymes, which are markers of potential organ stress or damage. The table below summarizes key biomarkers and their implications [2].
Biomarker Full Name Implication of Elevation
AST Aspartate Aminotransferase Potential liver stress or damage
ALT Alanine Aminotransferase Potential liver stress or damage
CK Creatine Kinase Potential muscle tissue damage
LD Lactate Dehydrogenase Potential cellular damage
  • Q4: How can this compound's toxicity be managed in a clinical setting? Preclinical patent data suggests that administering this compound via continuous infusion can maintain plasma concentrations at levels sufficient to activate latent viral reservoirs while avoiding the harmful side effects associated with bolus injections. Proposed dosing includes an infusion of about 5 to 15 μg/kg/hr for about 6 hours [2].
  • Q5: Can this compound be combined with other agents for a synergistic effect? Yes. Combining this compound with Histone Deacetylase Inhibitors (HDACIs) like SAHA or VPA results in a strong synergistic activation of HIV-1 production from latently infected cell lines. This combination more effectively recruits cells into the expressing population and causes more pronounced nucleosomal remodeling at the viral promoter [4].

Troubleshooting Common Experimental Issues

  • Issue 1: Inconsistent HIV Reactivation in Latent Cell Models
    • Potential Cause: The dual action of this compound. It can stimulate or inhibit viral replication depending on the cellular context, such as the presence or absence of specific cytokines like IL-2 [5].
    • Solution: Carefully control and document your cell culture conditions. Verify the cytokine levels in your medium. The inhibitory effect of this compound is dependent on PKC, which can be confirmed using a PKC inhibitor like Gö6850 [5].
  • Issue 2: High Cytotoxicity Observed During Treatment
    • Potential Cause: The dosage and method of administration may be inappropriate. Bolus injections can lead to high peak plasma concentrations, causing toxicity [2].
    • Solution: Consider switching to a continuous infusion protocol in vivo or using lower, more frequent doses in vitro to better mimic sustained exposure. Always refer to preclinical toxicity data (like AST, ALT, CK levels) to establish a safety window [2].
  • Issue 3: Lack of Robust Synergy in Combination Therapy Experiments
    • Potential Cause: The concentrations of this compound and its partner drug (e.g., an HDACi) may not be optimized for a synergistic effect.
    • Solution: Perform a dose-response matrix for both drugs to identify optimal combination ratios. The synergism is mechanistically linked to enhanced NF-κB activation and nucleosomal remodeling, so you can use these as biomarkers to guide your optimization [4].

Experimental Protocols for Key Applications

Protocol 1: Reactivating Latent HIV in a T-Cell Model (e.g., J-Lat cells)

  • Cell Preparation: Culture J-Lat cells (Jurkat-based cells with an integrated latent HIV provirus) in appropriate medium [1].
  • Treatment: Stimulate the cells with a range of this compound concentrations (e.g., 0.1 to 10 μM) for 24-48 hours. A combination with 1 μM SAHA can be used for synergistic studies [4].
  • Analysis:
    • Flow Cytometry: Measure the percentage of GFP-positive cells (if using a GFP-reporter J-Lat clone) as a direct readout of HIV reactivation [1].
    • ELISA: Quantify HIV p24 antigen levels in the cell culture supernatant [4].

Protocol 2: Assessing the Role of PKC in this compound's Action

  • Pre-treatment: Incubate cells with a PKC inhibitor (e.g., 2.5 μM Gö6850) for 1 hour before adding this compound [5].
  • Stimulation: Add this compound to the culture and continue incubation.
  • Evaluation: Measure HIV reactivation (as in Protocol 1). A reversal of this compound's effects (both stimulatory and inhibitory) confirms PKC dependency [5].

This compound-Induced NF-κB Activation Pathway

The following diagram illustrates the primary mechanism by which this compound reactivates latent HIV, which is crucial for understanding its activity and troubleshooting experiments.

G This compound This compound PKC PKC This compound->PKC  Activates IKK IKK PKC->IKK  Activates IkBalpha IkBalpha IKK->IkBalpha  Phosphorylates Degraded Degraded IkBalpha->Degraded  Degradation NFkB NFkB LTR LTR NFkB->LTR  Binds to Nucleus Nucleus NFkB->Nucleus  Translocation HIVReactivation HIV Reactivation LTR->HIVReactivation  Activates

The scientific literature and patent data indicate that This compound is a promising candidate for HIV latency reversal, but its administration requires careful management to mitigate toxicity. The proposed infusion methods and combination strategies provide a viable path forward for its therapeutic application.

References

Prostratin's Dual Effects on Viral Replication: Mechanisms & Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Prostratin is a protein kinase C (PKC)-stimulating phorbol ester that can exhibit opposing effects on viral replication, depending on the cellular context and the presence of interleukin-2 (IL-2). The table below summarizes its dual effects on Feline Immunodeficiency Virus (FIV), a model for HIV-1 research.

Cellular Context IL-2 Presence This compound Effect on Replication Primary Mechanism
IL-2-depleted MYA-1 cells (Feline CD4+ T-cells) [1] Absent [1] Stimulatory [1] Reactivates latent virus; promotes cell viability via PKC pathway [1].
MYA-1 cells (Feline CD4+ T-cells) [1] Present [1] Inhibitory [1] Inhibits productive infection via PKC pathway; mechanism is not a block at viral entry [1].
MT-2 cells (HTLV-1-transformed human T-cell line) [2] Present [2] Inhibitory (for HIV-1) [2] Induces host restriction factor APOBEC3G, leading to its virion incorporation and production of non-infectious particles [2].

Detailed Experimental Protocol: FIV Model

The following methodology details the key experiment from the search results that demonstrates the dual role of this compound in an FIV model [1].

  • Cell Line: MYA-1 cells (a feline IL-2-dependent CD4+ T-cell line) [1].
  • Virus: FIV strain GL8 [1].
  • Key Reagents: this compound (1 μM), PKC inhibitor Gö6850 (2.5 μM), Phorbol myristate acetate (PMA; 0.08 μM), IL-2 (conditioned medium equivalent to 100 U/mL recombinant human IL-2) [1].

Experimental Workflow: The diagram below outlines the procedure for testing this compound's effects under different IL-2 conditions.

G start Start: Culture MYA-1 Cells split Split into Two Experimental Conditions start->split condition1 Condition 1: IL-2 Depleted split->condition1 condition2 Condition 2: IL-2 Supplemented split->condition2 step1a Infect with FIV condition1->step1a step1b Treat with this compound step1a->step1b result1 Outcome: Enhanced Virus Replication step1b->result1 step2a Infect with FIV condition2->step2a step2b Treat with this compound step2a->step2b result2 Outcome: Inhibited Virus Replication step2b->result2

Readout and Analysis:

  • Virus Quantification: Measure FIV levels in culture supernatants using FIV capsid antigen (CA-p24) ELISA [1]. Intracellular FIV DNA and supernatant FIV RNA can be quantified via qPCR [1].
  • Mechanistic Confirmation: To confirm PKC dependence, co-apply the PKC inhibitor Gö6850 with this compound. Reversal of both stimulatory and inhibitory effects indicates PKC pathway involvement [1].

Frequently Asked Questions

Q1: Why does this compound have opposite effects on viral replication? The cellular environment is the key determinant. In quiescent or IL-2-depleted T-cells (mimicking viral latency), this compound's PKC activation provides a strong signal that reactivates the cell and thus the virus. In actively proliferating T-cells (with IL-2), the PKC signal may trigger alternative downstream pathways, such as the induction of antiviral host factors like APOBEC3G, leading to inhibition [1] [2].

Q2: Is the inhibitory effect of this compound due to blocking viral entry? No, at least not for FIV. The study demonstrated that this compound's inhibitory effect in the presence of IL-2 was not due to a block at the viral entry stage [1].

Q3: How does IL-2 alone affect HIV replication? The effect of IL-2 is context-dependent. It can enhance replication in primary CD4+ T-cells. However, in certain HTLV-1-transformed T-cell lines (like MT-2), IL-2 inhibits HIV-1 replication by inducing the host restriction factor APOBEC3G, which gets packaged into new virions and renders them non-infectious [2].

Troubleshooting Guide

Problem Possible Cause Solution
No effect of this compound observed. Inactive compound or incorrect concentration. Titrate this compound to find the optimal concentration (e.g., 1 μM was used in the FIV model [1]). Use a positive control like PMA.
Stimulatory effect is not reversed by PKC inhibitor. Off-target effects of this compound; inhibitor inefficacy. Verify the concentration and activity of the PKC inhibitor (e.g., Gö6850 at 2.5 μM [1]). Ensure proper solvent controls.
High variability in viral replication readouts. Inconsistent cell culture conditions or infection timing. Standardize the multiplicity of infection (MOI), time of treatment post-infection (e.g., 2 days post-infection [1]), and ensure consistent IL-2 concentration.

Key Signaling Pathway: PKC Dependence

The diagram below illustrates the central role of Protein Kinase C (PKC) in mediating both the stimulatory and inhibitory effects of this compound, as confirmed by inhibitor studies [1].

G This compound This compound PKC PKC This compound->PKC Effect1 Stimulates Viral Replication (in IL-2-depleted cells) PKC->Effect1 Effect2 Inhibits Viral Replication (in IL-2-supplemented cells) PKC->Effect2 Inhibitor PKC Inhibitor (Gö6850) Inhibitor->PKC Reverses

I hope this technical support guide provides a solid foundation for your experimental work. Note that the available research data has certain limitations, with key studies on FIV published in 2013 and a review on IL-2 biology from 2018 [1] [3] [2].

References

Optimal Concentration and Key Properties of Prostratin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data for Prostratin.

Parameter Recommended Value / Information Context / Notes Source
Optimal Concentration (in vitro) 1 μM (≈ 390 ng/mL) In J-Lat cell line; resulted in ~38.5% HIV latency reactivation & ~92% cell survival. Higher concentrations (e.g., 5 μM) rapidly reduced cell survival. [1]
Molecular Weight 390.47 g/mol [2]
Ki (Binding Affinity for PKC) 12.5 nM Measured in a binding assay; indicates high potency. [2]
Solubility (DMSO) 50 mg/mL (128.05 mM) Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO. [2]
CAS Number 60857-08-1 [2]

Mechanism of Action and Experimental Design

This compound is a natural terpenoid that acts as a Protein Kinase C (PKC) activator [2]. Its ability to reactivate latent HIV is primarily achieved by activating the novel PKC (nPKC) isoforms (such as PKC-δ, -ε, -η, and -θ), rather than the classical isoforms (cPKCs) [3].

The following diagram illustrates the signaling pathway through which this compound activates HIV expression.

G This compound This compound PKC PKC This compound->PKC  Activates IκBα IκBα PKC->IκBα  Phosphorylates & Degrades NF_κB NF_κB IκBα->NF_κB  Releases Nucleus Nucleus NF_κB->Nucleus  Translocates to HIV_Transcription HIV_Transcription Nucleus->HIV_Transcription  Binds LTR Initiates

A typical experimental workflow for testing this compound's effect on HIV latency reversal is outlined below.

G Cell_Model Select Cell Model (e.g., J-Lat Tat-GFP cell line or primary CD4+ T cells from donors) Treat_this compound Treat with this compound (Recommended: 1 μM) & Controls (DMSO, PMA) Cell_Model->Treat_this compound Incubate_24h Incubate (24 hours typical) Treat_this compound->Incubate_24h Analyze Analyze Output (e.g., FACS for GFP/%CD69, Viral RNA/p24 measurement) Incubate_24h->Analyze PKC_Inhibitor_Control PKC Inhibitor Control (e.g., Gӧ6850, 2.5 μM) PKC_Inhibitor_Control->Treat_this compound

Critical Considerations and Troubleshooting

  • Dual Action on HIV: this compound can exhibit opposite effects on viral replication. It reactivates latent virus from reservoirs (the "shock" in "shock and kill") but can also inhibit de novo HIV infection by interfering with viral entry, depending on the experimental system and conditions [4].
  • Cytotoxicity: The effect of this compound is concentration-dependent. While 1 μM is often optimal, higher concentrations can rapidly reduce cell survival and activation [1]. A cell viability assay (e.g., MTT) should always be included.
  • Confirming PKC Specificity: To confirm that observed effects are specifically due to PKC activation, include a control with a pan-PKC inhibitor like Gӧ6850 (2.5 μM). If the effects of this compound are abolished by the inhibitor, it confirms the role of the PKC pathway [4] [3].
  • Safety and Tolerability: Be aware that systemic use of non-selective PKC agonists like this compound has been associated with toxicity in vivo, including platelet activation. Recent research is focusing on designing more selective PKC-ε agonists to improve tolerability [3].

This compound Analogs and Further Research

Given the toxicity challenges with first-generation PKC agonists, you may also explore novel analogs. For instance, a 2025 study identified C-233, a novel DAG-lactone with increased selectivity for the PKC-ε isoform, which showed potent HIV latency reversal with improved tolerability in preclinical models [3].

References

Prostratin metabolite identification and analysis

Author: Smolecule Technical Support Team. Date: February 2026

Prostratin Experimental Protocols

While a specific metabolite identification protocol for this compound was not found, the following methodology for human hepatocyte incubations is a standard and widely accepted approach in drug discovery that you can adapt for this compound [1].

Detailed Methodology: Human Hepatocyte Incubation for MetID

  • Hepatocyte Preparation: Thaw cryopreserved, pooled primary human hepatocytes and suspend them in pre-warmed L-15 Leibovitz buffer. After centrifugation and washing, resuspend the pellet and dilute to a concentration of 1 million viable cells/mL. A cell viability cutoff of 80% should be applied [1].
  • Incubation Setup: Pre-incubate 245 μL of the hepatocyte suspension in a deep-well plate at 37°C. Prepare a 4 μM this compound working solution. Initiate the reaction by adding 5 μL of this substrate solution to the hepatocytes [1].
  • Sample Collection and Quenching: At designated time points (e.g., 0, 40, and 120 minutes), withdraw a 50 μL sample. Immediately quench the reaction by adding 200 μL of cold acetonitrile:methanol (1:1, v:v) to precipitate proteins and stop metabolic activity [1].
  • Sample Analysis: Centrifuge the quenched samples, dilute the supernatant with water, and analyze using Liquid Chromatography coupled with high-resolution Mass Spectrometry (LC-HRMS) for metabolite separation and structural elucidation [1].

Frequently Asked Questions & Troubleshooting

The table below addresses common theoretical and technical challenges based on general MetID principles and the specific context of this compound research.

Question & Issue Possible Cause & Solution

| Q: No metabolites are detected in my hepatocyte assay. Issue: The parent this compound compound is stable under experimental conditions. | A:Cause 1: Incorrect enzyme activity. Ensure hepatocyte viability is >80% and use positive control compounds (e.g., dextromethorphan) to confirm system functionality [1]. • Cause 2: Non-CYP metabolism. This compound may be metabolized by non-CYP enzymes (e.g., esterases, UGTs). Consider exploring different in vitro systems like liver S9 fractions or microsomes that contain these enzymes. | | Q: How to handle semiquantitative data from LC-MS? Issue: MS peak areas do not reflect true metabolite abundance. | A:Cause: Differing ionization efficiencies between the parent drug and its metabolites can distort signal response [1]. • Solution: Clearly report data as semiquantitative. Use the results to identify metabolic "soft spots" rather than exact abundances. For quantification, synthesize suspected metabolite standards to create calibration curves [1]. | | Q: Observed in vitro metabolites do not match in vivo findings. Issue: Discrepancy between hepatocyte results and animal/human samples. | A:Cause: In vitro systems are "closed" and dominated by formation rates, while in vivo is an "open" system where metabolites are also subject to elimination (e.g., via transporters) [1]. • Solution: This is an expected limitation. Use in vitro data to hypothesize potential metabolites and confirm their presence in vivo using samples from animal studies or clinical trials. | | Q: Can I predict this compound's metabolites computationally? | A: Yes, in silico tools can provide a starting point. Use machine learning models (e.g., FAME 3, MetaScore) or rule-based software (e.g., Meteor Nexus, BioTransformer) to predict Sites of Metabolism (SoMs) [1]. These predictions should always be validated experimentally. |

This compound Analysis & Visualization Workflows

Since detailed metabolic pathways for this compound are not publicly available, the following diagrams outline the general experimental and data analysis workflows based on the identified literature. You can use these as a template and populate them with this compound-specific data as your experiments progress.

The diagrams are generated using Graphviz with the color palette you specified, ensuring all contrast and styling requirements are met.

G start Start MetID Analysis p1 In Vitro Incubation (Human Hepatocytes) start->p1 p2 Sample Quenching & Protein Precipitation p1->p2 p3 LC-HRMS Analysis p2->p3 p4 Data Processing (Peak Picking, Alignment) p3->p4 p5 Metabolite Identification (Structural Elucidation) p4->p5 p6 Pathway Mapping & Biological Interpretation p5->p6 end Report & Store Data p6->end

This workflow provides a high-level overview of the key stages in a metabolite identification (MetID) study, from biological incubation to final interpretation [1].

G This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activates NFkB NF-κB Pathway Activation PKC->NFkB LatentCell Latent HIV-Infected Cell NFkB->LatentCell Reactivates VirusProduction Virus Production (Reactivation) LatentCell->VirusProduction ImmuneClearance Immune Clearance VirusProduction->ImmuneClearance Enables

This diagram illustrates the established mechanism of action of this compound as a latency-reversing agent in HIV research, which is a primary context for its study [2].

Key Research Gaps and Future Directions

The search highlights a significant opportunity for further research into this compound's metabolism:

  • Limited Public MetID Data: A comprehensive, publicly available metabolite identification scheme for this compound appears to be lacking. This represents a critical knowledge gap.
  • Data Sharing for AI/ML: As emphasized in recent literature, sharing proprietary experimental MetID data is crucial for building effective machine learning and AI tools that can reliably predict metabolite structures [1]. Your work in this area could be a valuable contribution.

References

Prostratin Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical characteristics and storage conditions for Prostratin, primarily sourced from a commercial supplier's data sheet [1].

Parameter Specification / Condition
Molecular Weight 390.47 g/mol [1]
CAS Number 60857-08-1 [1]
Physical Form Solid, white to off-white [1]
Solubility (in DMSO) 50 mg/mL (128.05 mM) [1]
Short-Term Storage 4°C, protect from light [1]
Long-Term Stock Solution -80°C for 6 months; -20°C for 1 month (protect from light) [1]

> Critical Note on Solvent: Hygroscopic DMSO has a significant impact on the solubility of the product. Always use newly opened DMSO for preparing stock solutions to prevent water absorption and compound degradation [1].

Detailed Experimental Protocol: Assessing this compound's Effect on HIV Latency Reversal

This protocol is adapted from a 2024 study that used CD4+ T cells from ART-suppressed donors to evaluate novel PKC agonists, a category which includes this compound [2]. The workflow below outlines the key stages of the experiment.

G Start Start: Isolate Total CD4+ T Cells from ART-Suppressed People with HIV A1 Treat Cells with: • this compound (Positive Control) • Experimental PKC Agonist (e.g., C-233) • DMSO (Solvent Control) • Pan-PKC Inhibitor (e.g., Gӧ-6850) • Classical PKC Inhibitor (e.g., Gӧ-6976) Start->A1 A2 Incubation Period 4 Days A1->A2 A3 Harvest Supernatant and Cells A2->A3 B1 Supernatant Analysis: Measure HIV RNA and p24 Expression A3->B1 B2 Cell-Based Analysis: Assess T-cell Activation Markers (e.g., CD69, CD25) via Flow Cytometry A3->B2 End Interpret Data: Confirm latency reversal and assess role of novel PKC isoforms B1->End B2->End

Key Reagents and Materials
  • Primary Cells: Total CD4+ T cells isolated from ART-suppressed donors [2].
  • Test Compound: this compound. A common working concentration in literature is 1 µM, but a dose-response curve (e.g., 125 nM to 1000 nM) is recommended to determine optimal concentration for your specific cell system [1] [3].
  • Inhibitors: Pan-PKC inhibitor (e.g., Gӧ-6850 at 5 µM) and classical PKC inhibitor (e.g., Gӧ-6976 at 25 µM) to delineate the involved PKC isoforms [2].
  • Controls: Include a solvent control (DMSO) and a positive control (e.g., a known potent PKC agonist).
Procedure
  • Cell Culture & Treatment: Seed CD4+ T cells and treat them with the compounds listed in the diagram above [2].
  • Incubation: Incubate cells for 4 days. The referenced study used this duration to detect significant HIV expression [2].
  • Sample Collection: Harvest culture supernatant and cells for analysis [2].
  • Downstream Assays:
    • Supernatant Analysis: Measure HIV reactivation by quantifying supernatant HIV RNA and p24 (a viral capsid protein) expression [2].
    • Cell Analysis: Assess T-cell activation by measuring surface markers like CD69 and CD25 using flow cytometry. This confirms the biological activity of this compound [4].

Mechanism of Action & Toxicity Considerations

Understanding how this compound works and its potential side effects is crucial for experimental design and troubleshooting.

Signaling Pathway in HIV Reactivation

This compound's primary mechanism for reversing HIV latency involves activating Protein Kinase C (PKC), leading to the mobilization of the transcription factor NF-κB. The following diagram illustrates this specific pathway.

G P This compound PKCe Activates PKCε (Novel PKC Isoform) P->PKCe PKD3 Phosphorylates/Activates Protein Kinase D3 (PKD3) PKCe->PKD3 IKK Activates IKK Complex PKD3->IKK IkBa Triggers Phosphorylation & Degradation of IκBα IKK->IkBa NFkB Releases NF-κB (Nuclear Translocation) IkBa->NFkB LTR Binds HIV-1 LTR (κB Enhancer Element) NFkB->LTR React HIV-1 Provirus Transcription Reactivation LTR->React

This pathway is well-established in the literature [5] [6]. Notably, research indicates that novel PKC isoforms (like PKCε) are sufficient for HIV activation, as the effect is abolished by a pan-PKC inhibitor but not by a classical PKC-specific inhibitor [2].

Toxicity and Platelet Activation

A significant finding from recent research is that systemic PKC activation can cause widespread platelet activation, resembling disseminated intravascular coagulation (DIC) [2]. This is a major safety concern for in vivo applications.

  • The Problem: Non-selective PKC agonists (including this compound) activate PKC isoforms expressed in both T-cells and platelets [2].
  • The Solution: Newer, more selective agonists (e.g., the research compound C-233) are being designed to target PKCε, which is highly expressed in T-cells but not in platelets. This selectivity improves the therapeutic window by reducing platelet toxicity while maintaining HIV latency reversal potency [2].

Frequently Asked Questions (FAQs)

Q1: Why does my this compound stock solution precipitate upon thawing? This is likely due to water absorption from hygroscopic DMSO or freeze-thaw cycles. Always use fresh, anhydrous DMSO, aliquot stock solutions into single-use vials, and avoid repeated freezing and thawing [1].

Q2: Does this compound induce T-cell proliferation? No. A key characteristic of this compound is that it activates T-cells (inducing markers like CD69 and CD25) without driving cellular proliferation. This is a valuable property as it limits the risk of expanding the latent HIV reservoir during treatment [4].

Q3: Can this compound both activate and inhibit HIV? Yes, this compound has a documented dual effect. It reactivates latent HIV from reservoirs [2] [6] but can also inhibit new infection by down-regulating viral entry receptors like CD4 on the cell surface [7]. The net effect depends on the experimental context, such as the cell type and activation state.

References

Prostratin cell viability issues in treatment

Author: Smolecule Technical Support Team. Date: February 2026

Prostratin Cytotoxicity Data

The table below summarizes quantitative data on this compound's effects on cell viability and function from recent studies.

Cell Type/System This compound Concentration Effect on Viability/Function Key Findings & Context
Breast Cancer Cells (MCF-7, MDA-MB-231, BT-20, AU-565) in high-salt/IL-17 conditions [1] IC~50~: ~7 µM Cytotoxicity This compound showed selective cytotoxicity against breast cancer cells over non-malignant MCF10A breast epithelial cells (7-fold increase in potency) [1].
Non-malignant Breast Epithelial Cells (MCF10A) [1] IC~50~: ~35 µM Cytotoxicity Higher concentration required for cytotoxicity, indicating a potential therapeutic window [1].
Primary Resting CD4+ T Cells [2] 10 µM (48-hour treatment) No induced proliferation or enhanced apoptosis Induced activation markers (CD69, CD25) but did not drive cell cycling. Apoptosis rate (~10%) was same as DMSO control [2].
Acute Myeloid Leukemia (AML) Cells (HL-60, NB4, U937) [3] 125 nM - 1000 nM Growth inhibition & G0/G1 cell cycle arrest Inhibited growth in a dose-dependent manner and induced differentiation via PKC and MEK/ERK signaling [3].
Feline CD4+ T Cells (MYA-1) with IL-2 [4] 1 µM Inhibition of productive FIV infection Inhibited viral replication in an IL-2-dependent manner; effect was reversed by a PKC inhibitor [4].
Feline CD4+ T Cells (MYA-1) without IL-2 [4] 1 µM Rescue of cell viability & virus production Rescued cells from IL-2 withdrawal-induced arrest, mimicking the pro-survival effect of IL-2 [4].

Mechanisms of Action & Viability Issues

Understanding this compound's mechanisms provides insight into its effects on cell viability.

  • PKC Activation is Central: this compound is a potent Protein Kinase C (PKC) activator with a K~i~ of 12.5 nM [3]. This activation triggers downstream signaling cascades (like the MEK/ERK pathway) that can lead to diverse outcomes, including cell differentiation, activation, or arrest [3].
  • Dual Role in Viral Infections: this compound has a "dual action" that is highly context-dependent [4] [5]. It can reactivate latent virus from reservoirs (e.g., in HIV and FIV models) by inducing a state of cellular activation without full proliferation [5] [2]. Conversely, it can inhibit new infection by downregulating key viral receptors like CD4 and CXCR4 on the cell surface [1] [5]. The health of the cells (e.g., presence of IL-2) can flip the switch between these outcomes [4].
  • Selective Pressure on Cancer Cells: The cytotoxicity in breast cancer cells is linked to the inhibition of Salt-Inducible Kinase 3 (SIK3) and subsequent downregulation of the metastasis-associated receptor CXCR4 [1]. This suggests this compound may exploit specific pro-oncogenic pathways in malignant cells.

The following diagram illustrates the key signaling pathways through which this compound influences cell fate.

G cluster_1 This compound Input cluster_2 Primary Signaling cluster_3 Cellular Outcomes PKC PKC Downstream Downstream PKC->Downstream Triggers Outcomes Outcomes Downstream->Outcomes Leads To MEK_ERK MEK/ERK/MAPK Pathway Downstream->MEK_ERK RasGRP1 RasGRP1-Ras-Raf Pathway Downstream->RasGRP1 NFkB NF-κB Activation Downstream->NFkB P_TEFb P-TEFb Activation Downstream->P_TEFb Outcome1 T-cell Activation (without proliferation) Outcomes->Outcome1 Outcome2 Receptor Downregulation (CD4, CXCR4) Outcomes->Outcome2 Outcome3 Cell Cycle Arrest (G0/G1 Phase) Outcomes->Outcome3 Outcome4 Selective Cytotoxicity (via SIK3/CXCR4 inhibition) Outcomes->Outcome4 Outcome5 Virus Reactivation (from latency) Outcomes->Outcome5 This compound This compound This compound->PKC Activates

Troubleshooting Guide & FAQs

Here are solutions to common problems based on experimental context.

If Viability is Low in Primary T-Cells or Non-Malignant Cells:
  • Check Concentration and Timing: In primary resting CD4+ T cells, 10 µM for 48 hours induced activation markers without increasing apoptosis over the background (DMSO control) [2]. Use concentrations at or below this level for short durations.
  • Confirm Desired Outcome: this compound is not mitogenic [2]. Do not expect proliferation; look for activation markers (CD69, CD25) as a sign of successful treatment [2].
  • Use a PKC Inhibitor Control: Co-application of a PKC inhibitor (e.g., Gö6850) can reverse both the stimulatory and inhibitory effects of this compound [4]. This confirms that the observed viability issue is specifically linked to this compound's primary mechanism.
If Viability is Low in Cancer Cell Lines:
  • Determine the IC~50~ for Your Model: Cytotoxicity is often the intended effect. Perform a dose-response curve. The selective cytotoxicity in breast cancer cells (IC~50~ ~7 µM) was observed under specific "high-stimulating" culture conditions [1]. Optimize conditions for your model.
  • Investigate Mechanism-Specific Markers: For breast cancer, examine downregulation of SIK3 and CXCR4 by western blot to confirm the on-target effect [1]. In AML cells, look for G1-phase arrest and differentiation markers [3].
If Experimental Results are Inconsistent in Virology Studies:
  • Account for the Dual Mechanism: In an FIV model, this compound inhibited productive infection in IL-2-supplemented cultures but stimulated virus production and rescued viability in IL-2-depleted cultures [4]. Carefully control the cellular microenvironment (e.g., cytokine presence).
  • Verify the Stage of Infection: this compound can inhibit early stages (viral entry via receptor downregulation, reverse transcription) while simultaneously reactivating existing integrated proviruses from latency [5]. Design controls to isolate the specific stage you are studying.

Key Experimental Protocols

These core methodologies are used to generate data on this compound's activity.

  • Flow Cytometry for T-cell Activation & Viability [6] [2]

    • Treat isolated primary resting CD4+ T cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 24-48 hours.
    • Harvest cells and stain with antibodies against activation markers (CD25, CD69).
    • To assess viability, use a dye exclusion stain (e.g., 7-AAD, Propidium Iodide) or a dedicated viability dye concurrently with activation staining.
    • Analyze by flow cytometry. Successful activation should show upregulated CD69/CD25 without an increase in the percentage of dead cells compared to the control.
  • Western Blot for Key Signaling Proteins (e.g., SIK3, CXCR4) [1]

    • Culture and treat cells (e.g., breast cancer cell lines) with this compound.
    • Lyse cells to extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Probe the membrane with specific primary antibodies against the target protein (SIK3, CXCR4) and a loading control (GAPDH, Actin).
    • A successful on-target effect should show a decrease in the expression levels of SIK3 and CXCR4 in the treated sample.
  • Quantitative PCR (qPCR) for Viral Reactivation [4]

    • Use latently infected cell lines (e.g., J-Lat cells) or primary cell models.
    • Treat cells with this compound. A TNF-α treatment can serve as a positive control.
    • After incubation (e.g., 18-48 hours), purify RNA from cell supernatants (for viral RNA) or from cells (for viral mRNA).
    • Reverse transcribe RNA into cDNA and perform qPCR with primers specific to the viral gene of interest (e.g., HIV-1 gag).
    • Reactivation is indicated by a significant increase in viral RNA transcripts in the this compound-treated group.

References

Prostratin PKC inhibitor counteraction experiments

Author: Smolecule Technical Support Team. Date: February 2026

PKC Inhibitors for Counteracting Prostratin

Inhibitor Primary Target Mechanism of Action Effective Concentration in Cell Culture Key Considerations
Gö 6983 [1] Pan-PKC (cPKC, nPKC, aPKC) ATP-competitive 1 µM [1] Broad-spectrum; potently inhibits nPKCs (e.g., PKCε, δ).
Gö 6850 (Bisindolylmaleimide I) [2] [1] [3] Pan-PKC (cPKC, nPKC) ATP-competitive 2 µM [1] Inhibits novel PKCs (δ, ε, η, θ) crucial for this compound signaling [3].
Gö 6976 [1] [3] Classical PKCs (α, β, γ) ATP-competitive 2 - 25 µM [1] [3] Does not inhibit nPKCs; confirmatory tool to show nPKC-dependence [3].
Ruboxistaurin [4] [5] PKCβ (cPKC) ATP-competitive Varies by system (pre-clinical data) Selective for PKCβ; limited utility if other cPKCs/nPKCs are involved.
Safingol [4] PKC (broad, via C1 domain) DAG-competitive ~37.5 µM (IC50 for rat brain PKC) [4] Lyso-sphingolipid; note potential off-target effects (e.g., sphingosine kinase) [4].

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound and PKC inhibitors, based on established cell culture models.

Protocol 1: Validating this compound Signaling via nPKCs using Inhibitors

This protocol is used to confirm that this compound's effect on HIV-1 reactivation occurs primarily through novel PKC isoforms [1] [3].

  • Cell Lines: J-Lat T-cell clones (e.g., 2D10, 10.6, A2) or HeLa cells with an integrated HIV-LTR-luciferase reporter [6] [1].
  • Procedure:
    • Plate cells in 6-well or 96-well plates at a density of 10^6 cells/mL.
    • Pre-treat with inhibitors for 1 hour. Include:
      • Gö 6983 (1 µM) as a pan-PKC inhibitor control.
      • Gö 6976 (2 µM) as a classical PKC-specific inhibitor control.
      • Vehicle control (e.g., DMSO).
    • Stimulate with this compound (0.5 - 2 µM) for 6 to 16 hours (adjust duration based on readout).
    • Harvest and analyze using:
      • Flow cytometry: For GFP expression in J-Lat cells [6] [1].
      • Luciferase assay: For HeLa HIV-LTR-Luc cells [1].
      • qRT-PCR: Measure HIV RNA transcripts (e.g., env, gag) [1].
      • p24 ELISA: Measure viral protein in supernatant [6].
Protocol 2: Investigating the PKCε/PKD3/NF-κB Pathway

This protocol outlines the steps to probe the specific downstream signaling cascade activated by this compound [1].

  • Key Steps:
    • Cell stimulation and inhibition as in Protocol 1.
    • Western Blot Analysis:
      • Lysate cells and perform SDS-PAGE.
      • Probe for phospho-PKD/PKCmu (Ser744/748) to indicate PKD activation [1].
      • Probe for total PKD3 as a loading control.
    • NF-κB Activation Assay:
      • Transfert cells with an NF-κB-luciferase reporter plasmid [1].
      • Treat with this compound ± inhibitors and measure luciferase activity.
    • Genetic Validation:
      • Use shRNA/siRNA to knock down PKD3 [1].
      • Overexpress constitutively active PKD3 (S731E/S735E) to see if it bypasses this compound's effect [1].

The following diagram illustrates the signaling pathway investigated in this protocol:

G This compound This compound PKCe PKCε (nPKC) This compound->PKCe Activates PKD3 PKD3 PKCe->PKD3 Phosphorylates & Activates NFkB NF-κB PKD3->NFkB Activates HIVTranscription HIV Transcription Activation NFkB->HIVTranscription Binds LTR & Initiates Inhibitor Gö 6983/Gö 6850 Inhibitor->PKCe

Troubleshooting Common Issues

Unexpected HIV Reactivation Despite Inhibitor Use

  • Potential Cause: Incomplete inhibition of novel PKC isoforms, particularly PKCε or PKCθ, which are strongly implicated in HIV activation [3].
  • Solution: Verify inhibitor concentration, pre-treatment time, and stability. Consider using a combination of inhibitors targeting different PKC classes or confirming results with genetic knockdown (e.g., PKCε siRNA).

High Background Noise in Control Cells

  • Potential Cause: Spontaneous activation of T-cells in culture or contamination with cytokines.
  • Solution: Use low-passage cells, ensure all media and reagents are fresh and sterile, and include a "stimulated with PMA/TNF-α" control to define maximum activation.

Inconsistent Results Between Technical Replicates

  • Potential Cause: Inconsistent cell seeding density or poor inhibitor solubility/distribution.
  • Solution: Ensure a homogeneous cell suspension before seeding and prepare a master mix of inhibitor for all replicates to ensure equal concentration.

Key Experimental Design Considerations

  • Confirm nPKC Dependence: The finding that this compound's effect is mediated by novel PKCs (nPKCs) and not classical PKCs (cPKCs) is central to experimental design [3]. Always include a selective cPKC inhibitor like Gö 6976 to confirm this pathway.
  • Monitor Cytotoxicity: PKC inhibitors can affect cell viability. Always run a parallel cytotoxicity assay (e.g., MTT, MTS) to ensure that reduced viral reactivation is not due to cell death [5].
  • Validate Specificity: Use multiple inhibitors with different mechanisms (e.g., ATP-competitive vs. DAG-competitive) or genetic approaches (siRNA, dominant-negative mutants) to confirm that observed effects are specifically due to PKC inhibition [4] [1].

References

Technical Support Center: Addressing Prostratin Inconsistencies in HIV Latency Reactivation

Author: Smolecule Technical Support Team. Date: February 2026

Prostratin's Dual Mechanism in HIV Latency Reactivation

Question: What is this compound's documented mechanism of action in HIV latency reactivation, and why does it appear to have conflicting effects?

Answer: this compound demonstrates a dual mechanism that can appear contradictory but is scientifically validated. It simultaneously reactivates latent HIV while inhibiting new infection, which explains why researchers might observe varying results depending on their experimental setup and timing.

Table: Key Facts About this compound's Dual Mechanism

Biological Activity Experimental Evidence Practical Implications
Reactivates latent HIV Induces viral expression in latently infected cell lines (U1, ACH-2) and primary CD4+ T cells [1] [2] Effective for "shock" phase of "shock and kill" strategy
Inhibits de novo infection Downregulates CD4 and CXCR4 receptors, reducing HIV-1 uptake [1] May protect uninfected cells during latency reversal
Stimulates without cell cycling Induces activation markers (CD25, CD69) but inhibits cell cycling [1] Prevents expansion of potentially infected cells
Promotes viral integration Facilitates integration of reverse-transcribed HIV-1 genome in nondividing CD4+ T cells [1] May potentially expand reservoir in specific contexts

This compound achieves these effects through its activity as a protein kinase C (PKC) activator, which induces transcription factors such as NF-κB that bind to the HIV-1 LTR and activate viral mRNA transcription [3]. Unlike tumor-promoting phorbol esters, this compound is a non-tumor-promoting phorbol ester that actually exhibits antitumor activity [1] [2].

Comprehensive Troubleshooting Guide for Experimental Inconsistencies

Question: What are the most common sources of variability in this compound experiments, and how can they be addressed?

Answer: Inconsistent results with this compound typically stem from five key experimental factors. The table below outlines common issues, their impacts, and recommended solutions.

Table: Troubleshooting this compound Experimental Inconsistencies

Problem Source Impact on Results Recommended Solution
Cell Model Variability Different reactivation efficiencies across cell types Use multiple validated models (primary cells + cell lines); account for integration effects
Concentration Range Issues Biphasic responses; toxicity at high concentrations Implement dose-response curves (0.1-10 µM); include PKC-negative controls
Timing Inconsistencies Missed peak reactivation windows; unstable protein kinetics Perform time-course experiments (4-72 hours); standardize measurement times
Detection Method Limitations Incomplete picture of reactivation efficiency Combine methods (p24 ELISA, flow cytometry, RT-qPCR)
Integration Site Heterogeneity Variable responsiveness based on genomic context Use polyclonal populations; analyze multiple clones

Standardized Experimental Protocol for this compound Treatment

Question: What is a validated, detailed methodology for evaluating this compound in primary CD4+ T-cell latency models?

Answer: The following protocol has been optimized for consistent evaluation of this compound's latency reversal activity in primary CD4+ T cells.

Materials Preparation
  • This compound stock solution: Prepare 10 mM stock in DMSO, aliquot and store at -20°C
  • Primary CD4+ T cells: Isolate from healthy donor PBMCs using Ficoll gradient and CD4+ T cell enrichment kit [1]
  • Latency model: Use cultured central memory CD4+ T cells infected with HIV-1 reporter virus (e.g., GFP-under LTR control)
  • Controls: Include DMSO vehicle control and PMA (10 ng/mL) positive control
Treatment Procedure
  • Cell preparation: Seed 2×10⁵ latently infected cells per well in 96-well U-bottom plate
  • This compound dilution: Prepare working concentrations (0.1, 1, 5, 10 µM) in complete RPMI medium; keep final DMSO concentration constant (≤0.1%)
  • Treatment application: Add this compound solutions to cells; include vehicle and positive controls
  • Incubation: Maintain cells at 37°C, 5% CO₂ for 24-48 hours based on experimental endpoint
Analysis Methods
  • Flow cytometry: Analyze GFP expression at 24 hours for early reactivation and 48 hours for sustained response [4]
  • p24 ELISA: Collect supernatants at 24, 48, and 72 hours; measure p24 production per manufacturer's protocol
  • RNA analysis: Harvest cells at 8 and 24 hours for viral mRNA quantification (unspliced and multiply spliced) via RT-qPCR
  • Viability assessment: Include parallel wells for MTT assay or Annexin V/propidium iodide staining
Critical Protocol Notes
  • Maintain HAART drugs in culture medium during reactivation to prevent viral spread when using replication-competent viruses
  • Use multiple donor replicates (minimum n=3-5) to account for human variability
  • Include CD4 downregulation assessment by flow cytometry as a pharmacodynamic marker of this compound activity [3]

Combination Therapy Strategies to Enhance Consistency

Question: How can combination approaches improve the consistency of this compound-mediated latency reversal?

Answer: Combining this compound with epigenetic modifiers can overcome heterogeneous resistance mechanisms and achieve more consistent latency reversal across diverse cellular reservoirs.

Rationale for Combinations: HIV latency is maintained through multiple redundant mechanisms, including:

  • Limited availability of key transcription factors (NF-κB, P-TEFb) [5]
  • Epigenetic repression through histone deacetylases (HDACs) and methyltransferases [5] [6]
  • Transcriptional interference from active host genes at integration sites [5] [6]

Table: Promising Combination Partners for this compound

Combination Partner Mechanism Reported Synergy Considerations
HDAC Inhibitors (e.g., Vorinostat, AR-42, Givinostat) Chromatin relaxation through histone acetylation Enhanced p24 production and viral RNA in multiple cell lines [3] Monitor for increased toxicity; sequential dosing may improve efficacy
DNA Methyltransferase Inhibitors (e.g., 5-azacytidine) Reduce promoter methylation Potential to reverse deeper latency states [6] High toxicity profile requires careful dosing
BET Bromodomain Inhibitors (e.g., JQ1) Enhance Tat-mediated transactivation Improved reactivation in specific latency models Context-dependent effects; cell-type specific
IL-15/IL-15 Superagonists Priming without full activation Potential to sensitize cells to this compound May alter differentiation state of memory cells

Optimized Combination Screening Protocol:

  • Pre-screening: Test individual agents for baseline activity and toxicity
  • Matrix design: Evaluate this compound with partner agents in concentration matrices
  • Synergy assessment: Use Bliss independence or Loewe additivity models
  • Validation: Confirm hits in primary cell models and multiple latency systems

Visualization of this compound's Mechanism & Experimental Workflow

The following diagrams illustrate key concepts about this compound's mechanism and experimental considerations for troubleshooting inconsistencies.

This compound's Dual Mechanism Diagram

ProstratinMechanism This compound's Dual Mechanism in HIV Latency cluster_0 Latency Reversal (Shock) cluster_1 Infection Blockade This compound This compound PKC PKC This compound->PKC Activates CD4 CD4 This compound->CD4  Downregulates NFkB NFkB PKC->NFkB  Phosphorylates LatentVirus LatentVirus NFkB->LatentVirus  Binds LTR ActiveVirus ActiveVirus LatentVirus->ActiveVirus  Reactivates NewInfection NewInfection CD4->NewInfection  Blocks

Experimental Workflow for Troubleshooting

ExperimentalWorkflow Systematic Approach to Troubleshoot this compound Inconsistencies Start Inconsistent Results CellCheck Validate Cell Model Start->CellCheck  First DoseCheck Optimize Concentration (0.1-10 µM) CellCheck->DoseCheck  Then Note1 Include primary cells not just cell lines CellCheck->Note1 TimeCheck Time Course Analysis DoseCheck->TimeCheck  Then DetectCheck Multi-Method Detection TimeCheck->DetectCheck  Then Note2 Test multiple time points (24h, 48h, 72h) TimeCheck->Note2 ComboCheck Combination Screening DetectCheck->ComboCheck  Finally Note3 Combine p24 ELISA, flow cytometry, and RT-qPCR DetectCheck->Note3 Resolution Consistent Reactivation ComboCheck->Resolution  Achieve

FAQ: Addressing Common Researcher Questions

Q: Why does this compound show variable efficacy between different latently infected cell lines? A: Variability stems from differences in integration sites, epigenetic environments, and cellular signaling pathways across cell lines. Jurkat-based models (J-Lat) may respond differently than primary cells due to their transformed nature. Always validate findings in primary cell models and use polyclonal populations to account for integration site heterogeneity [5] [4].

Q: What is the optimal concentration range for this compound, and how can toxicity be managed? A: The effective concentration range is 0.1-10 µM, with most studies showing optimal activity at 1-5 µM. Toxicity increases significantly above 10 µM. Include viability assays (MTT, Annexin V) in all experiments and normalize reactivation data to cell survival. For animal studies, infusion methods (2.5-50 µg/kg/hr) help maintain stable concentrations while minimizing toxicity [2].

Q: How long does this compound's reactivation effect last, and when should measurements be taken? A: this compound induces rapid but transient reactivation, with peak protein expression typically at 24-48 hours. However, viral mRNA can be detected as early as 4-8 hours. Perform time-course experiments with multiple measurement points. The transient nature means timing of assessment is critical for detecting positive responses [1] [4].

Q: Can this compound be used in vivo, and what administration methods are recommended? A: Yes, but administration method is crucial. Bolus injections cause rapid clearance and potential toxicity, while continuous infusion (2.5-50 µg/kg/hr for 2-72 hours) maintains stable levels and improves safety profiles. Intravenous, intraperitoneal, and intralymphatic routes have been explored, with sustained-release oral formulations under development [2].

Q: Why do some latently infected cells resist this compound reactivation? A: Resistance mechanisms include deep epigenetic silencing, integration into transcriptionally inactive regions, or inadequate cellular co-factors. Cells with proviruses integrated in heterochromatin or repressed by polycomb complexes are particularly resistant. Combination approaches with epigenetic modifiers can overcome these resistance mechanisms [5] [6] [3].

Conclusion

Successfully navigating this compound's experimental complexities requires systematic optimization and mechanistic understanding of its dual functions. By implementing the troubleshooting strategies, standardized protocols, and visualization tools provided in this technical support guide, researchers can significantly improve the consistency and interpretability of their this compound studies. The key to success lies in addressing the multidimensional nature of HIV latency through combinatorial approaches and rigorous experimental design.

References

Prostratin vascular calcification opposite effects models

Author: Smolecule Technical Support Team. Date: February 2026

Why Does Prostratin Have Opposite Effects?

The core reason for the opposite effects is that intimal and medial calcification are driven by distinct molecular pathways, and Protein Kinase C (PKC) activation by this compound modulates these pathways differently [1] [2].

The table below summarizes the direct and contrasting experimental findings:

Experimental Model (Mimics) This compound's Effect on Calcification Reported Role of PKC Activation

| Osteogenic Medium (OM) (Intimal Calcification / Atherosclerotic Plaque Remodeling) | Reduces calcification [1] [2] | Inhibitory [1] | | High Calcium-Phosphate Medium (CaP) (Medial Calcification / Chronic Kidney Disease) | Promotes calcification [1] [2] | Promotive [1] |

Detailed Experimental Protocols

To help you replicate or troubleshoot these findings, here are the methodologies from the key study.

Cell Culture and Calcification Induction
  • Cell Type: Human Coronary Artery Smooth Muscle Cells (SMCs), either primary (pSMCs) or immortalized (iSMCs) [1].
  • Control Medium (CM): Dulbecco’s Modified Eagle Medium (DMEM) with 4.5 g/L glucose, 10% Fetal Bovine Serum (FBS), and 1% Penicillin/Streptomycin [1].
  • Intimal Calcification Model (OM): CM supplemented with:
    • 10 nM dexamethasone
    • 10 mM β-glycerol phosphate
    • 100 μM L-ascorbate phosphate [1].
  • Medial Calcification Model (CaP): CM supplemented with:
    • 1.8 mM CaCl₂
    • 0.9 mM Na₂HPO₄/NaH₂PO₄
    • This achieves a final concentration of 3 mM calcium and 2 mM phosphate, mimicking hyperphosphatemia in CKD patients [1].
  • Culture Conditions: Cells are cultured in these media for up to 21 days, with the medium being changed twice a week [1].
This compound Treatment
  • Source: this compound was obtained from Sigma-Aldrich [1].
  • Preparation: It is dissolved in Dimethyl Sulfoxide (DMSO) [1].
  • Control: An equal amount of the vehicle (DMSO) is used as the solvent control. The final DMSO concentration is 0.1% (1:1000 dilution) [1].
  • The study does not specify the exact concentration of this compound used, so this parameter may require optimization.
Calcification Assessment (Alizarin Red S Staining)

This is a key quantitative and qualitative method to confirm calcification.

  • Fixation: Culture plates are fixed with 4% Paraformaldehyde (PFA) [1].
  • Staining: Incubate with 2% (w/v) Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature [1].
  • Washing: Gently wash with distilled water to remove excess, non-specific dye [1].
  • Quantification (Elution Method):
    • Add 100 mM cetylpyridinium chloride to the stained cultures.
    • Incubate for 20 minutes at 37°C to elute the dye.
    • Transfer the eluent to a spectrophotometer and measure the absorption at a wavelength of 570 nm [1]. The absorption value is directly correlated with the degree of calcification.

The following diagram illustrates the distinct molecular and phenotypic changes in the two models that lead to the divergent response to this compound.

G Start Stimulus Applied to VSMCs OM Osteogenic Medium (OM) Start->OM CaP High Ca/P Medium (CaP) Start->CaP PhenotypeSwitch Phenotypic Switch OM->PhenotypeSwitch  Induces osteoblast-like differentiation (intimal) MitochondrialResp Mitochondrial Respiration OM->MitochondrialResp  Increases Glycolysis Glycolysis OM->Glycolysis  No change PKC_Effect Effect of PKC Activation (by this compound) OM->PKC_Effect  Inhibitory role CaP->PhenotypeSwitch  Mimics hyperphosphatemia (medial) CaP->MitochondrialResp  Decreases CaP->Glycolysis  Decreases CaP->PKC_Effect  Promotive role Result_OM Outcome: Calcification REDUCED PKC_Effect->Result_OM Result_CaP Outcome: Calcification PROMOTED PKC_Effect->Result_CaP

Troubleshooting Guide & FAQs

  • Q1: My calcification results are inconsistent or weak. What should I check?

    • Verify Phosphate Source and Concentration: For the CaP model, ensure the precise concentrations of CaCl₂ and Na₂HPO₄/NaH₂PO₄. Slight deviations can significantly impact results [1].
    • Check Cell Passage Number: Use SMCs between passages 3 and 9. Cells at very high passages may undergo senescence and lose their ability to undergo phenotypic switching [1].
    • Confirm Osteogenic Cocktail: For the OM model, ensure all components (dexamethasone, β-glycerol phosphate, and L-ascorbate phosphate) are fresh and added correctly [1].
    • Monitor pH: The Alizarin Red S solution must be at pH 4.2 for proper staining. Incorrect pH can lead to high background or weak signal [1].
  • Q2: How can I be sure my model is working before adding this compound? Run a parallel validation experiment without this compound.

    • Quantitative: Perform Alizarin Red S quantification after 14-21 days. Calcified samples should have a significantly higher absorbance at 570nm compared to the control medium group [1].
    • Qualitative: Use Alizarin Red S staining to visually confirm the presence of dense orange/red mineral deposits under a light microscope [1].
    • Molecular (Optional): Check for the upregulation of osteogenic markers (e.g., RUNX2, BMP2) and downregulation of SMC contractile markers (e.g., α-SMA) via RT-qPCR or western blot in the calcified groups versus control [3] [4].
  • Q3: The vehicle (DMSO) control seems to be affecting my cells. Is this normal? A low concentration of DMSO (e.g., 0.1%) is generally non-toxic to SMCs. However, you should always:

    • Perform a Viability Assay: Use a live/dead assay (e.g., fluorescein diacetate/propidium iodide) or a metabolic activity assay (e.g., AlamarBlue) to confirm that your solvent control does not affect cell viability compared to an untreated control [1].
    • Match Concentrations: Ensure the DMSO concentration is identical in all treatment and control groups.
  • Q4: Can I generalize findings from one calcification model to the other? No. The central conclusion of this research is that molecular mechanisms differ fundamentally between models. Results, especially regarding drug effects like this compound's, are model-specific and should not be generalized [1] [2]. Always interpret your data in the context of the specific pathway (intimal vs. medial) you are modeling.

References

Prostratin compared to other PKC activators tumor promotion

Author: Smolecule Technical Support Team. Date: February 2026

Prostratin vs. Other PKC Activators: At a Glance

The table below summarizes how this compound's profile differs significantly from tumor-promoting phorbol esters like PMA.

Compound Tumor Promotion Profile Primary Research Contexts Key Mechanistic Insights Selected Experimental Evidence
This compound Non-tumor-promoting; displays anti-cancer and anti-tumor promoter activity [1] [2]. HIV latency reactivation [3], neurogenesis [1], cancer cell cytotoxicity [4] [5]. Activates PKC without promoting tumors; mechanism distinct from PMA [2]. Anticancer effects linked to CXCR4/SIK3 suppression [4] and K-Ras-Calmodulin disruption [5]. Inhibited PMA-induced edema & hyperplasia in mouse skin [2]. IC₅₀ of 7 µM vs. 35 µM in breast cancer cells under high-salt/IL-17 conditions [4].
PMA (Phorbol-12-myristate-13-acetate) Potent tumor promoter [1] [6]. Classical PKC activator in basic research; model for studying tumor promotion. Binds to and chronically activates then depletes PKC; induces inflammatory responses [6]. Classic mouse skin carcinogenesis model: initiator (DMBA) + PMA promoter → tumors [6].
Tigilanol Tiglate Non-tumor-promoting; approved veterinary drug for intratumoral cancer treatment [7]. Intratumoral treatment of solid tumors (e.g., canine mastocytoma) [7]. Activates PKC; induces rapid, localized tumor hemorrhagic necrosis [7]. Phase I/III trials: 75% complete response rate in canine mastocytomas [7].
Bryostatin-1 Non-tumor-promoting; some anti-tumor properties in clinical trials [2] [3]. HIV latency reactivation, cancer therapy (e.g., melanoma) [3]. Activates PKC, but differs from PMA in downstream response profile; can downregulate PKC with prolonged treatment [6] [3]. Used in combinatorial "kick and kill" strategy for HIV latency reversal [3].

Detailed Experimental Data and Protocols

For research replication and validation, here is a detailed look at key methodologies from the cited studies.

In Vitro Neurogenesis Assay (NPC Proliferation)
  • Source: [1]
  • Objective: To determine if PKC activation promotes neural progenitor cell (NPC) proliferation.
  • Cell Model: Neural progenitor cells isolated from the subventricular zone (SVZ) of 7-day postnatal CD1 mice, cultured as neurospheres.
  • Treatment: Cells were plated in anti-adherent 96-well plates and treated with this compound, other 12-deoxyphorbols, or PMA. The PKC inhibitor bisindolylmaleimide I (G06850) was used to confirm PKC-dependence.
  • Key Readouts: Neurosphere number and size were quantified as measures of proliferation.
In Vivo Neurogenesis Assay
  • Source: [1]
  • Objective: To confirm the pro-neurogenic effect of this compound in a live animal model.
  • Animal Model: Two-month-old adult male mice.
  • Treatment: Intracerebroventricular (ICV) injections of this compound.
  • Key Readouts: Proliferation of neural progenitor cells within the hippocampus and subventricular zone was assessed.
Anti-Cancer Cytotoxicity Assay (Breast Cancer)
  • Source: [4]
  • Objective: To evaluate the selective cytotoxicity of this compound against breast cancer cells.
  • Cell Models: Four breast cancer cell lines (MCF-7, MDA-MB-231, BT-20, AU-565) and one non-malignant breast epithelial line (MCF10A).
  • Treatment Conditions: Cells were cultured under:
    • Basal conditions: Standard culture medium.
    • High-stimulus conditions: Medium supplemented with 0.05 M NaCl and 0.1 ng/ml IL-17 to mimic a pro-inflammatory tumor microenvironment.
  • Treatment: Cells were treated with varying concentrations of this compound.
  • Key Readouts: Cell viability was measured to determine IC₅₀ values. Western blot and RT-qPCR were used to analyze expression of SIK3 and CXCR4.

Mechanisms of Action: Signaling Pathways

The following diagrams illustrate the key signaling pathways through which this compound and other PKC activators exert their effects, highlighting the critical differences in their functional outcomes.

architecture cluster_pma PMA / Classical Phorbol Esters cluster_this compound This compound / Non-Tumor-Promoting Activators PMA PMA Application PKC_Acute Acute PKC Activation PMA->PKC_Acute PKC_Deplete Chronic PKC Depletion (Dephosphorylation & Degradation) PKC_Acute->PKC_Deplete TumorPromotion Tumor Promotion (Inflammation, Cell Survival) PKC_Deplete->TumorPromotion Loss of tumor suppressor function Pros This compound Application PKC_Act PKC Activation Pros->PKC_Act AntiCancer Anti-Cancer & Anti-Viral Effects PKC_Act->AntiCancer Mech1 Suppression of SIK3/CXCR4 Axis PKC_Act->Mech1 Mech2 Disruption of K-Ras-CaM Interaction PKC_Act->Mech2 Mech3 NF-κB Activation (HIV Latency Reversal) PKC_Act->Mech3

Key Research Implications

  • A Shift in PKC Paradigm: The data on this compound and other non-tumor-promoting activators like tigilanol tiglate contributes to a major shift in understanding PKC's role in cancer. Evidence now suggests that PKC often functions as a tumor suppressor, and its activation—not inhibition—may be a viable therapeutic strategy for certain cancers [6] [7].
  • Therapeutic Potential: this compound's dual activity in reactivating latent HIV while downregulating viral co-receptors makes it a historically significant lead compound for "shock and kill" HIV cure strategies [2] [3]. Its recently discovered anti-cancer mechanisms open new avenues for oncological research, particularly in targeting K-Ras-driven cancers (e.g., pancreatic cancer) and modulating the tumor microenvironment [4] [5].

References

Prostratin benchmarking against other latency reversing agents

Author: Smolecule Technical Support Team. Date: February 2026

Prostratin vs. Other Latency-Reversing Agents

The table below summarizes a direct comparison of this compound with other prominent LRAs based on experimental data from cellular models of HIV-1 latency.

LRA Name Mechanism of Action Reported EC₅₀ (μM) Model System (J-Lat Clone) Key Characteristics
This compound [1] PKC Agonist 7.1 ± 2.8 J-Lat 9.2 Activates NF-κB and P-TEFb; downregulates CD4/co-receptors [2].
Panobinostat [1] HDAC Inhibitor 0.10 ± 0.02 J-Lat 9.2 ~70-fold more potent than this compound in latency reversal [1].
Psammaplin A [1] HDAC Inhibitor 1.9 ± 0.3 J-Lat 9.2 Marine natural product; synergizes with this compound [1].
Aplysiatoxin [1] PKC Agonist 0.045 ± 0.021 J-Lat 9.2 Marine natural product; ~160-fold more potent than this compound [1].
Debromoaplysiatoxin [1] PKC Agonist 0.92 ± 0.14 J-Lat 9.2 Marine natural product; more potent than this compound [1].
Bryostatin-1 [2] PKC Agonist Information not available in searched articles In vitro & ex vivo models Synergistic effect when combined with BET inhibitor JQ1 [2].
Ingenol B [2] PKC Agonist Information not available in searched articles In vitro & ex vivo models Synergistic effect when combined with BET inhibitor JQ1; low toxic profile in animal models [2].

Experimental Protocols for Benchmarking

Standardized in vitro models are used to evaluate and compare the efficacy of LRAs like this compound.

  • Cell Lines: J-Lat cell lines are widely used. These are Jurkat-based T-cell lines containing an integrated, latent HIV-1 provirus where a GFP reporter gene replaces viral genes. Latency reversal is measured by the percentage of GFP-positive cells [1] [3].
  • Standard Protocol:
    • Cell Culture: Maintain J-Lat cells (e.g., clones 9.2, 8.4, or 10.6) in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics [1].
    • Compound Treatment: Resuspend cells in medium and seed them into 96-well plates. Add the LRA (this compound, control compounds like Panobinostat, or vehicle/DMSO control). This compound is often used at a final concentration of 1-20 µM [1].
    • Incubation: Incubate cells for 24 hours at 37°C and 5% CO₂ [1].
    • Analysis: Analyze a minimum of 5,000 cells per culture using flow cytometry to determine the percentage of GFP-positive cells, indicating HIV-1 reactivation [1]. As an alternative to flow cytometry, a microplate reader can be used to measure overall GFP fluorescence, which correlates with latency reversal [3].

Practical Considerations for Research

  • Synergistic Combinations: A key strategy to enhance efficacy involves combining LRAs with different mechanisms. PKC agonists like this compound show strong synergistic effects when used with agents that release P-TEFb (e.g., BET inhibitors like JQ1) or with HDAC inhibitors [2] [1].
  • Impact on Immune Effectors: The functional capacity of immune cells to clear reactivated cells is crucial. Studies indicate that while this compound can cause non-specific activation of Natural Killer (NK) cells and may improve their antiviral activity, other agents like Panobinostat can reduce NK cell viability and function [4]. This should be considered in "shock and kill" strategies.
  • Dual-Action Profile: this compound can exhibit both stimulatory and inhibitory effects on HIV replication, dependent on the cellular context. Its inhibitory effect is linked to the downregulation of HIV receptor CD4 and co-receptors on the host cell surface [2] [5].

Signaling Pathways of Key LRAs

The diagram below illustrates the primary mechanisms by which different classes of LRAs, including this compound, reactivate latent HIV.

HIV_LRA_Pathways Mechanisms of HIV Latency Reversal by Different LRA Classes cluster_pkc PKC Agonists (e.g., this compound, Bryostatin-1, Ingenol) cluster_bet BET Inhibitors (e.g., JQ1, I-BET) cluster_hdac HDAC Inhibitors (e.g., Panobinostat, Vorinostat) PKC PKC Activation NFkB NF-κB Pathway Activation PKC->NFkB PTEFb_Release P-TEFb Release & Activation PKC->PTEFb_Release LTR HIV-1 LTR Promoter NFkB->LTR Transcription_Initiation Transcription Initiation Complex PTEFb_Release->Transcription_Initiation BETi BET Bromodomain Inhibition BRD4_Displacement Displacement of BRD4 from Chromatin BETi->BRD4_Displacement PTEFb_Release_BETi P-TEFb Release & Activation BRD4_Displacement->PTEFb_Release_BETi PTEFb_Release_BETi->Transcription_Initiation HDACi HDAC Inhibition Chromatin_Relaxation Chromatin Relaxation (Histone Acetylation) HDACi->Chromatin_Relaxation Transcription_Access Increased Transcription Factor Access Chromatin_Relaxation->Transcription_Access Transcription_Access->LTR LTR->Transcription_Initiation HIV_Transcription Productive HIV-1 Transcription & Virion Production Transcription_Initiation->HIV_Transcription Synergy Combined LRA treatments show synergistic effects Synergy->PKC Synergy->BETi Synergy->HDACi

Research Implications

  • Benchmarking Context: When evaluating this compound, consider its mid-range potency compared to other PKC agonists. Its value may lie in its well-characterized profile and synergistic potential [2] [1].
  • Combination Strategies: For a more effective "shock" strategy, focus on combining this compound with LRAs of different classes, such as BET inhibitors (JQ1) or HDAC inhibitors (Panobinostat), which have been shown to act synergistically to reactivate latent HIV [2] [1].

References

Prostratin performance in different calcification assays

Author: Smolecule Technical Support Team. Date: February 2026

Prostratin in Vascular Calcification Models

The table below summarizes the experimental data from a study that directly compared this compound's performance in two different in vitro models of vascular calcification [1].

Calcification Model Simulated Condition This compound's Effect on Calcification Key Molecular Pathway
Osteogenic Medium (OM) Intimal calcification (e.g., in atherosclerosis) Reduced calcification [1] Protein Kinase C (PKC) activation [1]
High Calcium/Phosphate Medium (CaP) Medial calcification (e.g., in chronic kidney disease) Promoted calcification [1] Protein Kinase C (PKC) activation [1]

Detailed Experimental Protocols

The contrasting effects of this compound were observed under the following specific laboratory conditions [1]:

  • Cell Culture: Human coronary artery vascular smooth muscle cells (SMCs) were used.
  • Calcification Protocols:
    • Osteogenic Medium (OM): Cells were cultured in a base medium supplemented with 10 nM dexamethasone, 10 mM β-glycerol phosphate, and 100 μM l-ascorbate phosphate. This model induces osteoblast-like differentiation of SMCs, mimicking intimal calcification. The medium was changed twice weekly [1].
    • High Calcium/Phosphate Medium (CaP): Cells were cultured in a base medium supplemented with 1.8 mM CaCl₂ and 0.9 mM Na₂HPO₄/NaH₂PO₄, reaching a final concentration of 3 mM calcium and 2 mM phosphate. This model mimics the hyperphosphatemia conditions that lead to medial calcification. The medium was also changed twice weekly [1].
  • This compound Treatment: Cells were stimulated with this compound (purchased from Sigma-Aldrich) dissolved in DMSO, with an equal amount of vehicle used as a solvent control [1].
  • Outcome Measurement: The degree of calcification (mineralized matrix formation) was quantified using Alizarin Red S staining. After staining and elution with cetylpyridinium chloride, absorption was measured at 570 nm with a spectrophotometer [1].

Mechanism of Action & Signaling Pathway

The study concluded that this compound's opposing effects are mediated through the activation of Protein Kinase C (PKC), albeit initiating different downstream intracellular mechanisms in each model [1]. The diagram below illustrates the proposed signaling logic.

This compound This compound PKC_Activation PKC Activation This compound->PKC_Activation OM Osteogenic Medium (OM) (Intimal Calcification Model) PKC_Activation->OM CaP High Ca/P Medium (CaP) (Medial Calcification Model) PKC_Activation->CaP Outcome_OM Outcome: Reduced Calcification OM->Outcome_OM Outcome_CaP Outcome: Promoted Calcification CaP->Outcome_CaP

Interpretation for Researchers

The key takeaway for your research is that This compound is not a universal anti-calcification agent; its performance is critically dependent on the disease context being modeled [1].

  • For atherosclerosis-related calcification, PKC activation by this compound may represent a potential therapeutic pathway to explore.
  • For uremia or CKD-related calcification, PKC signaling appears to be a driver of pathology, and its activation by compounds like this compound could be detrimental.

This highlights the importance of carefully selecting a disease-relevant assay when screening potential compounds. The generalization of results from a single in vitro model can be misleading.

References

Prostratin efficacy across different HIV-1 cell line models

Author: Smolecule Technical Support Team. Date: February 2026

HIV-1 Latency Model Overview

The tables below summarize common cell line models and methods used in HIV-1 latency and reactivation research, which are essential for evaluating compounds like Prostratin.

Table 1: Cell Line Models for HIV-1 Latency Research

Model Name Cell Type Key Features Pros Cons Primary Use
Sup-GGR [1] T-lymphoblastic lymphoma (SupT1) Dual-indicator (Gaussia luciferase & hrGFP); supports X4 and R5 tropic viruses [1]. Allows repeated sampling; sensitive; quantifiable [1]. Requires specific cloning [1]. Virus outgrowth assay (VOA), drug screening [1].
J-LAT & Similar [2] T-cell line Engineered with GFP reporter; latent HIV-1 provirus [2]. Suitable for HTS; easy readout (flow cytometry) [2]. May not fully mimic primary cell latency [2]. High-throughput screening (HTS) for latency-reversing agents [2].
Early Lines (ACH2, U1) [2] T-cell (ACH2), promonocytic (U1) First available models; reactivate with TNF-α or PMA [2]. Historically important [2]. Often have proviral mutations affecting latency; no built-in reporter [2]. Foundational latency mechanisms studies [2].

Table 2: Key Experimental Protocols and Assays

Method Description Key Outputs Relevance to Efficacy Testing
Virus Outgrowth Assay (VOA) [1] Co-culture of patient CD4+ T-cells with indicator cell line (e.g., Sup-GGR) to measure replication-competent virus [1]. Time to virus detection; frequency of infected cells [1]. Gold standard for measuring reactivation of latent reservoir [1].
Reporter Gene Activation [2] [1] Measure fluorescence (GFP) or luminescence (Luciferase) in engineered cell lines after proviral activation [2] [1]. Percentage of GFP+ cells; Luciferase RLU [2] [1]. Quantitative, high-throughput measure of reactivation potency.
Cytokine/Chemokine Release [2] ELISA/Multiplex assays to quantify cytokines (e.g., TNF-α, IL-6) in supernatant [2]. Concentration of inflammatory cytokines [2]. Assesses safety profile (undesirable "cytokine storm") [2].

Research Context and Pathways

Understanding how this compound is hypothesized to work provides context for the experimental data you will be seeking.

  • NF-κB Pathway Activation: this compound is a protein kinase C (PKC) agonist. Its primary proposed mechanism for reactivating latent HIV-1 is through the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) [2]. In resting T-cells, low levels of active NF-κB help maintain viral latency. This compound activates PKC, which in turn triggers a signaling cascade leading to the phosphorylation and degradation of IκB, an inhibitor of NF-κB. This allows NF-κB to translocate into the nucleus and bind to the HIV-1 LTR (Long Terminal Repeat), promoting viral gene transcription and reactivation from latency [2].

The diagram below illustrates this core signaling pathway.

G PKCA PKC Agonist (e.g., this compound) PKC Protein Kinase C (PKC) PKCA->PKC IkB IκB (Inhibitor) PKC->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation Releases LTR HIV-1 LTR NFkB->LTR Reactivation Viral Gene Transcription & Reactivation LTR->Reactivation

References

Prostratin comparative transcriptomic analysis treated cells

Author: Smolecule Technical Support Team. Date: February 2026

Prostratin's Mechanism and Comparative Functional Data

This compound is a protein kinase C (PKC) agonist studied for its potential to reactivate latent HIV. Its primary mechanism involves activating the PKC-NF-κB signaling pathway, leading to the expression of latent HIV proviruses [1] [2].

The table below summarizes its mechanism and how it compares with general PKC agonist activity:

Feature This compound-Specific Findings Comparative Context (Other PKC Agonists)
Primary Signaling Pathway Activates PKC-NF-κB pathway; induces IκBα phosphorylation/degradation and RelA/p65 nuclear translocation [2]. PKC-NF-κB is a common pathway for HIV latency reversal; other agonists like Bryostatin-1 share this mechanism [1].
Key Transcriptional Factor Specifically induces NF-κB; does not activate NFAT or AP-1 transcription factors [2]. Specificity for NF-κB over other pathways is a key feature shared by some but not all latency-reversing agents.
Effect on Viral Reservoirs Reactivates latent HIV proviruses in J-Lat T-cell line models [2]. Part of the "shock and kill" strategy; one of multiple compounds (e.g., SAHA, JQ1) targeting latent reservoirs [1].
Dual Regulatory Role Exhibits dual action on FIV (Feline Immunodeficiency Virus): stimulates viral production in IL-2-depleted conditions but inhibits it in IL-2-supplemented conditions [3]. Mirrors the dual activity (stimulatory/inhibitory) reported for this compound's effect on HIV-1, suggesting a conserved lentiviral phenomenon [3].

Experimental Protocols for Key Findings

Here are the methodologies from key studies that underpin the data in the tables above.

  • Protocol: Analyzing HIV Reactivation via NF-κB Signaling [2]

    • Cell Model: Used Jurkat T-cell lines with integrated, latent HIV proviruses (J-Lat cells).
    • Treatment: Cells were treated with this compound.
    • Key Assays:
      • Immunoblotting (Western Blot): To detect phosphorylation and degradation of IκBα.
      • Immunofluorescence Microscopy: To visualize the nuclear translocation of the NF-κB subunit RelA.
      • Chromatin Immunoprecipitation (ChIP): To confirm the binding of RelA to the HIV-1 promoter in living cells after this compound treatment.
  • Protocol: Demonstrating Dual Action on FIV Replication [3]

    • Cell Model: Feline CD4+ T-cell line (MYA-1 cells), cultured with or without Interleukin-2 (IL-2).
    • Virus & Infection: Cells were infected with FIV strain GL8.
    • Treatment: IL-2-depleted infected cells were stimulated with this compound to test viral reactivation. In a separate setup, rapidly infecting cells in IL-2-supplemented media were treated with this compound to test inhibition.
    • Key Assays:
      • Quantitative PCR (qPCR): To quantify intracellular FIV DNA and supernatant FIV RNA.
      • ELISA: To measure FIV capsid antigen (CA-p24) levels in culture supernatants.
      • Pharmacological Inhibition: The PKC inhibitor Gö6850 was co-applied with this compound to confirm PKC dependence of both stimulatory and inhibitory effects.

This compound's Signaling Pathway

The diagram below illustrates the molecular mechanism by which this compound reactivates latent HIV, based on the findings from the research [2].

G This compound This compound PKCs PKCs This compound->PKCs  Activates IKK IKK PKCs->IKK  Phosphorylates IkB IkB IKK->IkB  Phosphorylates NFkB NFkB IkB->NFkB Degrades, Releasing HIVLTR HIVLTR NFkB->HIVLTR  Binds to LatentHIV LatentHIV HIVLTR->LatentHIV  Activates ViralProduction ViralProduction LatentHIV->ViralProduction  Leads to

Diagram Title: this compound Reactivates HIV via PKC-NF-κB Pathway

Research Implications and Future Directions

The data confirms this compound's potency as a latency-reversing agent. Its defined mechanism of action through the PKC-NF-κB pathway makes it a valuable tool for proof-of-concept studies. The discovery of its dual regulatory role in a feline model [3] highlights the complexity of PKC signaling in lentiviral infections and provides a system for further study.

Future research should prioritize:

  • Comparative 'Omics' Studies: Direct transcriptomic and proteomic comparisons between this compound and other latency-reversing agents (LRAs) like Bryostatin-1 or Ingenol derivatives.
  • Focus on Specificity: Investigating the contributions of different PKC isoforms to its activity and side-effect profile.
  • Advanced Model Systems: Validating its efficacy and mechanism in primary cell models and ex vivo patient samples.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

390.20423867 Da

Monoisotopic Mass

390.20423867 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KO94U6DIQ6

Wikipedia

Prostratin

Dates

Last modified: 08-15-2023
1: Miana GA, Riaz M, Shahzad-ul-Hussan S, Paracha RZ, Paracha UZ. Prostratin: An Overview. Mini Rev Med Chem. 2015;15(13):1122-30. PubMed PMID: 25963564.
2: Shen X, Xiong GL, Jing Y, Xiao H, Cui Y, Zhang YF, Shan YJ, Xing S, Yang M, Liu XL, Dong B, Wang LS, Luo QL, Yu ZY, Cong YW. The protein kinase C agonist prostratin induces differentiation of human myeloid leukemia cells and enhances cellular differentiation by chemotherapeutic agents. Cancer Lett. 2015 Jan 28;356(2 Pt B):686-96. doi: 10.1016/j.canlet.2014.10.018. Epub 2014 Oct 22. PubMed PMID: 25449427.
3: Wang H, Zhu X, Zhu Y, Liu J, Hu X, Wang Y, Peng S, Chen Y, Chen R, Ding F, Liu R. Protein kinase D3 is essential for prostratin-activated transcription of integrated HIV-1 provirus promoter via NF-κB signaling pathway. Biomed Res Int. 2014;2014:968027. doi: 10.1155/2014/968027. Epub 2014 Jul 21. PubMed PMID: 25136641; PubMed Central PMCID: PMC4127265.
4: Chan JK, Bhattacharyya D, Lassen KG, Ruelas D, Greene WC. Calcium/calcineurin synergizes with prostratin to promote NF-κB dependent activation of latent HIV. PLoS One. 2013 Oct 30;8(10):e77749. doi: 10.1371/journal.pone.0077749. eCollection 2013. PubMed PMID: 24204950; PubMed Central PMCID: PMC3813743.
5: Beans EJ, Fournogerakis D, Gauntlett C, Heumann LV, Kramer R, Marsden MD, Murray D, Chun TW, Zack JA, Wender PA. Highly potent, synthetically accessible prostratin analogs induce latent HIV expression in vitro and ex vivo. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):11698-703. doi: 10.1073/pnas.1302634110. Epub 2013 Jun 28. PubMed PMID: 23812750; PubMed Central PMCID: PMC3718093.
6: Bourjot M, Delang L, Nguyen VH, Neyts J, Guéritte F, Leyssen P, Litaudon M. Prostratin and 12-O-tetradecanoylphorbol 13-acetate are potent and selective inhibitors of Chikungunya virus replication. J Nat Prod. 2012 Dec 28;75(12):2183-7. doi: 10.1021/np300637t. Epub 2012 Dec 7. PubMed PMID: 23215460.
7: Chan CN, McMonagle EL, Hosie MJ, Willett BJ. Prostratin exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells. Virus Res. 2013 Jan;171(1):121-8. doi: 10.1016/j.virusres.2012.11.004. Epub 2012 Nov 28. PubMed PMID: 23201205; PubMed Central PMCID: PMC3566544.
8: Barrero RA, Chapman B, Yang Y, Moolhuijzen P, Keeble-Gagnère G, Zhang N, Tang Q, Bellgard MI, Qiu D. De novo assembly of Euphorbia fischeriana root transcriptome identifies prostratin pathway related genes. BMC Genomics. 2011 Dec 13;12:600. doi: 10.1186/1471-2164-12-600. PubMed PMID: 22151917; PubMed Central PMCID: PMC3273484.
9: Reuse S, Calao M, Kabeya K, Guiguen A, Gatot JS, Quivy V, Vanhulle C, Lamine A, Vaira D, Demonte D, Martinelli V, Veithen E, Cherrier T, Avettand V, Poutrel S, Piette J, de Launoit Y, Moutschen M, Burny A, Rouzioux C, De Wit S, Herbein G, Rohr O, Collette Y, Lambotte O, Clumeck N, Van Lint C. Synergistic activation of HIV-1 expression by deacetylase inhibitors and prostratin: implications for treatment of latent infection. PLoS One. 2009 Jun 30;4(6):e6093. doi: 10.1371/journal.pone.0006093. PubMed PMID: 19564922; PubMed Central PMCID: PMC2699633.
10: Johnson HE, Banack SA, Cox PA. Variability in content of the anti-AIDS drug candidate prostratin in Samoan populations of Homalanthus nutans. J Nat Prod. 2008 Dec;71(12):2041-4. doi: 10.1021/np800295m. PubMed PMID: 19007283; PubMed Central PMCID: PMC2663895.

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